molecular formula C15H12BrNO B1587443 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine CAS No. 351003-33-3

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Cat. No.: B1587443
CAS No.: 351003-33-3
M. Wt: 302.16 g/mol
InChI Key: IWFZXOMPWLFPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C15H12BrNO and its molecular weight is 302.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromophenyl)-6-methyl-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFZXOMPWLFPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392420
Record name 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-33-3
Record name 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzoxazine scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1][2] This document, intended for researchers and professionals in drug development, offers a detailed, scientifically grounded protocol for the synthesis of this specific derivative. It elucidates the underlying reaction mechanisms and provides a comprehensive guide to the analytical techniques required for its structural confirmation and purity assessment. By integrating established chemical principles with practical experimental insights, this guide serves as a valuable resource for the preparation and analysis of novel 1,4-benzoxazine derivatives.

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a bicyclic heterocycle composed of a benzene ring fused to an oxazine ring, has garnered considerable attention in the scientific community since its discovery.[1][3] This structural motif is a cornerstone in the development of therapeutic agents due to its diverse pharmacological activities, which include antibacterial, antifungal, antihypertensive, and anticancer properties.[4][5][6][7] The versatility of the 1,4-benzoxazine core allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties. The introduction of various substituents on both the benzene and oxazine rings can lead to the discovery of novel compounds with enhanced efficacy and selectivity for specific biological targets.

The subject of this guide, this compound, incorporates a bromophenyl group at the 3-position and a methyl group at the 6-position. The presence of the bromine atom, a halogen, can significantly influence the compound's lipophilicity and metabolic stability, and can also serve as a handle for further synthetic transformations through cross-coupling reactions. The methyl group on the benzoxazine core can also modulate its biological activity and pharmacokinetic profile. A thorough understanding of the synthesis and detailed characterization of this molecule is therefore crucial for its potential development as a lead compound in drug discovery programs.

Synthetic Strategy and Mechanistic Insights

The most common and effective method for the synthesis of 3-aryl-2H-1,4-benzoxazines involves the condensation reaction between a substituted 2-aminophenol and an α-haloketone.[8] For the synthesis of this compound, the logical precursors are 2-amino-5-methylphenol and 2-bromo-1-(4-bromophenyl)ethan-1-one.

The reaction proceeds through a multi-step mechanism, which is initiated by the nucleophilic attack of the amino group of 2-amino-5-methylphenol on the electrophilic carbonyl carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-benzoxazine ring system.

Below is a diagram illustrating the proposed reaction mechanism:

Reaction_Mechanism Reactant1 2-Amino-5-methylphenol Intermediate1 Initial Adduct Reactant1->Intermediate1 Nucleophilic attack of NH2 on C=O Reactant2 2-Bromo-1-(4-bromophenyl)ethan-1-one Reactant2->Intermediate1 Base Base (e.g., K2CO3) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization (SN2) Product This compound Intermediate2->Product Dehydration

Caption: Proposed reaction mechanism for the synthesis.

The choice of a mild base, such as potassium carbonate, is crucial to facilitate the deprotonation of the phenolic hydroxyl group, which enhances the nucleophilicity of the amino group and promotes the cyclization step. The solvent, typically a polar aprotic solvent like acetone or acetonitrile, provides a suitable medium for the reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents
ReagentPuritySupplier
2-Amino-5-methylphenol≥98%Sigma-Aldrich
2-Bromo-1-(4-bromophenyl)ethan-1-one≥97%Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Fisher Scientific
Acetone (anhydrous)≥99.5%VWR Chemicals
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Sigma-Aldrich
Synthetic Procedure

The following workflow diagram outlines the key steps in the synthesis and purification process:

Experimental_Workflow A 1. Reactant Preparation (2-Amino-5-methylphenol, 2-Bromo-1-(4-bromophenyl)ethan-1-one, K2CO3 in Acetone) B 2. Reflux Reaction (Monitor by TLC) A->B C 3. Work-up (Filtration, Solvent Evaporation) B->C D 4. Extraction (Ethyl Acetate and Water) C->D E 5. Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for synthesis and purification.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylphenol (1.23 g, 10 mmol), 2-bromo-1-(4-bromophenyl)ethan-1-one (2.77 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reflux: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux. Maintain the reflux for 8-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase. The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be recorded.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazine and the bromophenyl rings, the methylene protons of the oxazine ring, and the methyl protons. The chemical shifts (δ) and coupling constants (J) will provide valuable information about the connectivity of the atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Aromatic CH (Benzoxazine)6.7 - 7.2115 - 130
Aromatic CH (Bromophenyl)7.3 - 7.6128 - 132
C-Br (Bromophenyl)-120 - 125
CH₂ (Oxazine)~4.865 - 70
C-N (Oxazine)-140 - 145
C-O (Oxazine)-145 - 150
C=N (Oxazine)-155 - 160
CH₃~2.320 - 25

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aromatic)3050 - 3150
C-H (aliphatic)2850 - 3000
C=N (imine)1620 - 1680
C=C (aromatic)1450 - 1600
C-O-C (ether)1200 - 1270
C-N1180 - 1250
C-Br500 - 600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₂BrNO). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be obtained, this technique will provide the precise three-dimensional arrangement of the atoms in the molecule, confirming the connectivity and stereochemistry.

Conclusion and Future Perspectives

This technical guide has outlined a robust and reproducible methodology for the synthesis and characterization of this compound. The presented protocol, grounded in established principles of organic chemistry, provides a clear pathway for researchers to access this valuable heterocyclic compound. The comprehensive characterization techniques described are essential for ensuring the structural integrity and purity of the final product, which is a prerequisite for any subsequent biological evaluation.

The successful synthesis and characterization of this and other novel 1,4-benzoxazine derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery. Future work could involve the exploration of the biological activities of this compound, as well as its use as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

  • Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855.
  • Sonia, S., S. S. S. (2014). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. European Journal of Medicinal Chemistry, 85, 549-557.
  • Bentham Science Publishers. (2024).
  • BenchChem. (2025). The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies. BenchChem.
  • International Journal of Pharmaceutical Sciences and Research. (2023).
  • Bentham Science Publishers. (2024).
  • ResearchGate. (2024). Some of biologically active 1,4-benzoxazine derivatives.
  • Yang, T., et al. (2019). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 7, 773.
  • Ingenta Connect. (2021).
  • Choi, H. D., et al. (2010). 3-(4-Bromophenylsulfinyl)-2,5-dimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4539-4623.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Zhu, J., & Wang, Q. (2010). Synthetic Access to Aromatic α-Haloketones. Current Organic Chemistry, 14(1), 69-84.
  • National Center for Biotechnology Information. (n.d.). 3-(4-bromophenyl)-6-methyl-1,3-benzoxazine-2,4-dione. PubChem.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-6-nitro-2H-benzo[b][1][9]oxazine. Sigma-Aldrich.

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
  • MDPI. (2021).
  • ResearchGate. (2014). Various Synthetic Methods of Benzoxazine Monomers.
  • Google Patents. (1995). WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.
  • NIH. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo [e][1][5]oxazine. ResearchGate.

  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • PubMed. (2022). A new 1,4-benzoxazine derivative produced by endophytic Colletotrichum gloeosporioides B-142. PubMed.
  • NIH. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

Sources

A Technical Guide to the Physicochemical Profiling of Novel 1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Physicochemical Characterization

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. As researchers continue to innovate and synthesize novel derivatives of this versatile core, the path from a promising "hit" to a viable drug candidate is paved not only by its biological potency but also by its physicochemical properties. These fundamental characteristics govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.[1][2]

This in-depth technical guide serves as a resource for drug discovery and development teams. It moves beyond theoretical descriptions to provide a practical, field-proven framework for determining the critical physicochemical properties of novel 1,4-benzoxazine derivatives: lipophilicity (logP/logD), aqueous solubility, and the ionization constant (pKa). The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure the generation of robust, decision-enabling data. Early and accurate physicochemical profiling is an indispensable strategy to mitigate late-stage attrition and accelerate the development of new therapeutics.[3][4][5][6]

Lipophilicity: Mastering the Hydrophilic-Lipophilic Balance

Expertise & Experience: The Causality Behind Lipophilicity Assessment

Lipophilicity is arguably the most critical physicochemical parameter in drug design.[7] It describes a compound's affinity for a non-polar, lipid-like environment versus an aqueous one. This balance is paramount; a drug must be sufficiently water-soluble to dissolve in gastrointestinal fluids and blood, yet also sufficiently lipid-soluble to permeate biological membranes and reach its target.

  • Partition Coefficient (logP): This is the measure of lipophilicity for a neutral, non-ionized compound. It is defined as the base-10 logarithm of the ratio of its concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

  • Distribution Coefficient (logD): For ionizable molecules like many 1,4-benzoxazine derivatives, lipophilicity is pH-dependent. The logD is the effective lipophilicity at a specific pH, accounting for the partition of both the ionized and non-ionized species.[8][9] For drug development, logD at physiological pH 7.4 (logD₇.₄) is the most relevant metric as it better predicts a compound's behavior in the body.[10]

Excessive lipophilicity often correlates with poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, medicinal chemists meticulously modulate the lipophilicity of a lead series by adding or modifying substituents on the 1,4-benzoxazine core to achieve an optimal ADMET profile.

Trustworthiness: Protocol for logD₇.₄ Determination by the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of the partitioning equilibrium.[8][9][11]

Principle: The compound is partitioned between two pre-saturated immiscible phases, n-octanol and an aqueous buffer (pH 7.4). After reaching equilibrium, the phases are separated, and the compound concentration in each phase is determined, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and 0.1 M phosphate-buffered saline (PBS) at pH 7.4 in a large separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the phases.

    • Allow the phases to separate completely for at least 24 hours before use. This pre-saturation is critical to prevent volume changes during the actual experiment.

  • Sample Preparation:

    • Prepare a stock solution of the 1,4-benzoxazine derivative in the organic phase (pre-saturated n-octanol) at a concentration that will be accurately quantifiable in both phases post-partitioning (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine a precise volume of the organic phase stock solution with a precise volume of the aqueous phase (pre-saturated PBS). The volume ratio can be adjusted based on the expected lipophilicity to ensure measurable concentrations in both phases.[10] A 1:1 or 2:1 ratio of octanol to buffer is common.

    • Cap the vial tightly and shake gently on a flatbed shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours; however, this should be verified for a new class of compounds).

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

    • Prepare appropriate dilutions of each aliquot.

    • Analyze the concentration of the compound in each phase ([C]ₒ꜀ₜ and [C]ₐq) using a validated HPLC-UV method.

  • Calculation:

    • The logD₇.₄ is calculated using the formula: logD₇.₄ = log₁₀ ([C]ₒ꜀ₜ / [C]ₐq)

Note on High-Throughput Alternatives: While the shake-flask method is the standard, its low throughput is a limitation. For earlier screening phases, logP can be estimated using Reverse-Phase HPLC (RP-HPLC) by correlating the compound's retention time with that of known standards.[12][13][14]

Data Presentation: Structure-Lipophilicity Relationship (SLR)

The following table illustrates hypothetical logD₇.₄ values for a series of novel 1,4-benzoxazine derivatives, demonstrating how substituent changes can modulate lipophilicity.

Compound IDR¹ SubstituentR² SubstituentlogD₇.₄
BZX-001-H-H2.5
BZX-002-Cl-H3.2
BZX-003-OCH₃-H2.3
BZX-004-H-COOH1.1
BZX-005-H-morpholine1.8
Mandatory Visualization: Shake-Flask logD Determination Workflow

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Mix n-octanol and pH 7.4 PBS P2 Shake for 24h (Pre-saturation) P1->P2 P3 Separate Phases P2->P3 E1 Add Compound Stock to Saturated Phases P3->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate Phases E2->E3 A1 Sample Aqueous & Octanol Phases E3->A1 A2 Quantify Concentration (HPLC-UV) A1->A2 A3 Calculate logD = log([C]oct/[C]aq) A2->A3 G cluster_prep Preparation cluster_assay Assay Execution cluster_read Measurement & Analysis P1 Prepare 10 mM Stock in DMSO A1 Dispense Stock into Microtiter Plate P1->A1 A2 Add Buffer (PBS, pH 7.4) & Mix A1->A2 A3 Incubate (e.g., 2 hours) A2->A3 R1 Read Light Scattering (Nephelometer) A3->R1 R2 Plot NTU vs. Concentration R1->R2 R3 Determine Precipitation Point R2->R3

Caption: High-throughput workflow for kinetic solubility determination via nephelometry.

Ionization Constant (pKa): Predicting Charge, Driving Properties

Expertise & Experience: The Central Role of pKa

The ionization constant, or pKa, is the pH at which a compound exists as 50% ionized and 50% non-ionized. [15]This parameter is fundamental because the ionization state of a molecule profoundly affects its physicochemical properties. [1][2][16]For 1,4-benzoxazine derivatives, which may contain acidic or basic functional groups, knowing the pKa is essential to predict:

  • Solubility: The ionized form of a drug is generally much more water-soluble than the neutral form.

  • Permeability: The neutral, non-ionized form is typically more lipophilic and can more easily cross biological membranes via passive diffusion. [15]* Target Binding: The charge state of a molecule can be critical for its interaction with the amino acid residues in a biological target's binding pocket.

Therefore, the pKa dictates how a drug will behave in different pH environments of the body, such as the acidic stomach (pH 1-3) versus the slightly alkaline small intestine and blood plasma (pH ~7.4). [15][17]

Trustworthiness: Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa. [18][19][20] Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. [18][21] Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings. [21]2. Sample Preparation:

    • Accurately weigh and dissolve the 1,4-benzoxazine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM). [18][21] * Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [21] * Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases. [18][21]

  • Titration:

    • If determining the pKa of a basic group, first acidify the solution to a low pH (e.g., pH 2) with a standardized HCl solution to ensure the group is fully protonated.

    • Place the solution in a temperature-controlled vessel with constant stirring.

    • Titrate the solution by adding small, precise increments of a standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized). [21] Note on Alternative Methods: For compounds with a suitable chromophore that changes upon ionization, UV-Vis spectrophotometry offers a high-throughput alternative that requires less material. [22][23][24][25][26]

Data Presentation: Ionization Profile of Benzoxazine Derivatives
Compound IDFunctional GrouppKaPredominant Species at pH 7.4
BZX-001(none)N/ANeutral
BZX-004Carboxylic Acid (-COOH)4.5Ionized (Anion)
BZX-005Morpholine (Amine)8.8Ionized (Cation)
BZX-006Phenol (-OH)10.2Neutral
Mandatory Visualization: Potentiometric Titration Workflow for pKa

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Calibrate pH Meter P2 Prepare Compound Solution (with KCl, N₂ purge) P1->P2 P3 Acidify to Starting pH P2->P3 T1 Add Standard Titrant (e.g., NaOH) in Increments P3->T1 T2 Record Stabilized pH Reading T1->T2 A1 Plot pH vs. Titrant Volume T2->A1 A2 Determine Equivalence Point (1st Derivative) A1->A2 A3 pKa = pH at Half-Equivalence Point A2->A3

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The systematic and rigorous determination of lipophilicity, solubility, and pKa is not a perfunctory exercise but a cornerstone of modern drug discovery. For novel 1,4-benzoxazine derivatives, these three pillars of physicochemical profiling provide the essential data needed to build robust structure-activity relationships (SAR) and structure-property relationships (SPR). By integrating the insights gained from these assays, research teams can rationally design molecules with an optimized balance of potency and drug-like properties, thereby increasing the probability of identifying a successful clinical candidate and reducing the risk of costly late-stage failures.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available from: [Link]

  • Box, K. J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1032–1035. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • Di, L., & Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(11), 1838-1858. Available from: [Link]

  • Drug Hunter. (2023). What is pKa and how is it used in drug development? Available from: [Link]

  • Feng, Y., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 46-55. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

  • Hoelke, B., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165–3172. Available from: [Link]

  • Faller, B., & Ertl, P. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707-729. Available from: [Link]

  • AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion? Available from: [Link]

  • Zhang, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 46-55. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

  • Cyprotex. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • van der Merwe, J., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s533-s541. Available from: [Link]

  • Zhang, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Request PDF. Available from: [Link]

  • Box, K. J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1032-1035. Available from: [Link]

  • Minick, D. J., et al. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry, 32(8), 1909-1915. Available from: [Link]

  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. Available from: [Link]

  • ECETOC. (2003). Assessment of reverse-phase chromatographic methods for determining the n-octanol/water partition coefficient (log Pow). Technical Report No. 89. Available from: [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available from: [Link]

  • Kerns, E. H., & Di, L. (2008). Physicochemical Profiling in Drug Research and Development. Request PDF. Available from: [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Hoelke, B., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • Admescope. (2022). Characterize the physicochemical parameters early. Available from: [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available from: [Link]

  • Smee, C., & Reijenga, J. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Ruseva, V., & Peikova, L. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 65(1), 1-8. Available from: [Link]

  • Liu, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3054-3064. Available from: [Link]

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

  • Ferreira, A. M. C., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 102, 399-407. Available from: [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]

  • Wang, W., et al. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic biological evaluation of the novel synthetic compound, 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered screening cascade, grounded in the known biological potential of the 1,4-benzoxazine scaffold. The experimental choices are rationalized to provide a logical progression from broad-spectrum preliminary assays to more specific mechanistic studies, ensuring a thorough and efficient assessment of the compound's therapeutic potential.

Introduction: The Promise of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities. Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, antifungal, and antioxidant agents.[1][2][3] The versatility of the 1,4-benzoxazine ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.

The specific compound of interest, this compound, incorporates several key structural features that suggest a high probability of biological activity. The presence of a 4-bromophenyl group at the 3-position is of particular interest, as halogenated phenyl rings are common in bioactive molecules and can influence properties such as lipophilicity and binding interactions. Furthermore, studies on related 3-aryl-1,4-benzoxazines have indicated their potential as anticancer agents.[4] The 6-methyl group on the benzoxazine core may also modulate the compound's activity and metabolic stability. Notably, a closely related analog, 3-(4-ethoxyphenyl)-6-methyl-2H-benzo[b][5][6] oxazine, has been identified as a potent antioxidant.[5]

Given this background, a systematic screening of this compound is warranted to elucidate its potential therapeutic applications. This guide proposes a multi-faceted screening approach, beginning with broad antimicrobial and antioxidant assays, followed by more specific anticancer and mechanistic studies.

Proposed Screening Workflow

The following diagram illustrates the proposed tiered approach for the biological activity screening of this compound.

G cluster_0 Tier 1: Preliminary Screening cluster_1 Tier 2: Anticancer Evaluation cluster_2 Tier 3: Mechanistic Insights antimicrobial Antimicrobial Activity (Broth Microdilution) cytotoxicity In Vitro Cytotoxicity (MTT Assay) antimicrobial->cytotoxicity If Active antioxidant Antioxidant Activity (DPPH & ABTS Assays) antioxidant->cytotoxicity If Active dna_cleavage DNA Cleavage Assay cytotoxicity->dna_cleavage If Active molecular_docking Molecular Docking dna_cleavage->molecular_docking To Elucidate Mechanism

Caption: A tiered workflow for the biological screening of this compound.

Tier 1: Preliminary Biological Screening

The initial screening phase is designed to rapidly assess the broad-spectrum biological activity of the compound.

Antimicrobial Activity Screening

Rationale: The 1,4-benzoxazine scaffold is a known pharmacophore in a number of antimicrobial agents.[2] Therefore, it is logical to first evaluate the potential of this compound to inhibit the growth of pathogenic bacteria.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method will be used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound: this compound

  • Bacterial strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for optical density measurement)

  • Positive control: A broad-spectrum antibiotic (e.g., Ciprofloxacin)

  • Negative control: Vehicle (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using CAMHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells with bacteria and the vehicle (negative control) and wells with bacteria and the positive control antibiotic. Also, include a blank well with only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound
Ciprofloxacin (Positive Control)
Antioxidant Activity Screening

Rationale: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. As mentioned, a close analog of the target compound has shown promising antioxidant activity.[5] The DPPH and ABTS assays are rapid and reliable methods to assess free radical scavenging ability.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

Materials:

  • Test compound

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Positive control: Ascorbic acid or Trolox

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound and the positive control in methanol.

  • Add a fixed volume of the DPPH solution to each well of the microtiter plate.

  • Add the different concentrations of the test compound or positive control to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

Materials:

  • Test compound

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Phosphate buffered saline (PBS)

  • Positive control: Ascorbic acid or Trolox

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and the positive control.

  • Add a fixed volume of the diluted ABTS solution to each well.

  • Add the different concentrations of the test compound or positive control.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as in the DPPH assay.

Data Presentation:

The results should be presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals).

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound
Ascorbic Acid (Positive Control)

Tier 2: Anticancer Activity Evaluation

Should the compound exhibit significant antimicrobial or antioxidant activity, or based on the known anticancer potential of the benzoxazine scaffold, an evaluation of its cytotoxic effects against cancer cell lines is the next logical step.

Rationale: Many 1,4-benzoxazine derivatives have been reported to possess potent anticancer activities.[4][7] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

Materials:

  • Test compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Positive control: Doxorubicin

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control for 48 or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: % Cell Viability = (Abs_treated / Abs_control) x 100

Data Presentation:

The results should be presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293 IC50 / Cancer Cell IC50)
This compound
Doxorubicin (Positive Control)

Tier 3: Mechanistic Insights

If the compound demonstrates significant and selective anticancer activity, the next tier of investigation should focus on elucidating its potential mechanism of action.

DNA Cleavage Assay

Rationale: Some anticancer agents exert their effects by interacting with and damaging DNA. A plasmid DNA cleavage assay can determine if the compound is capable of inducing single- or double-strand breaks in DNA.

Experimental Protocol: Plasmid DNA Cleavage Assay

Materials:

  • Test compound

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Tris-HCl buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, mix the plasmid DNA with different concentrations of the test compound in Tris-HCl buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).

  • Loading and Electrophoresis: Add loading dye to each reaction mixture and load the samples onto an agarose gel. Run the gel electrophoresis until the different forms of the plasmid (supercoiled, nicked, and linear) are separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analysis: The conversion of supercoiled DNA (Form I) to nicked (Form II) and/or linear (Form III) DNA indicates DNA cleavage activity.

Data Presentation:

The results are typically presented as a gel image showing the different forms of plasmid DNA after treatment with increasing concentrations of the compound.

Molecular Docking Studies

Rationale: In silico molecular docking can provide valuable insights into the potential molecular targets of the compound and its binding interactions. This can help in understanding the mechanism of action and in designing more potent analogs. For instance, if the compound shows antimicrobial activity, docking studies could be performed against key bacterial enzymes like DNA gyrase. If anticancer activity is observed, potential targets could include proteins involved in cell cycle regulation or apoptosis.

Workflow for Molecular Docking:

G ligand Prepare Ligand Structure (3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine) docking Perform Molecular Docking (e.g., AutoDock, Glide) ligand->docking target Select & Prepare Target Protein (e.g., DNA Gyrase, EGFR Kinase) target->docking analysis Analyze Binding Interactions (Binding Energy, H-bonds, etc.) docking->analysis hypothesis Formulate Mechanistic Hypothesis analysis->hypothesis

Caption: A generalized workflow for in silico molecular docking studies.

Procedure:

  • Ligand Preparation: The 3D structure of this compound is generated and energy minimized using appropriate software (e.g., ChemDraw, Avogadro).

  • Target Selection and Preparation: A relevant protein target is selected based on the observed biological activity. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the active site of the target protein.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding mode, calculate the binding energy, and visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. By following this tiered approach, researchers can efficiently and systematically evaluate the compound's potential as a novel therapeutic agent. The integration of in vitro assays and in silico studies will not only reveal the compound's biological activities but also provide valuable insights into its mechanism of action, paving the way for further preclinical development.

References

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[5][6] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]

  • Reddy, N. V., et al. (2024). Synthesis, characterization and biological evaluation of 7-substituted- 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][5][6]oxazin- 3(4H)-ones as anticancer agents. Journal of Molecular Structure, 1297, 136893. [Link]

  • Fu, X., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 166. [Link]

  • Singh, P., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[5][6]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 99. [Link]

  • Wagh, R. D., & Suryawanshi, C. P. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 13(5), 1-10. [Link]

  • Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][6]oxazin-3(4H). bioRxiv. [Link]

  • Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. [Link]

  • Fu, X., et al. (2023). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. [Link]

  • De Pooter, H. L., et al. (1987). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. Melanoma Research, 1(4), 305-312. [Link]

  • Kumar, A., et al. (2025). Antimicrobial evaluation of 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Lin, C. H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 715. [Link]

  • Al-Amiery, A. A., et al. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Polish Journal of Chemical Technology, 26(4), 104-111. [Link]

  • Oruç-Emre, E. E., et al. (2018). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 23(11), 2799. [Link]

  • Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(21), 6432. [Link]

  • Ishida, H., & Allen, D. J. (2014). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]

  • Gharde, S. S., et al. (2016). Process for making benzoxazines.
  • Li, S., et al. (2010). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies, 21(4), 229-234. [Link]

  • Suzhou Yacoo Science Co., Ltd. (n.d.). 3-4-bromophenyl-6-methyl-2h-1-4-benzoxazine. [Link]

  • Sotomayor, Z., et al. (2020). Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines. Antioxidants, 9(10), 998. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226925. [Link]

Sources

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Substituted 2H-1,4-Benzoxazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted mechanisms of action of substituted 2H-1,4-benzoxazines. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. We will delve into the core molecular targets and cellular pathways modulated by these compounds, supported by detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Versatile Scaffold of 2H-1,4-Benzoxazine

The 2H-1,4-benzoxazine core is a privileged scaffold in drug discovery, forming the foundation for compounds with a wide array of pharmacological properties. Its structural rigidity and synthetic tractability allow for the introduction of various substituents, leading to a diverse chemical space with distinct biological activities. These activities range from anticancer and antimicrobial to cardiovascular effects, highlighting the remarkable versatility of this heterocyclic system.[1][2] The exploration of substituted 2H-1,4-benzoxazines has unveiled a plethora of mechanistic possibilities, which this guide will systematically dissect.

The Spectrum of Biological Activities: A Multi-Target Landscape

Substituted 2H-1,4-benzoxazines have demonstrated efficacy in a variety of therapeutic areas, a testament to their ability to interact with multiple biological targets.

  • Anticancer Activity: A significant body of research has focused on the anticancer potential of these compounds.[3][4] Derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the lung, liver, breast, and colon.[4]

  • Antimicrobial Properties: The benzoxazine scaffold has also been exploited for the development of novel antimicrobial agents.[1][5] Certain derivatives exhibit potent activity against a range of bacteria and fungi, offering a potential avenue to combat the growing challenge of antimicrobial resistance.[1][6]

  • Cardiovascular Effects: Several 2H-1,4-benzoxazine derivatives have been investigated for their impact on the cardiovascular system, with some exhibiting antihypertensive and calcium antagonistic activities.[7][8]

  • Neuroprotective Potential: Emerging studies suggest that certain substituted 1,4-benzoxazines may possess neuroprotective properties, offering a potential therapeutic strategy for neurodegenerative disorders.[9]

Key Mechanisms of Action: Elucidating the Molecular Pathways

The diverse biological effects of substituted 2H-1,4-benzoxazines stem from their engagement with a variety of cellular mechanisms. The following sections detail the most prominent pathways and the experimental approaches to investigate them.

Induction of DNA Damage: A Direct Assault on Genomic Integrity

A primary mechanism underlying the anticancer activity of many 2H-1,4-benzoxazine derivatives is the induction of DNA damage, which can ultimately trigger cell death.[10]

  • DNA Intercalation: The planar structure of the benzoxazine ring system facilitates the insertion of these molecules between the base pairs of the DNA double helix.[10][11] This intercalation distorts the DNA structure, interfering with crucial cellular processes like replication and transcription.[12]

  • Topoisomerase Inhibition: Some derivatives act as topoisomerase inhibitors.[2][13] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. By inhibiting these enzymes, benzoxazine compounds can lead to the accumulation of DNA strand breaks.[13]

Key Experimental Protocol: DNA Intercalation Assay

This protocol provides a method to assess the DNA intercalation potential of a substituted 2H-1,4-benzoxazine using an ethidium bromide (EtBr) displacement assay.

Principle: Ethidium bromide is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in fluorescence.[11]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of ethidium bromide in the same buffer.

    • Prepare a stock solution of the test 2H-1,4-benzoxazine compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a fluorescence cuvette, mix the ct-DNA and EtBr solutions to form the DNA-EtBr complex. Allow it to incubate.

    • Measure the initial fluorescence of the DNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).

  • Titration:

    • Add increasing concentrations of the test benzoxazine compound to the cuvette.

    • After each addition, incubate for a short period to allow for equilibrium and then measure the fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the benzoxazine concentration. A decrease in fluorescence indicates displacement of EtBr and suggests DNA intercalation.

Activation of Apoptotic Pathways: Orchestrating Programmed Cell Death

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Many anticancer 2H-1,4-benzoxazines exert their therapeutic effect by inducing apoptosis in cancer cells.[4][10]

Signaling Pathway:

cluster_0 Cellular Stress cluster_1 Apoptosis Induction Benzoxazine Benzoxazine DNA_Damage DNA Damage Benzoxazine->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Caspase-3/7 Activation Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Apoptosis induction by 2H-1,4-benzoxazines.

Key Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol enables the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) to detect early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][14]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test 2H-1,4-benzoxazine compound at various concentrations and for different time points. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Modulation of Autophagy: A Double-Edged Sword

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death, depending on the context. Some 2H-1,4-benzoxazine derivatives have been shown to induce autophagy.[10]

Key Experimental Protocol: Western Blot for LC3 Conversion

This protocol is a widely used method to monitor autophagy.

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[1][15]

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells with the test compound.

    • Lyse the cells in a suitable lysis buffer.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against LC3.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

Kinase Inhibition: Targeting Key Signaling Nodes

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Certain 2H-1,4-benzoxazine derivatives have been identified as inhibitors of specific kinases, such as PI3K/mTOR and receptor tyrosine kinases.[4][16][17]

Experimental Workflow:

Start Start: Kinase Inhibition Screening Library Library of Substituted 2H-1,4-Benzoxazines Start->Library HTS High-Throughput Screening (Biochemical or Cell-Based Assay) Library->HTS Kinase_Panel Panel of Kinases (e.g., PI3K, Akt, mTOR, EGFR) Kinase_Panel->HTS Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against other kinases) Dose_Response->Selectivity Cellular_Assay Cellular Target Engagement (e.g., Western Blot for phospho-proteins) Selectivity->Cellular_Assay Lead_Opt Lead Optimization Cellular_Assay->Lead_Opt

Sources

An In-Depth Technical Guide to the Initial In Vitro Toxicity Assessment of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The preclinical evaluation of novel chemical entities is a cornerstone of modern drug development and chemical safety assessment. This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro toxicity assessment of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine, a representative compound of the versatile 1,4-benzoxazine scaffold. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that begins with broad cytotoxicity screening and progresses to more nuanced mechanistic investigations. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices to ensure scientific integrity and the generation of robust, decision-driving data.

Introduction: The Rationale for a Tiered In Vitro Assessment

The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. As with any novel compound, an early and accurate assessment of its toxicological profile is paramount to de-risk its development.[1][2] An in vitro approach provides a cost-effective, high-throughput, and ethically sound alternative to initial animal testing.[2]

Our strategy for this compound is built on a tiered workflow. This approach uses an initial, broad screen for general cytotoxicity to determine the concentration range of interest. Subsequent tiers then employ more specific assays to dissect the underlying mechanisms of any observed toxicity, such as genotoxicity, oxidative stress, or the induction of programmed cell death (apoptosis). This progressive funneling ensures that resources are used efficiently while building a comprehensive safety profile.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Integrated Analysis A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT, LDH Assays) A->B C Determine IC50 Value B->C D Genotoxicity Assessment (e.g., Micronucleus Assay) C->D If Cytotoxic E Oxidative Stress (e.g., ROS, GSH Assays) C->E If Cytotoxic F Mode of Cell Death (e.g., Annexin V/PI Assay) C->F If Cytotoxic G Synthesize Data D->G E->G F->G H Construct Toxicity Profile G->H I Inform Go/No-Go Decision H->I

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: General Cytotoxicity Screening

2.1 The Principle of Initial Screening

The first step is to ascertain whether this compound exhibits broad cytotoxicity and, if so, at what concentrations. This is achieved by measuring key indicators of cell health, such as metabolic activity or membrane integrity, across a range of compound concentrations. The primary output is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[3] This value is critical for designing subsequent mechanistic studies.

2.2 Recommended Assays: A Comparative Overview

Two of the most robust and widely used assays for initial cytotoxicity screening are the MTT assay and the LDH release assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[4][5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[4][5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the loss of cell membrane integrity.[7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[7][8][9] Its activity in the supernatant can be measured through a coupled enzymatic reaction, where higher LDH activity corresponds to greater cytotoxicity.[9]

For our initial assessment, the MTT assay is selected for its high sensitivity and reflection of metabolic health.

2.3 Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating controls to ensure data integrity.

Cell Line Selection: Hepatocellular carcinoma (HepG2) cells are chosen for this initial study. The liver is a primary site of drug metabolism and potential toxicity, making a liver-derived cell line highly relevant.

Materials:

  • This compound

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear, flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count HepG2 cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Preparation & Dosing: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

    • Untreated Control: Cells treated with medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100 for 15 minutes before assay endpoint).

    • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[6] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4][6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

G A Living Cell (Active Mitochondria) C Mitochondrial Dehydrogenases A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D Reduction E Solubilization (DMSO) D->E F Quantification (Absorbance @ 570nm) E->F

Caption: Principle of the MTT cytotoxicity assay.

2.4 Data Analysis and Presentation

  • Correct for Background: Subtract the average absorbance of the media blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine IC50: Plot Percent Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Table 1: Illustrative Cytotoxicity Data for this compound

Cell Line Incubation Time (hours) IC50 (µM) Assay Type
HepG2 24 45.2 MTT Assay
HepG2 48 28.7 MTT Assay
A549 (Lung) 48 35.1 MTT Assay
MCF-7 (Breast) 48 61.5 MTT Assay
NHDF (Normal) 48 >100 MTT Assay

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 2: Mechanistic Investigations

If the Tier 1 assessment reveals significant cytotoxicity (e.g., an IC50 < 50 µM), the next logical step is to investigate the potential mechanism of cell death. Key questions to address are: Does the compound damage DNA? Does it induce oxidative stress? Does it trigger a specific cell death pathway like apoptosis?

3.1 Genotoxicity Assessment: In Vitro Micronucleus Assay

Causality: Genotoxicity, the ability of a chemical to damage genetic material, is a critical toxicological endpoint. The in vitro micronucleus assay is a robust method to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[11][12] According to OECD guideline 487, this assay is a cornerstone of regulatory genotoxicity testing.[13]

Protocol Outline:

  • Cell Treatment: Treat a suitable cell line (e.g., human peripheral blood lymphocytes or CHO cells) with the test compound at concentrations around the IC50 value for 3-4 hours (with and without metabolic activation via S9 fraction) and for a longer period (e.g., 24 hours) without S9.[13]

  • Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of nuclear division.[11][14]

  • Harvesting and Staining: Harvest the cells, fix them onto microscope slides, and stain with a DNA-specific dye like Giemsa or DAPI.[13]

  • Scoring: Under a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei—small, membrane-bound DNA fragments separate from the main nuclei.[11][14] A significant, dose-dependent increase in micronucleated cells indicates a positive genotoxic result.[13]

3.2 Oxidative Stress Evaluation

Causality: Many xenobiotics induce toxicity by generating reactive oxygen species (ROS), which can damage cellular components, or by depleting cellular antioxidants like glutathione (GSH).[15][16]

Recommended Assays:

  • Intracellular ROS Detection: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is widely used.[17][18][19] The non-fluorescent DCFH-DA is cell-permeable. Inside the cell, esterases cleave it to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[17][18][19] The fluorescence intensity is proportional to the amount of ROS.[17]

  • Glutathione (GSH) Depletion Assay: This assay measures the level of reduced glutathione, the cell's primary non-enzymatic antioxidant.[20] A common method uses a recycling enzymatic reaction where GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, and the rate of its formation is proportional to the total GSH concentration.[21] A significant decrease in GSH levels in treated cells compared to controls indicates oxidative stress.

3.3 Mode of Cell Death: Apoptosis vs. Necrosis

Causality: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) provides crucial mechanistic insight.[22] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[23][24]

Principle:

  • Annexin V: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22][24] Annexin V is a protein that binds with high affinity to PS and can be conjugated to a fluorophore (e.g., FITC).

  • Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[23]

Protocol Outline:

  • Cell Treatment: Treat cells with the test compound at concentrations around the IC50 for a predetermined time (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic populations are included.[24]

  • Staining: Wash the cells and resuspend them in 1X Binding Buffer.[23] Add FITC-conjugated Annexin V and PI to the cell suspension.[22][23]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the stained cells promptly using a flow cytometer. The results will segregate the cell population into four quadrants:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells[23]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells[23]

    • Annexin V- / PI+: Necrotic cells (rarely observed, often an artifact)

G cluster_0 Cellular Insult (e.g., Test Compound) cluster_1 Potential Mechanisms cluster_2 Cellular Outcomes A 3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine B Oxidative Stress (ROS Generation) A->B C DNA Damage (Genotoxicity) A->C D Apoptosis Induction (Caspase Activation) B->D E Loss of Membrane Integrity B->E C->D D->E F Decreased Viability (Cytotoxicity) E->F

Caption: Interplay of key toxicological mechanisms.

Data Integration and Conclusion

The final step in this initial assessment is to synthesize the data from all tiers into a cohesive toxicological profile for this compound.

  • Scenario 1: No Significant Cytotoxicity (IC50 > 100 µM). The compound demonstrates a favorable initial safety profile in vitro. Further development can proceed with a higher degree of confidence regarding general toxicity.

  • Scenario 2: Moderate Cytotoxicity (e.g., IC50 of 29 µM) with No Genotoxicity. The compound is cytotoxic. If it also induces ROS production and is positive in the Annexin V assay, a likely mechanism is apoptosis triggered by oxidative stress. This profile may be acceptable, or even desirable, for certain therapeutic indications like oncology.

  • Scenario 3: Cytotoxicity with a Positive Micronucleus Test. The compound is cytotoxic and genotoxic. This is a significant safety flag. Genotoxicity is a major concern for regulatory agencies and often leads to the termination of a compound's development, unless its intended use is for life-threatening conditions with no other alternatives.

By following this structured, mechanistically-driven approach, researchers can build a robust and reliable initial toxicity profile for novel compounds like this compound, enabling informed, data-driven decisions in the early stages of the development pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Retrieved from [Link]

  • Nymark, P., Fessard, V., & Leite, P. E. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Nymark, P., Fessard, V., & Leite, P. E. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Gupta, A., & Kumar, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Nymark, P., Fessard, V., & Leite, P. E. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. Retrieved from [Link]

  • Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by reduced glutathione (GSH) assay: in vitro protocol. protocols.io. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]

  • Rodrigues, M. A., & Beedie, S. L. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (147), e59487. Retrieved from [Link]

  • CliniSciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Wang, Y., & Joseph, L. B. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Retrieved from [Link]

  • Zhang, J., et al. (2013). Detection of Glutathione in Vitro and in Cells by the Controlled Self-Assembly of Nanorings. Analytical Chemistry, 85(3), 1273-1278. Retrieved from [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of Caco-2 cells for permeation studies. International journal of pharmaceutics, 297(1-2), 241-246. Retrieved from [Link]

  • Owen, J. B., & Butterfield, D. A. (2010). Measurement of oxidized/reduced glutathione ratio. Methods in molecular biology (Clifton, N.J.), 648, 269–277. Retrieved from [Link]

  • Winters, A., et al. (2017). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Particle and Fibre Toxicology, 14(1), 33. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

Sources

The Therapeutic Renaissance of 1,4-Benzoxazine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Appeal of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The 1,4-benzoxazine ring system is a quintessential example of such a scaffold. Its unique conformational and electronic properties, arising from the fusion of a benzene ring with an oxazine ring, render it a versatile template for the design of novel therapeutics. This guide provides a comprehensive exploration of the burgeoning therapeutic potential of 1,4-benzoxazine derivatives, offering researchers and drug development professionals a detailed roadmap of their synthesis, biological activities, and future prospects.

The 1,4-Benzoxazine Core: A Structural and Historical Perspective

The 1,4-benzoxazine scaffold is a bicyclic heterocyclic system where a benzene ring is fused to a 1,4-oxazine ring. The presence of both a nitrogen and an oxygen atom in the heterocyclic ring imparts a unique three-dimensional geometry and a rich electronic profile, making it an attractive pharmacophore for interacting with various biological macromolecules.

Historically, the significance of the 1,4-benzoxazine core was first recognized in naturally occurring compounds. For instance, benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) are found in certain plants and play a crucial role in their defense against herbivores and pathogens.[1] The journey from these natural products to the synthetically diverse and therapeutically potent 1,4-benzoxazine derivatives of today underscores the power of chemical synthesis in unlocking the full potential of a privileged scaffold.

Synthetic Avenues to 1,4-Benzoxazine Derivatives

The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. Fortunately, a variety of robust synthetic methodologies have been developed for the construction of the 1,4-benzoxazine ring system.[2][3] The most prevalent strategies often involve the condensation of 2-aminophenol derivatives with various electrophilic partners.

Generalized Synthetic Workflow

A common and versatile approach to synthesize 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives is depicted in the workflow below.[4] This method allows for the introduction of diversity at multiple positions of the scaffold, facilitating the exploration of structure-activity relationships.

G cluster_synthesis Generalized Synthesis of 1,4-Benzoxazin-3(4H)-ones A 2-Aminophenol C 2H-Benzo[b][1,4]oxazin-3(4H)-one A->C Cyclization B Chloroacetic Acid B->C E Sulfonated Intermediate C->E Sulfonation D Chlorosulfonic Acid D->E G Final 1,4-Benzoxazine Derivatives E->G Nucleophilic Substitution F Aryl Amines F->G G cluster_cancer Anticancer Mechanism of a 1,4-Benzoxazine Derivative A 1,4-Benzoxazine Derivative B c-Myc Promoter Region A->B Binds to C G-Quadruplex Formation B->C Induces D Downregulation of c-Myc mRNA C->D Leads to E Inhibition of Cell Proliferation & Migration D->E Results in

Sources

A Technical Guide to the Synthetic Pathways of Functionalized Benzoxazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to functionalized benzoxazines, a class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of various synthetic strategies, offering insights into the rationale behind experimental choices and providing a framework for the rational design of novel benzoxazine derivatives. The content is structured to empower researchers with the knowledge to not only replicate established methods but also to innovate within this versatile chemical space.

The Benzoxazine Scaffold: A Foundation for Innovation

Benzoxazines are bicyclic compounds containing a benzene ring fused to an oxazine ring. Their derivatives have garnered considerable attention due to a unique combination of properties, including high thermal stability, excellent mechanical strength, low water absorption, and near-zero volumetric shrinkage upon polymerization.[1][2] In the realm of medicinal chemistry, the benzoxazine scaffold is considered a "privileged structure," frequently appearing in compounds with a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] The versatility of the benzoxazine core, with its multiple sites for functionalization, allows for the fine-tuning of its physicochemical and biological properties, making it a highly attractive target for synthetic chemists.[2][5]

The Cornerstone of Benzoxazine Synthesis: The Mannich-Type Condensation

The most prevalent and versatile method for synthesizing 1,3-benzoxazine derivatives is the Mannich-type condensation reaction.[2][6][7][8][9] This one-pot, three-component reaction involves a phenol, a primary amine, and formaldehyde, offering a straightforward and atom-economical route to the benzoxazine ring system.[1][7][8][9][10]

Mechanistic Insights

The reaction proceeds through a series of steps, with the initial formation of intermediates derived from the reaction of the amine and formaldehyde being a key aspect.[1][10] While the exact reaction pathway can be influenced by the specific reactants and conditions, a generally accepted mechanism involves the formation of a Mannich base, which then undergoes cyclization to form the benzoxazine ring.[1][10] Investigations have shown that N-hydroxymethyl amine is a likely key intermediate in this process.[10] Understanding the formation of these intermediates and potential side products is crucial for optimizing reaction conditions and maximizing the yield of the desired benzoxazine.[10][11]

A simplified representation of the Mannich-type condensation for benzoxazine synthesis is depicted below:

Mannich_Condensation Phenol Phenol Intermediate Mannich Base Intermediate Phenol->Intermediate + Amine, Formaldehyde Amine Primary Amine Amine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Benzoxazine Functionalized Benzoxazine Intermediate->Benzoxazine Cyclization (-H2O) Multistep_Synthesis cluster_0 Route A: o-Hydroxybenzylamine Intermediate cluster_1 Route B: Hydrolytic Ring-Opening Salicylaldehyde Salicylaldehyde Schiff_Base Schiff Base Salicylaldehyde->Schiff_Base Amine_A Primary Amine Amine_A->Schiff_Base o_Hydroxybenzylamine o-Hydroxybenzylamine Schiff_Base->o_Hydroxybenzylamine Reduction Benzoxazine_A 2-Substituted Benzoxazine o_Hydroxybenzylamine->Benzoxazine_A Aldehyde_A Aldehyde Aldehyde_A->Benzoxazine_A Cyclization Traditional_Benzoxazine Traditional Benzoxazine Aminomethylphenol 2-(Aminomethyl)phenol Traditional_Benzoxazine->Aminomethylphenol HCl Hydrolysis Benzoxazine_B 2-Substituted Benzoxazine Aminomethylphenol->Benzoxazine_B Aldehyde_B Aldehyde Aldehyde_B->Benzoxazine_B Ring-Closure

Sources

The 1,4-Benzoxazine Core: A Privileged Scaffold for the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. This technical guide provides a comprehensive overview for researchers and drug development professionals on the discovery of novel bioactive molecules based on this core. We will explore the synthetic accessibility of 1,4-benzoxazine derivatives, delve into their significant antimicrobial, anti-inflammatory, and anticancer activities, and elucidate the underlying mechanisms of action. This guide integrates detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visual workflows and pathway diagrams to offer a practical and in-depth resource for harnessing the therapeutic potential of the 1,4-benzoxazine core.

The 1,4-Benzoxazine Scaffold: A Foundation for Diverse Bioactivity

The 1,4-benzoxazine ring system, a fusion of a benzene and a 1,4-oxazine ring, possesses a unique combination of structural and electronic features that make it an ideal starting point for the design of novel therapeutics. Its inherent ability to interact with multiple biological targets has led to the development of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] The structural rigidity of the bicyclic system, coupled with the hydrogen bonding capacity of the nitrogen and oxygen heteroatoms, provides a favorable framework for high-affinity binding to target proteins. Furthermore, the amenability of the aromatic ring and the heterocyclic core to various substitutions allows for the fine-tuning of physicochemical properties and biological activity.

Synthetic Strategies for 1,4-Benzoxazine Derivatives

The accessibility of the 1,4-benzoxazine core through various synthetic routes is a key advantage for its exploration in drug discovery.[2] A common and efficient method involves the reaction of 2-aminophenol derivatives with α-halocarbonyl compounds or alkynones.[3] This section provides a detailed protocol for the synthesis of a foundational 2H-benzo[b][3][4]oxazin-3(4H)-one derivative, a common precursor for further elaboration.

Experimental Protocol: Synthesis of 2H-benzo[b][3][4]oxazin-3(4H)-one

This protocol details a widely used method for the synthesis of the 2H-benzo[b][3][4]oxazin-3(4H)-one core.

Materials:

  • 2-aminophenol

  • Chloroacetic acid

  • Chlorosulfonic acid

  • Aryl amines

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), dry

  • Acetone

  • Cesium carbonate (Cs₂CO₃)

  • Propargyl bromide

  • Aryl azides

  • Copper(I) iodide (CuI)

Procedure:

Step 1: Synthesis of 2H-benzo[b][3][4]oxazin-3(4H)-one [5]

  • To a solution of 2-aminophenol in dry THF, add sodium bicarbonate.

  • Slowly add a solution of chloroacetyl chloride in dry THF to the mixture.

  • Reflux the reaction mixture for 12 hours.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2H-benzo[b][3][4]oxazin-3(4H)-one.

Step 2: Sulfonation and Nucleophilic Substitution for Antimicrobial Derivatives [5]

  • Treat the 2H-benzo[b][3][4]oxazin-3(4H)-one with chlorosulfonic acid to introduce a sulfonyl chloride group.

  • React the resulting sulfonyl chloride with various aryl amines in a nucleophilic substitution reaction to generate a library of sulfonamide derivatives.

Step 3: N-Alkylation for Further Diversification

  • To a solution of 2H-benzo[b][3][4]oxazin-3(4H)-one in acetone, add cesium carbonate.

  • Add propargyl bromide and stir the mixture at room temperature for 1 hour to yield 4-(prop-2-yn-1-yl)-2H-benzo[b][3][4]oxazin-3(4H)-one.

Step 4: "Click" Chemistry for Triazole Hybrids

  • The terminal alkyne from Step 3 can be further reacted with a variety of aryl azides in the presence of a catalytic amount of copper(I) iodide in THF.

  • This 1,3-dipolar cycloaddition ("click" reaction) efficiently generates a diverse library of 1,4-disubstituted 1,2,3-triazole hybrids of the 1,4-benzoxazine core.

This modular synthetic approach allows for the creation of a large number of derivatives with diverse substituents, which is essential for exploring the structure-activity relationships.

Biological Activities of 1,4-Benzoxazine Derivatives

The 1,4-benzoxazine scaffold has been a fruitful source of compounds with a range of biological activities. This section will focus on three key areas: antimicrobial, anti-inflammatory, and anticancer activities, providing quantitative data and insights into their mechanisms of action.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. 1,4-Benzoxazine derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[5]

Mechanism of Action: One of the proposed mechanisms for the antibacterial activity of some 1,4-benzoxazine derivatives is the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that these compounds can bind to the active site of E. coli DNA gyrase, an enzyme crucial for DNA replication, thereby inhibiting bacterial growth.[5]

Data Presentation: Antimicrobial Activity of 1,4-Benzoxazine Derivatives

CompoundR-group on SulfonamideZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. B. subtilis
4a 4-methylphenyl201614
4b 4-chlorophenyl181513
4c 4-methoxyphenyl171412
4d 4-nitrophenyl191715
4e 2,4-dichlorophenyl222018
4f 3-chlorophenyl161311
4g phenyl141210

Data adapted from a study on synthesized 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives.[5]

Structure-Activity Relationship (SAR) Insights: The data in the table suggests that the nature of the substituent on the aryl sulfonamide group significantly influences the antimicrobial activity. The presence of electron-withdrawing groups, such as chloro and nitro substituents, appears to enhance the antibacterial efficacy. Compound 4e , with two chloro substituents, exhibited the highest activity against all tested strains.[5]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. 1,4-Benzoxazine derivatives have demonstrated potent anti-inflammatory effects.[6]

Mechanism of Action: Modulation of the Nrf2-HO-1 Pathway

A key mechanism underlying the anti-inflammatory activity of some 1,4-benzoxazine derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to stimuli like oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including HO-1. HO-1 is an enzyme with potent anti-inflammatory properties.

Data Presentation: Anti-inflammatory Activity of 1,4-Benzoxazine-Triazole Hybrids

CompoundSubstituent on Triazole RingNO Production (% of LPS control)Cell Viability (%)
e2 4-fluorophenyl55.3 ± 2.1>95
e16 4-chlorophenyl52.1 ± 1.8>95
e20 4-bromophenyl58.7 ± 2.5>95

Data represents the inhibition of nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells at a concentration of 10 µM.[6]

SAR Insights: The introduction of a 1,2,3-triazole moiety to the 1,4-benzoxazine core has been shown to yield compounds with significant anti-inflammatory activity.[6] The data indicates that compounds with halogen substituents on the phenyl ring of the triazole exhibit potent inhibition of NO production without significant cytotoxicity.

Anticancer Activity

The 1,4-benzoxazine scaffold is a promising framework for the development of novel anticancer agents.[8] Derivatives have shown cytotoxicity against a range of cancer cell lines.

Mechanism of Action: Downregulation of c-Myc Oncogene

One of the compelling mechanisms of action for the anticancer activity of certain benzoxazinone derivatives is the targeting of the c-Myc oncogene.[9] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure. Stabilization of this G4 structure by small molecules can inhibit the transcription of the c-Myc gene, leading to the downregulation of the c-Myc protein and subsequent inhibition of cancer cell proliferation and migration.[10]

Data Presentation: Anticancer Activity of Benzoxazinone Derivatives

CompoundCell LineIC₅₀ (µM)
Compound 1 SK-RC-42 (Renal)12.5
SGC7901 (Gastric)15.2
A549 (Lung)10.8
Compound 2 SK-RC-42 (Renal)18.7
SGC7901 (Gastric)21.4
A549 (Lung)16.3

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth after 48 hours of treatment. Data adapted from a study on the anti-cancer activity of benzoxazinone derivatives.[9]

SAR Insights: The study from which the data is adapted indicates that the substitution pattern on the benzoxazinone core plays a crucial role in the anticancer potency. Further studies are needed to establish a more detailed SAR for c-Myc inhibition.

Experimental Workflows and Methodologies

The discovery of novel bioactive 1,4-benzoxazine derivatives follows a systematic workflow that integrates chemical synthesis, biological screening, and mechanistic studies.

Diagram: Workflow for the Discovery of Bioactive 1,4-Benzoxazine Molecules

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_mechanistic Mechanistic Studies s1 Synthesis of 1,4-Benzoxazine Core s2 Library of Substituted Derivatives s1->s2 Diversification b1 Primary Screening (e.g., Antimicrobial Assay) s2->b1 b2 Secondary Screening (e.g., Anticancer, Anti-inflammatory) b1->b2 b3 Hit Identification b2->b3 l1 Structure-Activity Relationship (SAR) Studies b3->l1 l1->s1 Iterative Synthesis l2 ADME/Tox Profiling l1->l2 l3 Lead Compound l2->l3 m1 Target Identification (e.g., DNA Gyrase, Nrf2, c-Myc) l3->m1 m2 Pathway Analysis m1->m2 m2->l1 Informed Design

Caption: A generalized workflow for the discovery and development of bioactive 1,4-benzoxazine derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,4-Benzoxazine derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,4-benzoxazine derivatives and incubate for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Experimental Protocol: Nitric Oxide Assay for Anti-inflammatory Activity

This protocol describes the Griess assay to measure the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 1,4-Benzoxazine derivatives to be tested

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the 1,4-benzoxazine derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Mix equal volumes of the cell culture supernatant and the Griess reagent (prepared by mixing equal parts of Part A and Part B immediately before use).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control.

Signaling Pathway Diagrams

Visualizing the molecular pathways affected by 1,4-benzoxazine derivatives is crucial for understanding their mechanism of action.

Diagram: Nrf2-HO-1 Signaling Pathway Activation

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2 Nrf2 keap1 Keap1 nrf2->keap1 Binding proteasome Proteasome Degradation nrf2->proteasome nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation ub Ubiquitin keap1->ub Ubiquitination ub->nrf2 maf Maf nrf2_nuc->maf Dimerization are ARE maf->are Binding ho1 HO-1 Gene are->ho1 Transcription anti_inflammatory Anti-inflammatory Effects ho1->anti_inflammatory benzoxazine 1,4-Benzoxazine Derivative benzoxazine->keap1 Inhibition of Nrf2 binding

Caption: Activation of the Nrf2-HO-1 anti-inflammatory pathway by 1,4-benzoxazine derivatives.

Diagram: c-Myc Regulation via G-Quadruplex Stabilization

cmyc_pathway cluster_promoter c-Myc Promoter Region g4 G-Quadruplex (Unstable) g4_stable G-Quadruplex (Stable) cmyc_mrna c-Myc mRNA g4->cmyc_mrna transcription_machinery Transcription Machinery transcription_machinery->g4 Active Transcription transcription_machinery->g4_stable Transcription Blocked cmyc_protein c-Myc Protein cmyc_mrna->cmyc_protein Translation proliferation Cell Proliferation & Migration cmyc_protein->proliferation apoptosis Apoptosis cmyc_protein->apoptosis Inhibition of benzoxazinone Benzoxazinone Derivative benzoxazinone->g4 Binding & Stabilization

Caption: Inhibition of c-Myc transcription by a benzoxazinone derivative through G-quadruplex stabilization.

Conclusion and Future Directions

The 1,4-benzoxazine core continues to be a highly valuable scaffold in the quest for novel bioactive molecules. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive starting point for drug discovery programs. The insights into the mechanisms of action, particularly the modulation of key signaling pathways like Nrf2-HO-1 and the regulation of oncogenes such as c-Myc, provide a rational basis for the design of more potent and selective therapeutic agents.

Future research in this area should focus on expanding the chemical diversity of 1,4-benzoxazine libraries, employing computational methods for in silico screening and rational design, and conducting in-depth preclinical and clinical studies to translate the promising in vitro activities into tangible therapeutic benefits. The continued exploration of this privileged scaffold holds great promise for the development of next-generation drugs to address unmet medical needs in infectious diseases, inflammation, and oncology.

References

  • Honda, T., Terao, T., Aono, H., & Ban, M. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699–708. [Link]

  • Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]

  • Reddy, T. R., & Lee, S. (2021). Synthesis of substituted benzo[b][3][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 19(26), 5849-5853. [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 45(38), 17625-17629. [Link]

  • A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression. (2025). Molecular Oncology. [Link]

  • de la Torre, G., et al. (2018). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 23(10), 2449. [Link]

  • Scott, J. S., & Williams, J. M. J. (2020). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 18(34), 6541-6548. [Link]

  • Kajino, M., et al. (1991). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2896-2905. [Link]

  • Ramu, N., et al. (2021). Synthesis, characterization and biological evaluation of 7-substituted- 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][3][4]oxazin- 3(4H)-ones as anticancer agents. Journal of Molecular Structure, 1225, 129215. [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). Springer. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13. [Link]

  • Key heterocyclic moieties for the next five years of drug discovery and development. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 20-36. [Link]

  • Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. (2024). ResearchGate. [Link]

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. (2016). Medicinal Chemistry, 12(5), 442-457. [Link]

  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. (2010). Organic & Biomolecular Chemistry, 8(17), 3907-3913. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7609. [Link]

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent... (2025). ResearchGate. [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2009). PubMed. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). Journal of Molecular Structure, 1303, 137583. [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (2005). Journal of Medicinal Chemistry, 48(15), 4946–4955. [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2022). Molecules, 27(19), 6265. [Link]

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. (1999). Archiv der Pharmazie, 332(11), 373-379. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 1,4-Benzoxazine Derivatives in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2][3] Among these, 1,4-benzoxazine derivatives have garnered significant attention within the medicinal chemistry community.[4][5] This class of heterocyclic compounds, characterized by a benzene ring fused to an oxazine ring, has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6][7] The versatility of the benzoxazine scaffold allows for extensive synthetic modification, enabling the optimization of its pharmacological properties.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine , in a suite of standard antimicrobial assays. While specific experimental data for this particular compound is not yet prevalent in publicly accessible literature, the protocols outlined herein are based on established methodologies for evaluating novel antimicrobial candidates and are directly applicable.[8][9][10][11] These notes are designed to provide a robust framework for determining its antimicrobial efficacy and spectrum of activity.

Scientific Rationale and Presumed Mechanism of Action

The antimicrobial activity of many 1,4-benzoxazine derivatives is believed to stem from their ability to interfere with essential bacterial processes.[1][2] Molecular docking studies on similar 2H-benzo[b][1][6]oxazin-3(4H)-one derivatives have suggested that they can act as inhibitors of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair.[1][2] By binding to the active site of this enzyme, these compounds can disrupt DNA supercoiling, leading to bacterial cell death. The diverse substitutions on the benzoxazine core can modulate the binding affinity and specificity for such molecular targets, underscoring the importance of experimental validation for each new derivative.

Core Antimicrobial Evaluation Protocols

A systematic evaluation of a novel compound's antimicrobial properties typically follows a tiered approach, from initial screening to more detailed characterization of its activity. The following protocols are presented in a logical progression for the comprehensive assessment of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[11][12] It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

    • Incubate the culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to cover a desired concentration range.[8][10]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[8]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[8]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[10][12] This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Compound Prepare Stock Solution of 3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine SerialDilution Perform Serial Dilutions in 96-well Plate Compound->SerialDilution SerialDilution->Inoculate Incubate Incubate Plate (16-20 hours) Inoculate->Incubate ReadMIC Read MIC (Visual/OD600) Incubate->ReadMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Agar Well/Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.

Protocol:

  • Plate Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Compound Application:

    • For well diffusion: Punch sterile wells (6-8 mm in diameter) into the agar. Pipette a known volume of the test compound solution into each well.

    • For disk diffusion: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.[11]

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (the clear area around the well or disk where bacterial growth is inhibited). A larger zone diameter generally indicates greater antimicrobial activity.[1][3]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.[12]

Time-Kill Kinetic Assay

This dynamic assay provides insights into the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

  • Prepare a bacterial culture in the logarithmic growth phase.

  • Add the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Incubate the cultures under optimal growth conditions.

  • At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log CFU/mL versus time to visualize the killing kinetics.

Data Presentation Template

For effective comparison and analysis, experimental data should be meticulously recorded. The following table provides a template for summarizing MIC results.

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compound
Staphylococcus aureusPositive0.5 - 256VancomycinExperimental Value
Escherichia coliNegative0.5 - 256CiprofloxacinExperimental Value
Pseudomonas aeruginosaNegative0.5 - 256CiprofloxacinExperimental Value
Candida albicansN/A (Fungus)0.5 - 256FluconazoleExperimental Value

Advanced Assays: Investigating Anti-Biofilm Activity

Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. Evaluating the effect of a novel compound on biofilm formation and eradication is therefore of significant interest.

Protocol: Biofilm Inhibition Assay

  • Prepare a standardized bacterial inoculum.

  • In a 96-well plate, add the bacterial suspension to wells containing serial dilutions of the test compound.

  • Incubate the plate for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells to remove planktonic (free-floating) bacteria.

  • Stain the remaining adherent biofilm with a dye such as crystal violet.

  • Solubilize the dye and measure the absorbance to quantify the biofilm biomass. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.

Logical Relationship of Antimicrobial Assays

Assay_Logic cluster_primary Primary Screening cluster_quantitative Quantitative Potency cluster_dynamic Dynamic & Mechanistic Diffusion Agar Diffusion (Qualitative) MIC MIC Assay (Inhibitory Conc.) Diffusion->MIC MBC MBC Assay (Bactericidal Conc.) MIC->MBC TimeKill Time-Kill Kinetics (Rate of Killing) MIC->TimeKill Biofilm Anti-Biofilm Assay (Complex Structures) MIC->Biofilm

Caption: Logical progression of antimicrobial assays.

Conclusion and Future Directions

The protocols detailed in this document provide a comprehensive framework for the in vitro evaluation of this compound as a potential antimicrobial agent. A thorough investigation following these methodologies will elucidate its spectrum of activity, potency, and potential for further development. Positive results from these assays would warrant subsequent studies, including cytotoxicity testing to assess its safety profile and in vivo efficacy studies in animal models of infection. The exploration of novel 1,4-benzoxazine derivatives like the one discussed here is a promising avenue in the ongoing search for next-generation antimicrobial therapies.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. National Institutes of Health. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. [Link]

  • Synthesis of 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazine Sulfonamide Derivatives. PubMed. [Link]

  • (PDF) 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • Milind V. Shinde, et al. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Publications. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Applied Science and Engineering. [Link]

  • Microwave-assisted synthesis of novel[1][6] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]

Sources

Application Note & Protocols: High-Throughput Screening Methods for 1,4-Benzoxazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently identified in molecules with a wide array of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2] This structural diversity makes 1,4-benzoxazine libraries a valuable resource for drug discovery campaigns. High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate these large chemical libraries to identify novel "hit" compounds that modulate biological targets of interest.[3] This guide provides a comprehensive overview of the principles, methodologies, and detailed protocols for establishing robust HTS campaigns for 1,4-benzoxazine libraries. We will explore biochemical and cell-based assay formats, focusing on practical implementation, data validation, and hit triage strategies to accelerate the discovery of new therapeutic leads.

The 1,4-Benzoxazine Scaffold: A Versatile Core for Drug Discovery

The 1,4-benzoxazine ring system is a bicyclic structure that has garnered significant attention from medicinal chemists. Its rigid, yet conformationally adaptable nature allows for the precise spatial orientation of substituents, enabling interactions with a diverse range of biological targets. Derivatives have been reported to exhibit a multitude of pharmacological effects:

  • Anticancer Activity: Many 1,4-benzoxazine derivatives have shown potent cytotoxic effects against various cancer cell lines, such as MCF-7 (breast) and HeLa (cervical).[2] Some compounds achieve this by inhibiting key enzymes in cell signaling pathways, like human topoisomerase I or tyrosine kinases (e.g., KDR, ABL).[4][5]

  • Neuroprotective Properties: Certain substituted 1,4-benzoxazines have demonstrated the capacity to inhibit oxidative stress-mediated neuronal degeneration, highlighting their potential in treating neurodegenerative diseases.[6]

  • Antimicrobial Efficacy: The scaffold is a promising starting point for developing new agents to combat microbial infections, a critical need given the rise of antimicrobial resistance.[1][7]

  • Enzyme Inhibition: Beyond kinases, these compounds have been identified as inhibitors for other enzyme classes, such as matriptase-2, a serine protease involved in iron overload syndromes.[8]

The goal of HTS is to efficiently sift through libraries of such compounds to pinpoint those with the desired biological activity, providing the crucial starting point for a hit-to-lead campaign.[3][9]

The High-Throughput Screening Workflow: A Strategic Overview

HTS is a systematic, automated process designed to test thousands to millions of compounds against a specific biological target.[10] A successful screening campaign is not merely a large-scale experiment but a multi-stage funnel designed to progressively refine a large library down to a small number of high-quality, validated hits.

The general workflow involves four main stages: assay development, primary screening, hit confirmation, and hit characterization.[3][11]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_confirm Phase 3: Confirmation cluster_lead Phase 4: Lead Generation lib 1,4-Benzoxazine Library (Stored in DMSO) assay_dev Assay Development & Miniaturization validation Assay Validation (Z' > 0.5) assay_dev->validation primary_screen Primary HTS (Single Concentration) validation->primary_screen data_analysis Data Analysis (Hit Identification) primary_screen->data_analysis hit_confirm Hit Confirmation (Dose-Response) data_analysis->hit_confirm counter_screen Counter-Screens (Eliminate False Positives) hit_confirm->counter_screen sar Preliminary SAR counter_screen->sar lead_opt Hit-to-Lead Optimization sar->lead_opt

Caption: General High-Throughput Screening (HTS) Workflow.

Foundational Step: Assay Development and Validation

The quality of an HTS campaign is entirely dependent on the quality of the assay. Before screening a single library compound, the assay must be rigorously developed and validated.

3.1. Assay Miniaturization

To conserve precious library compounds and reduce reagent costs, assays are miniaturized from standard 96-well plates to 384- or 1536-well formats.[12] This requires precise, automated liquid handling to manage assay volumes that can be as low as 2-8 µL.[3][12]

  • Causality: Miniaturization is not just about cost-saving. It forces the development of a highly robust and sensitive assay, as smaller volumes are more susceptible to evaporation and pipetting errors. The choice of microplate (e.g., black plates for fluorescence, white for luminescence) is critical for minimizing signal bleed-through and maximizing detection sensitivity.[3]

3.2. Reagent Stability and Handling

All assay components (enzymes, cells, substrates, buffers) must be stable under both storage and assay conditions.[13]

  • Expert Insight: It is crucial to perform freeze-thaw stability tests on all critical reagents.[13] If a reagent cocktail is prepared in bulk for the screen, its stability over the duration of a typical screening run (e.g., 4-8 hours) at room temperature or on ice must be confirmed. This prevents signal drift over the course of the experiment.

3.3. Assay Validation: The Self-Validating System

An HTS assay must be validated to ensure it can reliably distinguish between active and inactive compounds. The primary metric for this is the Z'-factor , a statistical indicator of assay quality.[11]

Z'-Factor Calculation: Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )

Z'-FactorAssay QualityInterpretation
> 0.5ExcellentA large separation band between positive and negative controls. Ideal for HTS.
0 to 0.5AcceptableThe assay can be used for screening, but may have a higher rate of false positives/negatives.
< 0UnacceptableThe signals from positive and negative controls overlap too much. The assay is not suitable for screening.
  • Trustworthiness: A "dry run" of the assay protocol using only positive and negative controls across multiple plates is mandatory.[11] Achieving a consistent Z'-factor > 0.5 demonstrates that the assay is robust enough for the full-scale screen.[11]

HTS Methodologies and Protocols for 1,4-Benzoxazine Libraries

The choice of assay depends on the biological question being asked. Here we present three detailed protocols targeting different classes of molecules within a 1,4-benzoxazine library.

Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence-Based)
  • Principle: This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a robust technology for HTS.[3] It measures the phosphorylation of a substrate peptide by a kinase. Inhibition of the kinase by a compound from the 1,4-benzoxazine library results in a decreased TR-FRET signal.

  • Target Class: Protein Kinase Inhibitors.[5]

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each 1,4-benzoxazine compound from the library (typically 10 mM in DMSO) into the wells of a low-volume 384-well black assay plate.[12] This results in a final screening concentration of ~10 µM in a 10 µL final assay volume.

  • Enzyme Addition: Add 5 µL of kinase solution (prepared in assay buffer) to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection mix containing a Europium-labeled anti-phospho-peptide antibody (donor) and Streptavidin-XL665 (acceptor).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis & Quality Control:

  • Calculate TR-FRET Ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate % Inhibition: 100 * (1 - (Ratio_sample - Ratio_neg_control) / (Ratio_pos_control - Ratio_neg_control)).

  • Controls:

    • Positive Control (0% inhibition): Kinase + Substrate + DMSO.

    • Negative Control (100% inhibition): Kinase + Substrate + a known potent inhibitor.

  • QC Metric: Z'-factor must be > 0.5 for the plate to be considered valid.

Protocol 2: Cell-Based GPCR Signaling Assay (Luminescence-Based)
  • Principle: This protocol utilizes a stable cell line expressing a G-protein coupled receptor (GPCR) of interest and a luminescent biosensor that reports on downstream signaling, such as changes in intracellular calcium.[14][15] An antagonist from the 1,4-benzoxazine library will block the signal generated by a known agonist.

  • Target Class: GPCR Modulators (Antagonists).

Step-by-Step Methodology:

  • Cell Plating: Seed CHO or HEK293 cells stably expressing the target GPCR and an aequorin photoprotein into a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well. Incubate overnight.

  • Substrate Loading: Remove the culture medium and add 20 µL of assay buffer containing the coelenterazine substrate. Incubate for 3-4 hours at 37°C, protected from light.

  • Compound Addition: Add 5 µL of 1,4-benzoxazine compounds (diluted to 5x final concentration) or controls to the wells. Incubate for 15-30 minutes.

  • Agonist Stimulation & Detection: Place the plate in a luminescence plate reader equipped with injectors. Inject 5 µL of a known agonist (at its EC80 concentration) into each well and immediately begin measuring the luminescence signal kinetically over 30-60 seconds.

Data Analysis & Quality Control:

  • Calculate Area Under the Curve (AUC): Integrate the luminescence signal over the reading time for each well.

  • Calculate % Inhibition: 100 * (1 - (AUC_sample - AUC_neg_control) / (AUC_pos_control - AUC_neg_control)).

  • Controls:

    • Positive Control (agonist response): Cells + Agonist + DMSO.

    • Negative Control (no response): Cells + Buffer + DMSO.

    • Screening Controls: A known antagonist is used to define 100% inhibition.

  • QC Metric: Z'-factor calculated from agonist vs. antagonist controls must be > 0.5.

Protocol 3: Anticancer Cell Viability Assay (Absorbance-Based)
  • Principle: This is a classic colorimetric assay to screen for cytotoxic compounds. The MTT assay measures the metabolic activity of living cells.[2] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by absorbance. A cytotoxic 1,4-benzoxazine will result in less formazan production and a lower absorbance reading.

  • Target Class: Cytotoxic/Antiproliferative Agents.

Step-by-Step Methodology:

  • Cell Plating: Seed a human cancer cell line (e.g., MCF-7) into a 384-well clear plate at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours.

  • Compound Addition: Add 10 µL of diluted 1,4-benzoxazine compounds to achieve the final desired screening concentration (e.g., 10 µM).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Development: Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Add 50 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.

Data Analysis & Quality Control:

  • Calculate % Viability: 100 * (Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank).

  • Controls:

    • Vehicle Control (100% viability): Cells + Medium + DMSO.

    • Blank Control (background): Medium only (no cells).

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

  • QC Metric: Signal-to-background ratio should be high, and the Z'-factor calculated from vehicle vs. positive control should be > 0.5.

Hit Triage and Confirmation: From Signal to Validated Hit

A primary HTS will generate a list of "actives" or primary hits. However, many of these can be false positives resulting from assay interference. A rigorous triage process is essential.[9][12]

Hit_Triage_Workflow cluster_dose Dose-Response Testing cluster_false_positives False Positive Elimination start Primary HTS Hits (e.g., >50% Inhibition) retest Re-test from Original Stock start->retest dose_response Generate IC50/EC50 Curve (8-12 point titration) retest->dose_response counter_screen Orthogonal / Counter-Screens (e.g., Technology-specific interference) dose_response->counter_screen purity Purity & Identity Check (LC-MS/NMR) counter_screen->purity sar Preliminary SAR Analysis (Group similar scaffolds) purity->sar end Validated Hits sar->end

Caption: Workflow for Hit Triage and Confirmation.
  • Hit Confirmation: Actives are re-tested at the same single concentration from the original library stock plate to confirm activity.[11]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-12 points) to determine their potency (IC50 or EC50). This step is critical for ranking compounds and is the first step in establishing a Structure-Activity Relationship (SAR).[11]

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself rather than the biological target. For example, in a luciferase-based assay, a counter-screen against the luciferase enzyme alone would identify direct enzyme inhibitors.

  • Purity and Identity Confirmation: Active compounds should be repurchased or re-synthesized and their identity and purity confirmed by analytical methods like LC-MS and NMR before committing to further studies.

Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Reagent instability or degradation. 2. Inconsistent liquid handling. 3. Suboptimal assay conditions (e.g., incubation time, concentrations).1. Perform reagent stability tests; use fresh reagents.[13] 2. Calibrate and validate automated liquid handlers. 3. Re-optimize the assay parameters systematically.
High Plate-to-Plate Variability 1. Edge effects (evaporation from outer wells). 2. Temperature or humidity gradients in the incubator. 3. Inconsistent cell plating density.1. Use plates with lids; avoid using the outermost wells for samples. 2. Ensure uniform incubator conditions; allow plates to equilibrate to room temperature before adding reagents. 3. Use an automated cell dispenser for plating.
High Number of False Positives 1. Compound autofluorescence (in fluorescence assays). 2. Compound precipitates in the assay buffer. 3. Non-specific reactivity (Pan-Assay Interference Compounds - PAINS).1. Pre-read plates after compound addition to identify fluorescent compounds.[16] 2. Check compound solubility; lower screening concentration if necessary. 3. Use computational filters to flag known PAINS structures; perform counter-screens.[17]

Conclusion

High-throughput screening of 1,4-benzoxazine libraries is a powerful strategy for identifying novel starting points for drug discovery. The success of such a campaign hinges on the development of a meticulously validated and robust assay. By integrating principles of miniaturization, stringent quality control, and a systematic hit triage process, researchers can efficiently navigate large chemical spaces. The protocols and workflows described herein provide a framework for scientists to design and execute effective HTS campaigns, ultimately accelerating the translation of chemical diversity into promising therapeutic candidates.

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH Application Note. [Link]

  • An-Hufert, J. C., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Waghmare, B., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences. [Link]

  • Reddy, N. V., et al. (2024). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Grdadolnik, S. G., et al. (2012). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. European Journal of Medicinal Chemistry. [Link]

  • Jiang, Y., et al. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [Link]

  • Stirn, A., et al. (2016). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules. [Link]

  • Liu, Y., et al. (2021). A new 1,4-benzoxazine derivative produced by endophytic Colletotrichum gloeosporioides B-142. Natural Product Research. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Acar, Ç., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Banks, M., et al. (2000). Simple Absorbance-Based Assays for Ultra-High Throughput Screening. Journal of Biomolecular Screening. [Link]

  • Bodart, V., et al. (2020). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences. [Link]

  • Lee, J., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bulletin of the Korean Chemical Society. [Link]

  • Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery. [Link]

  • Rajagopalan, P., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). Scientific Reports. [Link]

  • Hess, J. F., et al. (2022). High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. Analytical Chemistry. [Link]

  • Jin, J., et al. (2019). Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery of P2X Inhibitors from Animal Venoms. Journal of Natural Products. [Link]

  • Liu, Y., et al. (2022). Computer-Aided Screening of Benzoxazines with High Thermal Stability and Good Processability. Polymers. [Link]

  • BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Sastri, S. B., et al. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega. [Link]

  • Williams, C. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate. [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Williams, K. P., & Scott, J. E. (2009). Enzyme assay design for high-throughput screening. Methods in Molecular Biology. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals. [Link]

  • Nuvisan. (n.d.). High-throughput screening libraries. Nuvisan. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]

  • ResearchGate. (2016). High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Asinex. (n.d.). GPCR - Research Areas - Screening Libraries. Asinex. [Link]

Sources

Application Notes & Protocols: Utilizing 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine as a Chemical Probe for Neuroprotection Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for utilizing 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine as a chemical probe to investigate and quantify neuroprotective effects against oxidative stress. While the direct biological targets of this specific molecule are still under active investigation, its structural motifs—a phenolic-like benzoxazine core and a bromophenyl group—suggest significant potential as an antioxidant and modulator of cellular stress pathways. This document outlines the hypothesized mechanism of action, detailed protocols for in vitro validation of its antioxidant capacity, and a robust cell-based assay for assessing its neuroprotective efficacy in a neuronal cell model. These protocols are designed for researchers in neuroscience, pharmacology, and drug development to explore the therapeutic potential of this and related compounds.

Probe Profile and Foundational Principles

This compound belongs to the 1,4-benzoxazine class of heterocyclic compounds, which are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The core structure is analogous to phenolic compounds, which are well-established antioxidants. Phenolic compounds can neutralize harmful reactive oxygen species (ROS) through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET), thereby mitigating cellular damage.[2][3]

The presence of the 4-bromophenyl substituent is significant; such moieties are common in pharmacologically active compounds and can influence target binding, metabolic stability, and cell permeability.[4][5] Bromophenol derivatives, in particular, have demonstrated potent antioxidant and anticancer activities.[6]

Table 1: Chemical Properties of the Probe

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₂BrNO
Molecular Weight 302.17 g/mol
Appearance Solid (predicted)
Solubility Soluble in DMSO, DMF, Methanol, Ethanol
Purity >98% recommended for biological assays

Hypothesized Mechanism of Action: Radical Scavenging

The primary hypothesized mechanism for the antioxidant and cytoprotective effects of this compound is direct radical scavenging. The nitrogen and oxygen heteroatoms in the benzoxazine ring, along with the phenolic-like moiety, can stabilize the molecule after donating a hydrogen atom or an electron to neutralize a free radical. This action directly interrupts the propagation of oxidative damage that would otherwise affect critical biomolecules like lipids, proteins, and DNA.[7]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Probe Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Biomolecules Cellular Biomolecules (Lipids, Proteins, DNA) ROS->Biomolecules Attacks Neutralized Neutralized Species ROS->Neutralized Damage Oxidative Damage (Leads to Apoptosis) Biomolecules->Damage Results in Protection Neuroprotection Probe 3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine Probe->ROS Donates H• / e⁻ (Radical Scavenging) Probe->Protection Prevents Damage

Caption: Hypothesized radical scavenging mechanism of the probe.

Synthesis Protocol

The synthesis of 3-aryl-1,4-benzoxazine derivatives can be achieved through various established methods. One common approach involves the reaction of a 2-aminophenol derivative with a substituted phenacyl bromide.[8] An alternative, robust method is the Buchwald-Hartwig amination, which allows for the coupling of an amine with an aryl halide.[9][10]

Protocol: Synthesis via Buchwald-Hartwig Cross-Coupling

This protocol is adapted from established methods for synthesizing 4-aryl-1,4-benzoxazines and can be modified for the target compound.[10]

Reagents & Materials:

  • 6-methyl-2H-1,4-benzoxazine

  • 1-Bromo-4-iodobenzene (or similar aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk flask and nitrogen/argon line

  • Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-methyl-2H-1,4-benzoxazine (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and HRMS.

Application I: In Vitro Antioxidant Capacity Assessment

Before proceeding to cell-based models, it is crucial to validate the fundamental antioxidant activity of the probe. The DPPH and ABTS assays are standard, reliable spectrophotometric methods for this purpose.[11][12]

Protocol 4.1: DPPH Radical Scavenging Assay

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured to quantify scavenging activity.[13]

Procedure:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep it stored in the dark.

    • Probe Stock Solution: Prepare a 1 mg/mL stock solution of the probe in methanol or DMSO.

    • Test Solutions: Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a similar dilution series of Ascorbic Acid or Trolox.

  • Assay Execution (96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of each probe dilution (or positive control, or methanol as a blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with the probe.

    • Calculate the IC₅₀ value (the concentration of the probe required to scavenge 50% of the DPPH radicals).

Protocol 4.2: ABTS Radical Cation Decolorization Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺) is a blue-green chromophore. Antioxidants reduce ABTS•⁺ back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[14]

Procedure:

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•⁺ Working Solution: Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Execution:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

    • Add 10 µL of the probe dilutions (or positive control/blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the % scavenging activity and IC₅₀ value as described for the DPPH assay.

Table 2: Illustrative Data Presentation for Antioxidant Assays

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
Probe ExperimentalExperimental
Ascorbic Acid (Control) e.g., 25.5e.g., 15.2
Trolox (Control) e.g., 40.1e.g., 22.8

Application II: Cell-Based Neuroprotection Assay

This protocol assesses the ability of the chemical probe to protect neuronal cells from oxidative stress-induced cell death. The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model for such studies.[15]

Neuroprotection_Workflow Cell-Based Neuroprotection Assay Workflow cluster_controls Essential Controls A 1. Cell Seeding Seed SH-SY5Y cells in a 96-well plate. Incubate 24h. B 2. Probe Pre-treatment Treat cells with various concentrations of the probe. Incubate 2-4h. A->B C 3. Induction of Oxidative Stress Add H₂O₂ or tBHP to induce cell death. Incubate 24h. B->C D 4. Viability Assessment Add Calcein-AM or MTT reagent. Incubate as required. C->D E 5. Measurement & Analysis Read fluorescence (Calcein) or absorbance (MTT). Calculate % viability. D->E C1 Untreated Cells (100% Viability) C2 H₂O₂ Only (Maximal Toxicity) C3 Probe Only (Toxicity Control)

Caption: Workflow for the cell-based neuroprotection assay.

Protocol 5.1: Neuroprotection Against H₂O₂-Induced Toxicity

Principle: Hydrogen peroxide (H₂O₂) is a potent ROS that induces oxidative stress and apoptosis in neuronal cells. A successful neuroprotective agent will mitigate H₂O₂-induced cell death, resulting in higher cell viability compared to cells treated with H₂O₂ alone. Cell viability can be quantified using various methods, such as the Calcein-AM assay, which measures the esterase activity in live cells.[15][16]

Reagents & Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound probe stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Calcein-AM fluorescent dye

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Probe Pre-treatment:

    • Prepare serial dilutions of the probe in culture medium from your DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired probe concentrations.

    • Include "probe only" wells to test for intrinsic cytotoxicity.

    • Incubate for 2-4 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration should be determined empirically (typically 100-300 µM) to induce ~50% cell death in 24 hours.

    • Add the H₂O₂ solution to the probe-treated wells.

    • Control Wells:

      • Vehicle Control: Cells treated with medium + 0.1% DMSO (represents 100% viability).

      • Toxicity Control: Cells treated with H₂O₂ alone (represents maximal damage).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Cell Viability Assessment (Calcein-AM Assay):

    • Carefully wash the cells twice with warm PBS.

    • Add 100 µL of PBS containing 2 µM Calcein-AM to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

Data Analysis and Interpretation

Cell Viability Calculation:

  • % Cell Viability = [(F_sample - F_blank) / (F_control - F_blank)] * 100

    • F_sample: Fluorescence of cells treated with probe + H₂O₂.

    • F_control: Fluorescence of vehicle-treated cells (100% viability).

    • F_blank: Fluorescence of H₂O₂-only treated cells (can be set as 0% protection).

Neuroprotection Calculation:

  • % Neuroprotection = [ (Viability_sample - Viability_H2O2) / (Viability_control - Viability_H2O2) ] * 100

    • This normalizes the data to show the probe's ability to restore viability relative to the H₂O₂-induced damage.

Plot the % neuroprotection against the probe concentration to determine the EC₅₀ (the concentration providing 50% of the maximal protective effect).

References

  • Title: Concept, mechanism, and applications of phenolic antioxidants in foods. Source: PubMed URL: [Link]

  • Title: Chemical Probes for Redox Signaling and Oxidative Stress. Source: PubMed Central (PMC) URL: [Link]

  • Title: Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Source: PubMed Central (PMC) URL: [Link]

  • Title: Chemical Probes for Redox Signaling and Oxidative Stress. Source: PubMed URL: [Link]

  • Title: Mechanisms of action by which phenolic compounds present antioxidant activity. Source: ResearchGate (Preprint) URL: [Link]

  • Title: Cell-Based Assays to Assess Neuroprotective Activity. Source: Springer Nature Experiments URL: [Link]

  • Title: Cell-based Assays. Source: MD Biosciences URL: [Link]

  • Title: Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Source: Physiological Genomics URL: [Link]

  • Title: Fluorescence Probes for ROS Detection: Overview. Source: MASI Longevity Science URL: [Link]

  • Title: Phenolic acids: Natural versatile molecules with promising therapeutic applications. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cell-Based Assays to Assess Neuroprotective Activity. Source: IRIS - Unibo URL: [Link]

  • Title: Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Source: JScholar Publisher URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia URL: [Link]

  • Title: Synthesis of new benzoxazine (1a-20a) from Intermediate (a or a') and aryl or alkyl halide. Source: ResearchGate URL: [Link]

  • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Source: Preprints.org URL: [Link]

  • Title: Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Source: MDPI URL: [Link]

  • Title: (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Antioxidant activity by DPPH assay in vitro protoc. Source: Scribd URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts URL: [Link]

  • Title: Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Source: ACS Publications URL: [Link]

  • Title: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Source: MDPI URL: [Link]

  • Title: Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Source: MDPI URL: [Link]

  • Title: Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Source: PubMed URL: [Link]

  • Title: Synthesis of Substituted 1,4-Benzoxazine Derivatives through Diels-Alder Reaction. Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Source: ResearchGate URL: [Link]

  • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Source: MDPI URL: [Link]

  • Title: Drug Discovery Targeting Bromodomain-Containing Protein 4. Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine in human plasma and urine. The protocol outlines optimized procedures for sample preparation using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), tailored for different biological matrices. The method is validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance to ensure accuracy, precision, and reliability for pharmacokinetic and toxicokinetic studies.[1][2]

Introduction: The Need for a Robust Bioanalytical Method

This compound is a novel heterocyclic compound under investigation for its potential therapeutic properties. As with any new chemical entity (NCE) in the drug development pipeline, a reliable method for its quantification in biological fluids is paramount.[3] Such a method is essential for characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of preclinical and clinical evaluation.

The primary challenge in bioanalysis is the complexity of the biological matrix, which contains numerous endogenous components that can interfere with the analysis.[4][5] Therefore, developing a method with high selectivity and sensitivity is critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior specificity and low detection limits.[1][6]

This guide provides a comprehensive framework for establishing such a method, explaining the rationale behind key procedural choices, from sample preparation to instrumental analysis and method validation.

Experimental Workflow Overview

The entire analytical process is designed to ensure the efficient extraction of the analyte from the complex biological matrix and its accurate measurement. The workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) is Spike Internal Standard (IS) sample->is extract Extraction (LLE or SPE) is->extract evap Evaporation extract->evap recon Reconstitution evap->recon inject Injection onto UPLC System recon->inject sep Chromatographic Separation inject->sep ion Ionization (ESI+) sep->ion msms MS/MS Detection (MRM Mode) ion->msms integrate Peak Integration msms->integrate curve Calibration Curve Generation integrate->curve quant Quantification of Analyte Concentration curve->quant caption Figure 1. Overall bioanalytical workflow.

Caption: Figure 1. Overall bioanalytical workflow.

Materials and Reagents

  • Analyte: this compound (Reference Standard, >99.5% purity)

  • Internal Standard (IS): this compound-d4 (or a structurally similar analog)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade), Ethyl Acetate, Methyl tert-butyl ether (MTBE)

  • Reagents: Formic Acid, Ammonium Acetate, Ultrapure Water

  • Biological Matrices: Drug-free human plasma (K2EDTA), drug-free human urine

  • SPE Cartridges: Polymeric reversed-phase sorbent (e.g., Strata-X)[7]

  • Labware: Polypropylene tubes, 96-well plates, glass vials

Sample Preparation Protocols: The Key to Clean Extracts

Effective sample preparation is crucial for removing matrix components that can cause ion suppression or enhancement in the mass spectrometer, thereby ensuring accurate quantification.[8][9] We present two optimized methods: Liquid-Liquid Extraction (LLE) for its simplicity and cost-effectiveness, and Solid-Phase Extraction (SPE) for its superior cleanliness and potential for automation.[4]

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a classic technique that partitions the analyte of interest between the aqueous biological sample and an immiscible organic solvent based on its solubility.[4] Given the aromatic and halogenated structure of the target analyte, a solvent of intermediate polarity like Methyl tert-butyl ether (MTBE) is chosen for efficient extraction.

Step-by-Step LLE Protocol:

  • Aliquot 100 µL of human plasma into a 1.5 mL polypropylene tube.

  • Spike with 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample, ensuring the benzoxazine is in its neutral form for better extraction into the organic phase.

  • Add 600 µL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a more rigorous cleanup by retaining the analyte on a solid sorbent while matrix interferences are washed away.[7][10] This is particularly useful for urine, which has high salt content.[11] A polymeric reversed-phase sorbent is selected for its broad retention of non-polar to moderately polar compounds and stability across a wide pH range.

G start Start: Urine Sample + IS condition Condition Cartridge (Methanol then Water) start->condition load Load Sample condition->load wash1 Wash 1: 5% Methanol (Removes salts, polar interferences) load->wash1 wash2 Wash 2: 20% Methanol (Removes less polar interferences) wash1->wash2 elute Elute Analyte (90% Acetonitrile, 0.1% Formic Acid) wash2->elute evap Evaporate & Reconstitute elute->evap end Analysis by LC-MS/MS evap->end caption Figure 2. Solid-Phase Extraction (SPE) workflow.

Caption: Figure 2. Solid-Phase Extraction (SPE) workflow.

Step-by-Step SPE Protocol:

  • Pre-treat urine: Centrifuge 500 µL of urine sample at 4,000 rpm for 5 minutes. Dilute 100 µL of the supernatant with 400 µL of water containing 0.1% formic acid. Spike with 10 µL of IS.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of ultrapure water through the SPE cartridge.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash:

    • Wash with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

    • Wash with 1 mL of 20% methanol in water to remove moderately polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 90% acetonitrile containing 0.1% formic acid into a clean collection tube.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase for analysis.

LC-MS/MS Method and Parameters

The chromatographic separation is performed using a reverse-phase UPLC system to achieve rapid and high-resolution separation. Detection is carried out on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

Liquid Chromatography Conditions
ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 30% B, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate
Run Time 4.0 minutes
Mass Spectrometry Conditions

The analyte contains a nitrogen atom in the benzoxazine ring, which is readily protonated, making positive electrospray ionization (ESI+) the logical choice. MRM transitions are determined by infusing the analyte and IS into the mass spectrometer and optimizing the precursor and product ions.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: m/z 318.0 -> 197.1 (Quantifier), m/z 318.0 -> 118.0 (Qualifier)IS: m/z 322.0 -> 201.1

Bioanalytical Method Validation (BMV)

The developed method was fully validated according to the FDA's guidance, ensuring its suitability for regulatory submissions.[1][12][13] The validation assessed selectivity, accuracy, precision, calibration curve, sensitivity, recovery, matrix effect, and stability.[14]

Validation Summary

The following table summarizes the acceptance criteria and results for the key validation parameters.

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Pass
Calibration Curve r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Pass
LLOQ S/N > 5; Accuracy within ±20%; Precision ≤ 20% CV.0.1 ng/mL
Accuracy & Precision (Intra- & Inter-day) Accuracy (RE%) within ±15%; Precision (CV%) ≤ 15% for QC samples.Pass
Matrix Effect CV of IS-normalized matrix factor ≤ 15%.Pass
Recovery Consistent and reproducible across QC levels.>85% (SPE)
Stability Analyte stable under various conditions (Freeze-thaw, bench-top, long-term).Pass

Conclusion

This application note provides a comprehensive, step-by-step guide for the quantification of this compound in human plasma and urine. The described LC-MS/MS method, coupled with optimized LLE and SPE protocols, demonstrates excellent sensitivity, selectivity, accuracy, and precision. This fully validated method is fit for purpose and can be confidently deployed in regulated bioanalytical laboratories to support drug development programs.

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • Adlercreutz, H., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry, 59(8), 3877-3888. Retrieved from [Link]

  • Idaho State Police Forensic Services. (2014). Urine general drug extraction rev 7.pdf.
  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • Xu, X., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-2159. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
  • DeBruin, L., et al. (1998). Solid-phase microextraction for the analysis of biological samples. Analytical Chemistry, 70(13), 2659-2665. Retrieved from [Link]

  • Fresnais, M., et al. (2020). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of the American Society for Mass Spectrometry, 31(10), 2098-2106. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Kataoka, H. (2003). Practical tips on preparing plasma samples for drug analysis using SPME. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 637-649. Retrieved from [Link]

  • Li, Y., et al. (2022). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education, 99(5), 2043-2049. Retrieved from [Link]

  • Federal Aviation Administration. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy.
  • Zou, D., et al. (2013). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. Asian Journal of Chemistry, 25(5), 2469-2473.
  • Mehdinia, A., & Mousavi, S. Z. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 26(16), 4945. Retrieved from [Link]

  • Kiskan, B., et al. (2021). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal, 16(14), 1856-1864. Retrieved from [Link]

  • Snow, N. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 445-455. Retrieved from [Link]

  • Seton Hall University. (n.d.). Solid-phase Micro-extraction of Drugs from Biological Matrices. Retrieved from [Link]

  • MDPI. (2020). Materials for Solid-Phase Extraction of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI⁺ mass spectra of fractions of benzoxazine synthesized according to.... Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES.
  • Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. InTech. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • dos Santos, A. C., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Toxics, 10(5), 253. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
  • Li, X., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5645. Retrieved from [Link]

Sources

Application Note & Protocol: A Framework for Evaluating the Anticancer Activity of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including promising anticancer properties.[1][2] This document provides a comprehensive, multi-faceted protocol for the systematic in vitro evaluation of a novel compound, 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine. We present a logical, tiered approach, beginning with a broad assessment of cytotoxicity across representative cancer cell lines, followed by detailed mechanistic studies to elucidate the pathways of induced cell death and cell cycle arrest. This guide is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Scientific Rationale

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The 1,4-benzoxazine heterocyclic motif has emerged as a promising scaffold for drug development due to its chemical versatility and ability to interact with various biological targets.[2] Studies have shown that different derivatives can induce apoptosis, inhibit key kinases, or disrupt cell membrane permeability in cancer cells.[1][3]

The specific compound, this compound, combines the benzoxazine core with a bromophenyl group. The inclusion of a halogen, such as bromine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its anticancer activity.[4] Therefore, a systematic evaluation of this molecule is warranted.

This protocol outlines a foundational screening cascade to determine its potential as an anticancer therapeutic. The workflow is designed to answer three critical questions:

  • Is the compound cytotoxic to cancer cells? (Cell Viability Assay)

  • If so, what is the primary mechanism of cell death? (Apoptosis Assay)

  • Does the compound affect cell proliferation? (Cell Cycle Analysis)

Further investigation into specific molecular targets, such as signaling proteins, can be pursued based on the outcomes of this initial screening funnel.

Experimental Screening Workflow

A logical progression of experiments is crucial for an efficient and cost-effective evaluation. The proposed workflow ensures that mechanistic studies are only performed if the compound demonstrates significant initial activity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Analysis a Prepare Compound Stock (3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine) b Select & Culture Cancer Cell Line Panel (e.g., MCF-7, NCI-H460, SF-268) a->b c MTT Cell Viability Assay (Dose-Response) b->c d Calculate IC50 Values c->d e Annexin V / PI Staining (Apoptosis Assay) d->e If IC50 is potent f Propidium Iodide Staining (Cell Cycle Analysis) d->f If IC50 is potent g Western Blot Analysis (e.g., Caspase-3, PARP, p53, Cyclins) e->g If apoptosis is confirmed f->g If cell cycle arrest is observed

Figure 1: A tiered experimental workflow for assessing the anticancer potential of the target compound.

Phase 1 Protocol: Cytotoxicity Assessment (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilizing the crystals.[6]

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268, representing breast, lung, and CNS cancers, respectively)[7]

  • Appropriate culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[8]

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom plates

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[10] Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound, positive control, or vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8][12] Visually confirm the formation of purple formazan crystals in the control wells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[9]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation and Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Cancer Cell LineTissue of OriginTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
NCI-H460Lung Carcinoma[Experimental Value][Experimental Value]
SF-268Glioma[Experimental Value][Experimental Value]
Note: This table is a template for presenting the calculated IC₅₀ values.

Phase 2 Protocols: Mechanistic Elucidation

If the compound exhibits a potent IC₅₀ value, the next logical step is to investigate how it induces cell death.

Apoptosis Detection (Annexin V/PI Assay)

Principle of the Assay: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]

G cluster_0 Live Cell cluster_1 Early Apoptotic Cell cluster_2 Late Apoptotic/Necrotic Cell live Annexin V: Negative PI: Negative early Annexin V: Positive PI: Negative live->early Apoptosis Induction live_desc Intact Membrane PS on Inner Leaflet late Annexin V: Positive PI: Positive early->late Progression early_desc PS Translocation Membrane Intact late_desc Membrane Permeable

Figure 2: Principle of the Annexin V/PI assay for apoptosis detection.

Step-by-Step Protocol:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask. Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.[16]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[17]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[17]

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]

Cell Cycle Analysis

Principle of the Assay: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[18] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[18] Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in the S phase (DNA synthesis) have an intermediate amount. Flow cytometry is used to measure the fluorescence of a large population of cells, generating a histogram that reveals the cell cycle profile.[19]

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).[20]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).[20]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[21]

  • Analysis: Analyze by flow cytometry. Use software (e.g., ModFit, FlowJo) to model the histogram and quantify the percentage of cells in each phase.[19]

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
Compound (IC₅₀)[Experimental Value][ExperimentalValue][Experimental Value]
Compound (2x IC₅₀)[Experimental Value][Experimental Value][Experimental Value]
Note: This table is a template for presenting cell cycle distribution data.

Phase 3 Protocol: Molecular Target Analysis (Western Blot)

Principle of the Assay: Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. It allows for the semi-quantitative analysis of protein expression levels and post-translational modifications (e.g., phosphorylation), providing insights into the activity of signaling pathways.[22] If apoptosis is confirmed, one can probe for key proteins like cleaved Caspase-3 and cleaved PARP. If G2/M arrest is observed, probing for Cyclin B1 and CDK1 would be informative.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells as previously described. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[23] Visualize the protein bands using a digital imager or X-ray film. β-actin or GAPDH should be used as a loading control to ensure equal protein loading.

References

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure Source: Life Sciences URL: [Link]

  • Title: Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells Source: Medium URL: [Link]

  • Title: 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo Source: British Journal of Cancer URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI URL: [Link]

  • Title: A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course Source: Anticancer Research URL: [Link]

  • Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants Source: PubMed URL: [Link]

  • Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center URL: [Link]

  • Title: The NCI In Vitro Anticancer Drug Discovery Screen Source: ResearchGate URL: [Link]

  • Title: Blotting Basics - Western Blot Applications in Preclinical Oncology Research Source: Covance URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review Source: Bentham Science URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Source: MDPI URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

  • Title: A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents Source: Chemistry Europe URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]

  • Title: Cell Cycle Analysis By Flow Cytometry Source: YouTube URL: [Link]

  • Title: Advanced Western Blotting Solutions for Cancer and Immuno-Oncology Source: Bio-Techne URL: [Link]

  • Title: Benzoxazine derivatives: Significance and symbolism Source: Health Sciences URL: [Link]

  • Title: Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

Application Notes & Protocols: Elucidating Structure-Activity Relationships of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine as a scaffold for structure-activity relationship (SAR) studies. The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including neuroprotective, antimicrobial, and anticancer properties.[1][2][3][4][5][6] This guide will detail the rationale and methodologies for systematic analog synthesis, robust biological evaluation, and computational analysis to identify key structural features that modulate biological activity, ultimately guiding the development of novel therapeutic agents.

Introduction: The Significance of the 1,4-Benzoxazine Scaffold and SAR

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery. It involves the systematic modification of a molecule's structure to understand how these changes affect its biological activity.[7] By identifying which parts of a molecule are essential for its desired effect (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, and pharmacokinetic profile, researchers can rationally design more effective and safer drugs.[7]

The 1,4-benzoxazine ring system is of particular interest due to its presence in numerous biologically active compounds.[3][8][5] Its rigid, bicyclic structure provides a defined orientation for substituents, making it an excellent starting point for SAR exploration. The subject of this guide, this compound, possesses several key features for systematic modification: the phenyl ring at the 3-position, the bromine substituent, the methyl group at the 6-position, and the benzoxazine core itself.

This document will provide a strategic framework for exploring the SAR of this molecule, from initial analog design and synthesis to multi-faceted biological screening and in silico modeling.

Strategic Synthesis of Analogs

The foundation of any SAR study is the synthesis of a diverse yet logically related set of analogs. For this compound, a convergent synthetic approach is often employed, allowing for facile diversification at key positions. A common method involves the condensation of a substituted 2-aminophenol with a suitable carbonyl compound.[8]

General Synthetic Protocol

A versatile synthesis can be achieved through a one-pot multicomponent reaction involving a substituted 2-aminophenol, a substituted phenacyl bromide, and a base catalyst.[9]

Protocol 1: Synthesis of this compound Analogs

  • Objective: To synthesize a library of analogs by varying substituents on the 2-aminophenol and phenacyl bromide starting materials.

  • Materials:

    • Substituted 2-aminophenols (e.g., 4-methyl-2-aminophenol)

    • Substituted phenacyl bromides (e.g., 2-bromo-1-(4-bromophenyl)ethanone)

    • Cesium carbonate (Cs₂CO₃) or another suitable base

    • Anhydrous solvent (e.g., acetonitrile, DMF)

    • Standard glassware for organic synthesis

    • Purification apparatus (flash chromatography, HPLC)

  • Methodology:

    • To a solution of the substituted 2-aminophenol (1.0 eq) in the chosen anhydrous solvent, add the base (1.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the substituted phenacyl bromide (1.1 eq) to the reaction mixture.

    • The reaction can be heated (e.g., using conventional heating or microwave irradiation to reduce reaction times) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. Further purification can be achieved by recrystallization or preparative HPLC.

    • Confirm the structure and purity of each synthesized analog using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Analog Design for SAR Exploration

To build a comprehensive SAR model, modifications should be made at distinct points of the lead molecule.

Table 1: Proposed Analogs of this compound for SAR Studies

Modification Site Parent Moiety Proposed Modifications Rationale for Modification
Position 3 4-BromophenylPhenyl, 4-Chlorophenyl, 4-Fluorophenyl, 4-Methoxyphenyl, 4-Nitrophenyl, Pyridyl, ThienylTo probe the effects of electronic properties (electron-donating and -withdrawing groups) and steric bulk at this position.[10] To explore the impact of replacing the phenyl ring with other aromatic systems.
Position 6 MethylHydrogen, Ethyl, Isopropyl, Methoxy, Chloro, FluoroTo investigate the influence of the size and electronic nature of the substituent on the benzoxazine core.
Benzoxazine Core 1,4-BenzoxazineModifications at other positions (e.g., 5, 7, 8) with various functional groups.To understand the overall contribution of the benzoxazine scaffold to the observed activity.

Biological Evaluation: A Multi-tiered Screening Approach

Given the diverse biological activities reported for 1,4-benzoxazine derivatives, a tiered screening approach is recommended. This allows for the efficient identification of promising compounds and the elucidation of their mechanism of action.

Primary Screening: Cytotoxicity and General Activity Assays

Initial screening should assess the general cytotoxicity of the synthesized analogs to establish a therapeutic window for further testing.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [11]

  • Objective: To determine the concentration at which an analog inhibits cell growth by 50% (GI₅₀), providing a measure of its cytotoxic potential.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7, HeLa) and/or normal cell lines (e.g., 3T3)[6][10]

    • 96-well plates

    • Culture medium, fetal bovine serum (FBS), and antibiotics

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO)

    • Microplate reader

  • Methodology:

    • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

    • Prepare serial dilutions of the synthesized analogs in culture medium.

    • Treat the cells with the diluted compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for an additional 4 hours.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to a vehicle control and determine the GI₅₀ value.[11]

Secondary Screening: Target-Specific Assays

Based on the known activities of 1,4-benzoxazines, secondary assays can be tailored to investigate specific biological targets.

Protocol 3: Neuroprotective Activity Assay [1][2][4]

  • Objective: To evaluate the ability of the analogs to protect neuronal cells from oxidative stress-induced cell death.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y)

    • Oxidative stress-inducing agent (e.g., hydrogen peroxide, glutamate)

    • Reagents for viability assays (e.g., MTT, LDH assay kits)

  • Methodology:

    • Culture neuronal cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the synthesized analogs for a specified period.

    • Induce oxidative stress by adding the inducing agent.

    • After incubation, assess cell viability using a suitable assay.

    • The concentration that provides 50% protection (PC₅₀) can be calculated.[2]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution) [12]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the analogs against various microbial strains.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus) and/or fungal strains

    • 96-well plates

    • Appropriate broth medium

    • Microbial inoculum standardized to a specific concentration

  • Methodology:

    • Prepare two-fold serial dilutions of the analogs in the broth medium within the 96-well plates.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microbe, no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Computational SAR and Molecular Modeling

Computational methods are invaluable for rationalizing experimental SAR data and guiding the design of new, more potent analogs.[7][13][14][15][16]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[15]

Workflow for QSAR Analysis:

  • Data Collection: Compile the biological activity data (e.g., GI₅₀, PC₅₀, MIC) for the synthesized analogs.

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

  • Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a predictive model that correlates the descriptors with biological activity.[13][15]

  • Model Validation: Validate the QSAR model to ensure its predictive power.

Molecular Docking

If a biological target is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of the analogs to the target's active site.[12][14]

Workflow for Molecular Docking:

  • Target Preparation: Obtain the 3D structure of the biological target (e.g., from the Protein Data Bank).

  • Ligand Preparation: Generate the 3D structures of the synthesized analogs.

  • Docking Simulation: Use docking software to predict the binding poses of the ligands within the target's active site.

  • Analysis: Analyze the predicted binding interactions to understand the structural basis for the observed activity and to guide the design of new analogs with improved binding affinity.

Data Visualization and Interpretation

Visualizing the relationships between structure, activity, and computational data is crucial for effective SAR analysis.

SAR Data Summary Table

Table 2: Example SAR Data Summary

Compound ID R¹ (Position 3) R² (Position 6) GI₅₀ (µM) PC₅₀ (µM) MIC (µg/mL) Predicted Binding Affinity (kcal/mol)
Lead 4-Br-Ph-CH₃ValueValueValueValue
Analog 1 4-Cl-Ph-CH₃ValueValueValueValue
Analog 2 4-F-Ph-CH₃ValueValueValueValue
Analog 3 4-MeO-Ph-CH₃ValueValueValueValue
Analog 4 4-Br-Ph-HValueValueValueValue
Analog 5 4-Br-Ph-EtValueValueValueValue
Visualizing Workflows

SAR_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_bio Biological Evaluation cluster_comp Computational Analysis Start Lead Compound: 3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine Design Analog Design (Table 1) Start->Design Synth Synthesis Protocol 1 Design->Synth Purify Purification & Characterization (NMR, HRMS) Synth->Purify PrimaryScreen Primary Screening: Cytotoxicity (Protocol 2) Purify->PrimaryScreen SecondaryScreen Secondary Screening: (Protocols 3, 4) PrimaryScreen->SecondaryScreen QSAR QSAR Modeling SecondaryScreen->QSAR Docking Molecular Docking SecondaryScreen->Docking SAR_Analysis SAR Analysis & Data Interpretation QSAR->SAR_Analysis Docking->SAR_Analysis NewAnalogs Design of New Analogs SAR_Analysis->NewAnalogs NewAnalogs->Design

Caption: Iterative workflow for SAR studies.

Conclusion and Future Directions

This guide outlines a systematic and integrated approach to exploring the structure-activity relationships of this compound. By combining rational analog synthesis, a tiered biological screening strategy, and computational modeling, researchers can efficiently identify key structural determinants of activity. The insights gained from these studies will be instrumental in optimizing this lead scaffold to develop novel drug candidates with enhanced potency, selectivity, and pharmacological properties. The iterative nature of the described workflow ensures that each round of synthesis and testing is informed by the accumulated knowledge, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Interpreting quantitative structure-activity relationship models to guide drug discovery. (n.d.). Vertex AI Search.
  • Blattes, E., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved January 22, 2026, from [Link]

  • Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. (2005). Journal of Medicinal Chemistry.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Siddiqui, N., et al. (2012). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2026, from [Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. (2024). Bentham Science. Retrieved January 22, 2026, from [Link]

  • Song, G. L., et al. (2009). Computational Methods in Drug Discovery. PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • Quantitative structure–activity relationship-based computational approaches. (2022). PMC. Retrieved January 22, 2026, from [Link]

  • Computational Analysis of Structure–Activity Relationships. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Retrieved January 22, 2026, from [Link]

  • Microwave-assisted synthesis of novel[2][13] oxazine derivatives as potent anti- bacterial and antioxidant agents. (2024). Arkat USA. Retrieved January 22, 2026, from [Link]

  • An In Vitro Microneutralization Assay for SARS‐CoV‐2 Serology and Drug Screening. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Retrieved January 22, 2026, from [Link]

  • Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. Retrieved January 22, 2026, from [Link]

  • Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (2023). Protocols.io. Retrieved January 22, 2026, from [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Introduction: The Therapeutic Potential of Benzoxazine Derivatives in Inflammation

Inflammation is a fundamental biological process that, while essential for tissue repair and defense against pathogens, can lead to chronic and debilitating diseases when dysregulated.[1] Key enzymatic players and signaling pathways, such as cyclooxygenases (COX) and the nuclear factor-kappa B (NF-κB) pathway, are central to the inflammatory cascade.[1][2][3] Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7] Their unique structural framework offers a versatile scaffold for medicinal chemists to design novel therapeutic agents. This guide provides a detailed experimental framework for researchers to rigorously evaluate the anti-inflammatory potential of novel benzoxazine derivatives, encompassing both in vitro and in vivo methodologies.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays serve as a crucial first step in the screening and characterization of potential anti-inflammatory compounds. They are cost-effective, rapid, and allow for the elucidation of specific mechanisms of action in a controlled environment.[1][8]

Initial Cytotoxicity Assessment

Before evaluating the anti-inflammatory effects of benzoxazine derivatives, it is imperative to determine their cytotoxicity to ensure that the observed effects are not due to cell death.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Benzoxazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[11]

  • The following day, treat the cells with various concentrations of the benzoxazine derivatives for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Interpretation: Determine the concentration range of the benzoxazine derivatives that does not significantly reduce cell viability. This non-toxic concentration range should be used for subsequent anti-inflammatory assays.

Assessing the Impact on Key Inflammatory Mediators

1.2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent inducer of inflammation in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).[12][13]

Protocol: Griess Assay for Nitrite Quantification

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[14][15][16][17][18]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Benzoxazine derivatives

  • LPS (from E. coli)

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the benzoxazine derivatives for 1 hour.[12][19]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[19] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[15]

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

1.2.2. Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key mediators of the inflammatory response.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for quantifying the levels of specific cytokines in cell culture supernatants.[20][21][22][23]

Materials:

  • Cell culture supernatants from the Griess assay experiment

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Typically, this involves adding the cell culture supernatants to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.

Data Presentation: In Vitro Anti-inflammatory Activity

Benzoxazine DerivativeConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Compound A 1025.3 ± 2.130.5 ± 3.428.1 ± 2.922.7 ± 2.5
5068.9 ± 5.775.2 ± 6.171.4 ± 5.565.8 ± 4.9
Compound B 1015.8 ± 1.918.2 ± 2.016.5 ± 1.812.4 ± 1.5
5045.1 ± 4.252.6 ± 4.848.9 ± 4.140.3 ± 3.7
Positive Control 1085.4 ± 7.290.1 ± 8.588.3 ± 7.982.6 ± 7.1
Mechanistic Insights: Targeting Key Inflammatory Pathways

1.3.1. Cyclooxygenase (COX) Enzyme Inhibition

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[24] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes.

Protocol: COX Inhibition Assay

Commercially available COX inhibitor screening kits provide a convenient and reliable method to assess the inhibitory activity of compounds on COX-1 and COX-2.[24][25][26][27]

Procedure:

  • Utilize a commercially available fluorometric or colorimetric COX inhibitor screening assay kit.[24][26]

  • Follow the manufacturer's protocol, which typically involves incubating the recombinant COX-1 or COX-2 enzyme with the benzoxazine derivatives and arachidonic acid (the substrate).

  • The assay measures the production of prostaglandin G2, the intermediate product of the COX reaction.

  • Determine the IC₅₀ values for COX-1 and COX-2 inhibition to assess the potency and selectivity of the benzoxazine derivatives.

1.3.2. NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[2][3][28][29] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3]

Protocol: Western Blot Analysis

Western blotting can be used to assess the protein expression levels of key components of the NF-κB pathway.

Materials:

  • RAW 264.7 cells

  • Benzoxazine derivatives

  • LPS

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-phospho-NF-κB p65, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat RAW 264.7 cells with benzoxazine derivatives and/or LPS as described previously.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Diagram: NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Paw_Edema_Workflow Start Animal Acclimatization Grouping Group Assignment Start->Grouping Initial_Measure Initial Paw Volume (V₀) Grouping->Initial_Measure Treatment Drug Administration Initial_Measure->Treatment Induction Carrageenan Injection Treatment->Induction Post_Measure Paw Volume Measurement (Vt) (1-5 hours) Induction->Post_Measure Analysis Data Analysis Post_Measure->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of the anti-inflammatory properties of novel benzoxazine derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. The detailed protocols and data interpretation guidelines presented herein are designed to ensure scientific rigor and reproducibility, ultimately contributing to the discovery of new and effective anti-inflammatory therapeutics.

References

  • Abeetha, S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit COX1 82203. Retrieved from [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
  • Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Measurement (Griess Assay). Retrieved from [Link]

  • ResearchGate. (2022).
  • BenchChem. (2025). Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model.
  • Patel, M., Murugananthan, & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences.
  • National Academies Press. (2015). Chapter: 4 Assays for Predicting Acute Toxicity.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Preprints.org. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts.
  • Asian Journal of Pharmaceutical Research. (2019).
  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • NCBI. (n.d.). Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • PubMed. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • ResearchG
  • NCBI. (2008). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved from [Link]

  • MDPI. (2017). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • ResearchG
  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • ResearchGate. (2018).
  • Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c)
  • MDPI. (2014). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • Preprints.org. (2024).
  • NCBI. (2022). Drug toxicity assessment: cell proliferation versus cell death. Retrieved from [Link]

  • ResearchGate. (2013). What is the best ELISA or assay for TNF-alpha, IL1b or IL6 using the absolute minimum amount of plasma?.
  • Arigo biolaboratories. (n.d.). Human Inflammatory Cytokine Multiplex ELISA Kit. Retrieved from [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?.
  • YouTube. (2020, July 25).
  • MDPI. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Retrieved from [Link]

  • ResearchGate. (2023). (PDF)
  • Biomolecules & Therapeutics. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae.
  • MDPI. (2016). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)....
  • NCBI. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Retrieved from [Link]

  • NCBI. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • Preprints.org. (2024).

Sources

Techniques for scaling up the synthesis of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Advanced Techniques for the Scalable Synthesis of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in oncology and neurodegenerative disease research.[1][2] The specific derivative, this compound, serves as a critical intermediate for synthesizing complex molecules with potential biological activity. However, transitioning its synthesis from laboratory-scale to pilot or industrial-scale presents significant challenges related to reaction control, product purity, and process efficiency. This guide provides a comprehensive overview of a robust and scalable synthetic strategy, detailing the underlying chemical principles, offering step-by-step protocols for both lab and pilot scales, and discussing critical process parameters for successful scale-up. By focusing on a validated two-component condensation route, this document aims to equip researchers and process chemists with the necessary knowledge to produce this key intermediate with high yield and purity in a safe and reproducible manner.

Introduction: The Strategic Importance of 1,4-Benzoxazines

The 1,4-benzoxazine core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-proliferative, anti-inflammatory, and neuroprotective properties.[1][2] The title compound, this compound, combines this potent scaffold with a bromophenyl moiety, a versatile chemical handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This makes it an invaluable building block in drug discovery campaigns.

Scaling the synthesis of such intermediates is a non-trivial endeavor. The primary objectives of a scale-up campaign are to:

  • Ensure consistent yield and purity.

  • Maintain a favorable safety profile.

  • Optimize the process for economic viability and environmental sustainability.

  • Minimize complex purification steps like column chromatography, which are impractical at an industrial scale.[3][4]

This guide addresses these challenges by presenting a well-characterized synthetic pathway amenable to large-scale production.

Foundational Chemistry: The Synthetic Rationale

The most direct and scalable approach to constructing the 3-aryl-1,4-benzoxazine skeleton involves the condensation of a substituted 2-aminophenol with an α-haloketone. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction sequence.

Core Reaction: The synthesis proceeds via a tandem reaction mechanism:

  • Initial N-Alkylation: The amino group of 2-amino-5-methylphenol acts as a nucleophile, attacking the α-carbon of 2-bromo-1-(4-bromophenyl)ethan-1-one . This is a classic SN2 reaction that forms a key amino ketone intermediate.

  • Intramolecular Cyclization & Dehydration: The hydroxyl group of the aminophenol then attacks the carbonyl carbon of the newly formed intermediate. The resulting hemiaminal intermediate readily dehydrates under the reaction conditions to form the stable, conjugated 1,4-benzoxazine ring system.

A base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrobromic acid (HBr) generated during the initial SN2 step, driving the reaction to completion.

Figure 1: Core Reaction Mechanism

Experimental Protocols: From Bench to Pilot Scale

This section provides detailed, step-by-step protocols for the synthesis. The lab-scale protocol is designed to establish a baseline and confirm product identity, while the pilot-scale protocol incorporates modifications necessary for safe and efficient large-scale production.

Protocol 1: Laboratory-Scale Synthesis (Target: 5-10 g)

This protocol is optimized for standard laboratory glassware and serves as the proof-of-concept for the scale-up operation.

Materials & Reagents:

Reagent CAS No. MW ( g/mol ) Amount Moles (mmol)
2-Amino-5-methylphenol 2835-98-5 123.15 3.08 g 25.0
2-Bromo-1-(4-bromophenyl)ethan-1-one 99-73-0 277.99 6.95 g 25.0
Potassium Carbonate (K₂CO₃), fine powder 584-08-7 138.21 5.18 g 37.5
Acetone 67-64-1 58.08 100 mL -
Ethyl Acetate 141-78-6 88.11 ~150 mL -

| Hexanes | 110-54-3 | 86.18 | ~150 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methylphenol (3.08 g), potassium carbonate (5.18 g), and acetone (100 mL).

  • Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Add 2-bromo-1-(4-bromophenyl)ethan-1-one (6.95 g) portion-wise over 5 minutes. A mild exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system. Dissolve the solid in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with cold hexanes, and dry under vacuum to yield the final product.

Protocol 2: Pilot-Scale Synthesis (Target: 500 g - 1 kg)

Scaling up requires critical adjustments to ensure safety, control, and efficiency. This protocol is designed for a 20 L jacketed glass reactor.

Scale_Up_Workflow Figure 2: Pilot-Scale Synthesis Workflow start Reactor Setup & Inerting Jacketed Reactor (20L) Mechanical Stirrer N₂ Atmosphere charge Charge Reactants Solvent: Toluene (10 L) 2-Amino-5-methylphenol Potassium Carbonate start->charge addition Controlled Addition Add solution of α-Haloketone in Toluene (2 L) via addition funnel over 1 hr Monitor internal temp. charge->addition reaction Reaction & Monitoring Heat to 80-85 °C Maintain for 6-8 hrs Monitor by in-process HPLC addition->reaction workup Work-up & Isolation Cool to 20 °C Filter off salts Concentrate filtrate reaction->workup purify Purification Slurry wash with Isopropanol or Recrystallize Filter and wash solid workup->purify finish Drying & Packaging Dry in vacuum oven QC analysis (HPLC, NMR, KF) Package final product purify->finish

Figure 2: Pilot-Scale Synthesis Workflow

Materials & Reagents:

Reagent CAS No. MW ( g/mol ) Amount Moles (mol) Notes
2-Amino-5-methylphenol 2835-98-5 123.15 554 g 4.50 Starting Material
2-Bromo-1-(4-bromophenyl)ethan-1-one 99-73-0 277.99 1.25 kg 4.50 Starting Material
Potassium Carbonate, granular 584-08-7 138.21 933 g 6.75 Base (1.5 equiv.)
Toluene 108-88-3 92.14 12 L - Reaction Solvent

| Isopropanol (IPA) | 67-63-0 | 60.10 | ~5 L | - | Purification/Wash Solvent |

Procedure:

  • Reactor Preparation: Set up a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, reflux condenser, and nitrogen inlet. Ensure the system is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge toluene (10 L), 2-amino-5-methylphenol (554 g), and potassium carbonate (933 g) into the reactor. Begin stirring to create a mobile slurry.

  • Controlled Addition: In a separate vessel, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.25 kg) in toluene (2 L). Transfer this solution to an addition funnel. Add the solution to the reactor dropwise over approximately 60-90 minutes. Causality: Slow addition is critical to control the initial exotherm from the SN2 reaction and maintain the internal temperature below 40 °C.

  • Reaction Phase: Once the addition is complete, slowly heat the reactor contents to 80-85 °C using the jacketed heating system. Maintain this temperature for 6-8 hours.

  • In-Process Control (IPC): Take samples periodically (e.g., every 2 hours) and analyze by HPLC to monitor the consumption of the starting materials. The reaction is considered complete when <1% of the limiting reagent remains.

  • Work-up and Isolation: Cool the reaction mixture to 20-25 °C. Filter the slurry through a suitable filter (e.g., Nutsche filter) to remove the inorganic salts. Wash the filter cake with toluene (2 x 1 L).

  • Combine the filtrates and concentrate the volume under reduced pressure to approximately 3-4 L. The product should begin to precipitate.

  • Purification:

    • Option A (Slurry Wash): Cool the concentrated slurry to 0-5 °C. Add cold isopropanol (4 L), stir for 1 hour, and then filter the solid product. This wash removes more soluble impurities.

    • Option B (Recrystallization): If higher purity is required, completely remove the toluene and perform a recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture.

  • Drying: Wash the isolated solid with a small amount of cold isopropanol and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Optimization & Critical Parameters

Successful scale-up hinges on understanding and controlling key variables. The choice of parameters is a balance between reaction rate, yield, purity, and operational safety.

ParameterRecommendationRationale & Impact on Scale-Up
Stoichiometry 1.0 : 1.0 : 1.5 (Aminophenol : Haloketone : Base)A slight excess of the base (1.5 eq.) ensures complete neutralization of HBr and helps drive the reaction forward. Using a 1:1 ratio of the primary reactants is most atom-economical.
Solvent Toluene or 2-MeTHFAcetone (Lab): Low boiling point is good for lab work but can lead to pressure build-up and high solvent loss at scale. Toluene (Pilot): Higher boiling point allows for better temperature control and energy input. It is also less water-miscible, simplifying work-up. 2-MeTHF is a greener alternative.
Base Potassium Carbonate (K₂CO₃)Inorganic Base: K₂CO₃ is inexpensive, effective, and easily removed by filtration. This avoids a complex aqueous work-up required for organic bases like triethylamine, which would generate large waste streams.
Temperature 80-85 °CThis temperature provides a reasonable reaction rate without causing significant degradation of reactants or product. Higher temperatures could lead to side reactions and darker product color.
Agitation Vigorous Mechanical StirringEssential for maintaining a homogenous slurry, ensuring efficient mass and heat transfer, and preventing localized overheating, which is a major risk in large, unstirred reactors.
Purification Recrystallization / Slurry WashChromatography: Not viable for kilogram-scale production. Recrystallization/Slurry Wash: Highly effective for removing impurities at scale and is the industry-standard method for purifying solid products.[4]

Safety & Handling

Professional diligence regarding safety is paramount during any chemical synthesis, especially at scale.

  • 2-Amino-5-methylphenol: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one: This is a lachrymator and is corrosive. It must be handled in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvents: Toluene and isopropanol are flammable. All operations should be conducted in an area free from ignition sources and properly grounded to prevent static discharge.

  • Reaction Exotherm: The initial N-alkylation can be exothermic. Controlled addition of the α-haloketone and monitoring of the internal temperature are crucial safety steps to prevent a thermal runaway.

Conclusion

The transition from lab-scale discovery to pilot-scale production of this compound is achievable through careful planning and control of critical process parameters. The two-component condensation strategy presented here, utilizing 2-amino-5-methylphenol and an α-haloketone, is robust, high-yielding, and amenable to scale-up. By replacing lab-scale solvents and purification techniques with industrially compatible alternatives like toluene and recrystallization, and by implementing strict controls over reagent addition and temperature, researchers and drug development professionals can reliably produce this valuable intermediate in the multi-kilogram quantities required for advanced pharmaceutical development.

References

  • Li, S., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 125. Available from: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. Available from: [Link]

  • Liu, J., et al. (2012). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Journal of Polymer Science Part A: Polymer Chemistry, 50(7), 1349-1365. Available from: [Link]

  • Takeichi, T., et al. (2005). Synthesis and properties of benzoxazine-terminated poly(aryl ether ketone)s as a novel class of high-performance thermosets. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6392-6403. (Note: While not the exact molecule, this reference discusses related benzoxazine synthesis principles.) Available from: [Link]

Sources

Application of brominated benzoxazines in flame retardant materials.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Brominated Benzoxazines in Flame Retardant Materials

Introduction

Polybenzoxazines (PBz) represent a class of high-performance thermosetting polymers that have garnered significant attention for their use in advanced composites, electronics, and aerospace applications.[1] Their unique molecular structure, formed through the ring-opening polymerization of benzoxazine monomers, results in a highly crosslinked phenolic-like network. This network imparts a suite of desirable properties, including near-zero volumetric change upon curing, low water absorption, excellent thermal stability, a high char yield, and impressive chemical resistance.[2]

A key intrinsic characteristic of polybenzoxazines is their inherent flame retardancy, stemming from the high aromatic content and the presence of nitrogen in the polymer backbone.[3] To meet more stringent fire safety standards, such as those required for printed circuit boards and transportation, their flame retardant properties can be significantly enhanced.[4] One of the most effective methods to achieve this is through the incorporation of bromine into the benzoxazine monomer structure. Brominated flame retardants are highly efficient, acting primarily in the gas phase to interrupt the combustion cycle.[5]

This technical guide provides researchers and material scientists with a comprehensive overview of the application of brominated benzoxazines as flame retardant materials. It details the underlying mechanisms, provides step-by-step protocols for synthesis and testing, and presents key performance data.

Mechanism of Flame Retardancy

The superior flame retardancy of brominated polybenzoxazines arises from a dual-action mechanism that operates in both the condensed (solid) phase and the gas phase during combustion.

Condensed-Phase Action: Char Formation

Upon exposure to a heat source, the polybenzoxazine network undergoes thermal degradation. A primary advantage of the benzoxazine chemistry is its tendency to form a thick, stable layer of insulating char.[6] This char layer acts as a physical barrier, performing several critical functions:

  • It insulates the underlying polymer from the heat of the flame, slowing further decomposition.

  • It impedes the diffusion of oxygen from the air to the polymer surface.

  • It limits the escape of flammable volatile decomposition products into the gas phase, which would otherwise fuel the fire.

The high char yield is a result of the heavily crosslinked, aromatic-rich structure of the cured resin.

Gas-Phase Action: Radical Quenching

The bromine incorporated into the polymer structure is the key to gas-phase flame inhibition.[7] During combustion, the C-Br bonds cleave, releasing bromine radicals (Br•) into the gas phase where the fire chemistry occurs. These bromine radicals are highly effective at interrupting the self-propagating combustion cycle.[5]

The combustion of organic polymers is driven by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. The released bromine species interfere with this process through a series of radical scavenging reactions:

  • HBr is formed: Br• + R-H → HBr + R•

  • HBr scavenges flame-propagating radicals:

    • H• + HBr → H₂ + Br•

    • OH• + HBr → H₂O + Br•

This cycle effectively "quenches" the high-energy H• and OH• radicals, replacing them with the much less reactive Br• radical. This disruption of the chain reaction reduces the heat generated by the flame, slows the combustion process, and can ultimately extinguish the flame.[7]

Synergistic Effects

The efficacy of brominated benzoxazines can be further enhanced through synergy with other elements, particularly phosphorus and nitrogen. Phosphorus-based flame retardants primarily act in the condensed phase, promoting even greater char formation by acting as a dehydration and crosslinking catalyst during decomposition.[8][9] Nitrogen, already present in the benzoxazine ring, can release inert gases like N₂ upon decomposition, which dilutes the flammable gases and oxygen in the flame zone.[10] The combination of bromine (gas phase) and phosphorus/nitrogen (condensed/gas phase) provides a multi-pronged attack on the fire triangle, often resulting in superior flame retardancy compared to using either element alone.[4][10]

Flame_Retardant_Mechanism Mechanism of Brominated Polybenzoxazine cluster_0 Condensed Phase (Polymer) cluster_1 Gas Phase (Flame) Polymer Brominated Polybenzoxazine Char Stable Insulating Char Layer Polymer->Char Heat Br_Radical Br• (Low Energy Radical) Polymer->Br_Radical Releases Br• into flame Combustion H•, OH• (High Energy Radicals) Char->Combustion Blocks Fuel & Heat Inert H₂O, H₂ (Stable Products) Combustion->Inert HBr Inert->Br_Radical Br_Radical->Combustion Scavenges

Dual-action flame retardant mechanism.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Brominated Benzoxazine Monomer

This protocol describes a representative solventless synthesis of a bifunctional benzoxazine monomer based on Bisphenol A and 2,4,6-tribromoaniline.[11]

Materials:

  • Bisphenol A

  • 2,4,6-tribromoaniline

  • Paraformaldehyde

  • Toluene (for azeotropic removal of water, optional for solventless method)

  • Sodium hydroxide (NaOH) solution (1N)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, charge Bisphenol A (1 mole), 2,4,6-tribromoaniline (2 moles), and paraformaldehyde (4 moles).

  • Reaction: Heat the mixture with vigorous stirring. The temperature should be gradually raised to 110 °C. The reactants will melt and form a homogenous mixture.

  • Curing: Maintain the reaction at 110 °C for 2-4 hours. The reaction progress can be monitored by observing the disappearance of the solid paraformaldehyde and the formation of a viscous liquid. The water byproduct of the condensation reaction will be evolved.

  • Purification:

    • Cool the reaction mixture to approximately 80 °C and dissolve the viscous product in a suitable solvent like chloroform or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it three times with a 1N NaOH solution to remove any unreacted phenol.

    • Wash the organic layer subsequently with deionized water until the aqueous layer is neutral (pH ~7).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid product in a vacuum oven at 60 °C overnight to yield the final brominated benzoxazine monomer as a powder.

  • Characterization: Confirm the structure of the synthesized monomer using FTIR and ¹H-NMR spectroscopy. The successful formation is indicated by the appearance of a characteristic oxazine ring peak around 920-950 cm⁻¹ in the FTIR spectrum and the disappearance of the primary amine protons in the NMR spectrum.[11]

Synthesis_Workflow Workflow for Brominated Benzoxazine Synthesis Reactants Charge Reactants: - Bisphenol A - 2,4,6-Tribromoaniline - Paraformaldehyde Heat Heat to 110°C with Stirring Reactants->Heat React Hold at 110°C for 2-4 hours Heat->React Dissolve Dissolve Crude Product in Chloroform React->Dissolve Wash_NaOH Wash with 1N NaOH Dissolve->Wash_NaOH Wash_H2O Wash with DI Water Wash_NaOH->Wash_H2O Dry_Filter Dry with Na₂SO₄ & Filter Wash_H2O->Dry_Filter Evaporate Solvent Removal (Rotary Evaporator) Dry_Filter->Evaporate Vacuum_Dry Vacuum Oven Dry at 60°C Evaporate->Vacuum_Dry Product Final Monomer (Powder) Vacuum_Dry->Product

Synthesis workflow for a brominated benzoxazine monomer.
Protocol 2: Preparation of a Flame-Retardant Epoxy/Benzoxazine Blend

This protocol outlines the procedure for blending the synthesized brominated benzoxazine with a standard epoxy resin to create a flame-retardant thermoset.[12][13]

Materials:

  • Synthesized brominated benzoxazine (Br-Bz) monomer

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine-based curing agent for epoxy (e.g., 4,4'-diaminodiphenyl sulfone, DDS)

  • Silicone mold

Procedure:

  • Premixing: Determine the desired weight ratio of the blend (e.g., 70 wt% DGEBA, 30 wt% Br-Bz).

  • Melting and Mixing:

    • In a beaker, heat the DGEBA epoxy resin to approximately 120-130 °C on a hot plate with magnetic stirring until its viscosity is reduced.

    • Add the powdered Br-Bz monomer to the molten epoxy resin in portions while stirring continuously until a clear, homogeneous solution is obtained.

    • Add the stoichiometric amount of the amine curing agent (DDS) and continue stirring for another 5-10 minutes until it is fully dissolved.

  • Degassing: Place the beaker containing the hot resin mixture into a vacuum oven preheated to 130 °C. Apply vacuum to degas the mixture for 15-20 minutes or until bubble formation ceases. This step is crucial to prevent voids in the final cured material.

  • Casting: Carefully pour the degassed resin mixture into a preheated silicone mold.

  • Curing: Transfer the mold to a programmable oven and cure using a staged curing cycle. A typical cycle is:

    • 180 °C for 2 hours

    • 200 °C for 2 hours

    • Post-cure at 220 °C for 1 hour (Note: The optimal curing schedule depends on the specific resin system and should be determined by Differential Scanning Calorimetry (DSC).)

  • Demolding: Allow the oven to cool down slowly to room temperature before demolding the cured flame-retardant polymer plaque.

  • Specimen Preparation: Cut the cured plaque into specimens of appropriate dimensions for flame retardancy and mechanical testing.

Protocol 3: Standard Flame Retardancy Testing

This test evaluates the self-extinguishing characteristics of a material after exposure to a small flame.[14][15]

Apparatus:

  • UL 94 test chamber

  • Bunsen burner with a 20 mm high blue flame

  • Timer (accurate to 0.5 seconds)

  • Specimen clamp

  • Dry surgical cotton

  • Specimens (typically 125 mm x 13 mm x desired thickness)

Procedure:

  • Conditioning: Condition a set of five specimens at 23 °C and 50% relative humidity for at least 48 hours.

  • Setup: Clamp a specimen from its top end so that its longitudinal axis is vertical. Place a thin layer of dry surgical cotton on a flat surface 300 mm below the specimen.[16]

  • First Flame Application: Apply the test flame centrally to the bottom edge of the specimen for 10 ± 0.5 seconds.[1]

  • First Observation: Remove the flame and simultaneously start a timer. Record the afterflame time (t₁), which is the time the specimen continues to flame after the ignition source is removed.

  • Second Flame Application: As soon as flaming combustion ceases, immediately re-apply the flame for another 10 ± 0.5 seconds.

  • Second Observation: Remove the flame and again start the timer. Record the afterflame time (t₂) and the afterglow time (t₃), which is the time the specimen glows after flaming has stopped.

  • Record Drips: Note whether any flaming drips from the specimen ignited the cotton below.

  • Repeat: Test all five conditioned specimens.

  • Classification: Classify the material based on the criteria in the table below.

Criteria V-0 V-1 V-2
Afterflame time for each specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σt₁ + Σt₂)≤ 50 s≤ 250 s≤ 250 s
Afterflame + Afterglow time for each specimen (t₂ + t₃)≤ 30 s≤ 60 s≤ 60 s
Flaming drips igniting cottonNoNoYes
Burn to clampNoNoNo

This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to just support the flaming combustion of a material.[2][6]

Apparatus:

  • LOI apparatus with a vertical glass chimney

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Propane igniter

Procedure:

  • Specimen Mounting: Mount the test specimen (typically a bar of 80-150 mm long, 10 mm wide) vertically in the center of the glass chimney.

  • Set Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. Start with an oxygen concentration estimated to be above the LOI of the material (e.g., 30%). Adjust the total flow rate to 40 ± 10 mm/s.[4]

  • Purge: Allow the gas mixture to purge the column for at least 30 seconds.

  • Ignition: Lower the igniter and apply the flame to the entire top surface of the specimen until it is well-ignited. Remove the igniter.

  • Observation: Observe the combustion of the specimen.

    • If the flame self-extinguishes, the oxygen concentration is too low.

    • If the specimen burns for more than 3 minutes or burns down more than 50 mm, the oxygen concentration is too high.

  • Adjust Concentration: Adjust the oxygen concentration in steps (e.g., 0.5-1.0%) and repeat the test with a new specimen until the minimum concentration that just supports combustion is found.

  • Calculate LOI: The LOI is calculated as the percentage of oxygen in the final gas mixture: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100

Materials with an LOI > 21% are considered flame retardant in ambient air.[17]

This is one of the most significant small-scale fire tests, providing quantitative data on heat release rate, smoke production, and other combustion parameters.[18]

Apparatus:

  • Cone calorimeter, including a conical radiant heater, load cell, spark igniter, and exhaust gas analysis system.

Procedure:

  • Sample Preparation: Prepare a flat specimen (100 mm x 100 mm x desired thickness). Wrap the back and sides with aluminum foil, leaving the top surface exposed.[18]

  • Calibration: Calibrate the instrument according to the manufacturer's specifications, including the gas analyzers and the heat flux output.

  • Setup: Set the conical heater to the desired incident heat flux (e.g., 35 or 50 kW/m²). Place the wrapped specimen in the holder and position it on the load cell under the heater.

  • Initiate Test: Start the data acquisition. A spark igniter is positioned over the sample surface to ignite the flammable gases that are evolved as the material heats up.[18]

  • Data Collection: The test continues until flaming ceases or for a predetermined duration. The instrument continuously records:

    • Time to Ignition (TTI): Time from the start of the test until sustained flaming is observed.

    • Mass Loss Rate (MLR): Measured by the load cell.

    • Heat Release Rate (HRR): Calculated based on the principle of oxygen consumption.[19] The peak Heat Release Rate (pHRR) is a critical parameter for fire hazard assessment.

    • Total Heat Released (THR): The integral of the HRR curve over time.

    • Smoke Production Rate (SPR): Measured via a laser system in the exhaust duct.

Performance Data Summary

The following table summarizes typical flame retardant performance data for various benzoxazine-based systems, demonstrating the effectiveness of incorporating flame retardant elements.

Resin SystemUL 94 RatingLOI (%)Char Yield @ 800°C (N₂) (%)Reference
Standard Bisphenol A/Aniline PolybenzoxazineV-128.5~40%Typical values
Polybenzoxazine with 20 wt% Diacetal StructureV-039.551%[20]
Polybenzoxazine-Polysiloxane CopolymerN/A> 45> 70%[5]
Brominated Polybenzoxazine (from B-bra monomer)V-0N/A~60%[11]

Note: N/A indicates data not available in the cited source. "B-bra" refers to a bifunctional brominated benzoxazine monomer.[11]

Conclusion

Brominated benzoxazines are highly effective flame retardant materials that offer a robust solution for applications demanding superior fire safety. Their dual-action mechanism, combining condensed-phase charring with potent gas-phase radical quenching, provides excellent protection against fire ignition and spread. By following standardized synthesis and testing protocols, researchers can develop and validate novel flame retardant polymer systems tailored for high-performance applications in electronics, transportation, and construction. The ability to further enhance their performance through synergistic combinations with other elements like phosphorus underscores the versatility and potential of this important class of thermosetting polymers.

References

  • University of Texas Fire Research Group. (n.d.). UL 94 Flammability Test. UT Wikis. Retrieved from [Link]

  • Kiyo R&D. (n.d.). Oxygen Index Testing As per standard ASTM D2863. Retrieved from [Link]

  • Capital Testing. (n.d.). ASTM E1354 - Cone Calorimeter Laboratory Testing. Retrieved from [Link]

  • Testex. (2024). The Complete Guide to UL 94 Flammability Test. Retrieved from [Link]

  • MG Chemicals. (n.d.). Understanding The UL94 Vertical Burn Test. Retrieved from [Link]

  • MDPI. (2022). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. Retrieved from [Link]

  • Amade-Tech. (2023). Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. Retrieved from [Link]

  • Polymer Testing Instruments. (n.d.). Determination of Limiting Oxygen Index (LOI) of Polymers Using ASTM D2863. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Limiting oxygen index. Retrieved from [Link]

  • Standard Groups plc. (2023). How do you test for limiting oxygen index?. Retrieved from [Link]

  • Infinita Lab. (n.d.). Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applications. Retrieved from [Link]

  • Infinita Lab. (n.d.). Cone Calorimeter Testing as per ASTM E1354. Retrieved from [Link]

  • VTEC Laboratories. (n.d.). ASTM E1354 | Cone Calorimeter Testing. Retrieved from [Link]

  • YouTube. (2023). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. Retrieved from [Link]

  • SciSpace. (2017). Method for preparing benzoxazine resin laminated board. Retrieved from [Link]

  • University of Maryland. (2014). Cone Calorimetry. Retrieved from [Link]

  • Li, S., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Applied Polymer Materials. Retrieved from [Link]

  • ACS Publications. (2024). Bio-based Benzoxazine-Containing Polycyclosiloxanes as Flame-Retardant Adhesive Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN105038224A - Benzoxazine prepreg composite and preparation method.
  • ACS Publications. (2021). Multifunctional Biobased Benzoxazines Blended with an Epoxy Resin for Tunable High-Performance Properties. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme of benzoxazines with epoxy resins. Retrieved from [Link]

  • Morressier. (2018). Design and preparation of flame retardant polybenzoxazine nanocomposites. Retrieved from [Link]

  • ResearchGate. (n.d.). New nanocomposites based on poly(benzoxazine-co-epoxy) matrix reinforced by novel graphene single and mixed blend fillers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Polybenzoxazine Resins with Cellulose Phosphide: Preparation, Flame Retardancy and Mechanisms. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Bz monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of phosphorus based flame retardants in acrylic polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and enhanced flame retardancy of co-polybenzoxazines containing diacetal structure. Retrieved from [Link]

  • CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in the synthesis of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine. This resource is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and actionable troubleshooting protocols to streamline your experimental workflow and enhance success rates.

The synthesis of 3-aryl-2H-1,4-benzoxazines is a crucial process for generating scaffolds with significant pharmacological potential. The primary and most reliable route to the target molecule, this compound, involves the condensation of 2-amino-5-methylphenol with an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone. This reaction, while straightforward in principle, can present several challenges that impact yield and purity. This guide is structured to help you navigate these issues effectively.

Troubleshooting Guide: From Reaction Failure to Impurity Profiling

This section is formatted as a series of questions and answers to directly address specific problems you may encounter.

Question 1: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I resolve this?

Answer:

Low or no yield is a common yet frustrating issue. The root cause often lies in one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or competing side reactions that consume your reactants.

Initial Diagnostic Workflow:

Before delving into specific causes, it's essential to have a logical diagnostic workflow. The following diagram outlines the decision-making process when faced with a low-yield reaction.

G start Low/No Product Yield check_sm Verify Starting Material Integrity (¹H NMR, Purity) start->check_sm sm_ok Starting Materials OK check_sm->sm_ok  Pass sm_bad Degraded/Impure Starting Materials check_sm->sm_bad  Fail check_conditions Review Reaction Conditions (Solvent, Base, Temp.) conditions_ok Conditions Appear Correct check_conditions->conditions_ok  OK conditions_bad Suboptimal Conditions check_conditions->conditions_bad  Suboptimal check_side_reactions Analyze Crude Mixture for Side Products (TLC, LC-MS) side_reactions_present Side Products Detected check_side_reactions->side_reactions_present  Yes no_side_reactions No Side Products, No Reaction check_side_reactions->no_side_reactions  No sm_ok->check_conditions purify_sm Purify or Replace Starting Materials sm_bad->purify_sm conditions_ok->check_side_reactions optimize_conditions Systematically Optimize Conditions (See Table 1) conditions_bad->optimize_conditions mitigate_side_reactions Modify Conditions to Minimize Side Reactions side_reactions_present->mitigate_side_reactions no_side_reactions->optimize_conditions

Caption: Troubleshooting workflow for low product yield.

In-Depth Causality and Solutions:

  • Cause 1a: Poor Quality of Starting Materials

    • Expertise & Experience: 2-amino-5-methylphenol is susceptible to oxidation, often indicated by a darkening in color from off-white/tan to dark brown. This oxidation can significantly reduce its nucleophilicity. Similarly, 2-bromo-1-(4-bromophenyl)ethanone is a lachrymator and can degrade upon prolonged exposure to moisture.

    • Trustworthiness (Self-Validating Protocol): Before every synthesis, run a quick ¹H NMR on your starting materials. For the aminophenol, ensure the aromatic protons integrate correctly relative to the methyl and amine protons. For the α-bromoketone, confirm the presence of the characteristic singlet for the -CH₂Br protons.

    • Solution: If oxidation of the aminophenol is suspected, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. If the α-bromoketone has degraded, it is often best to purchase a fresh batch.

  • Cause 1b: Inappropriate Reaction Conditions

    • Expertise & Experience: The choice of base and solvent is critical. A base that is too strong can lead to deprotonation of the phenolic hydroxyl group, which can then compete with the amine in the initial nucleophilic attack, leading to O-alkylation. A weak base may not be sufficient to neutralize the HBr formed during the reaction, leading to protonation of the amino group and shutting down the reaction. The solvent must be able to dissolve the reactants but should be aprotic to avoid interfering with the reaction.

    • Trustworthiness (Self-Validating Protocol): A systematic approach to optimizing reaction conditions is recommended. Below is a table of suggested conditions to screen.

ParameterRecommended Range/OptionsRationale
Solvent DMF, Acetonitrile, 1,4-DioxanePolar aprotic solvents are generally effective for this type of condensation.[1]
Base K₂CO₃, NaHCO₃, Cs₂CO₃Mild inorganic bases are preferred to minimize side reactions.[1]
Temperature 60-100 °CProvides sufficient energy for the reaction without promoting excessive side product formation.
Stoichiometry 1.0 eq. aminophenol, 1.0-1.1 eq. α-bromoketone, 2.0-2.5 eq. baseA slight excess of the ketone can drive the reaction to completion. Sufficient base is needed to neutralize HBr.
  • Cause 1c: Competing Side Reactions

    • Expertise & Experience: The primary competing reaction is the formation of the non-cyclized N-alkylated intermediate. If the subsequent intramolecular cyclization is slow, this intermediate may accumulate or participate in other reactions. Dimerization of the starting materials or product can also occur, especially at higher concentrations and temperatures.

    • Trustworthiness (Self-Validating Protocol): Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The N-alkylated intermediate will have a different polarity compared to the starting materials and the final product. If you observe the formation of a new spot that does not correspond to the product, consider adjusting the reaction conditions (e.g., changing the base or solvent) to favor the cyclization step.

Question 2: My reaction has produced the desired product, but it is accompanied by significant impurities. How can I identify and minimize these?

Answer:

Impurity profiling is key to developing a robust and scalable synthesis. The likely impurities in this reaction are unreacted starting materials, the N-alkylated intermediate, the O-alkylated isomer, and potential dimers.

Reaction Pathway and Potential Side Products:

The following diagram illustrates the intended reaction pathway and the formation of common impurities.

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM1 2-amino-5-methylphenol Intermediate N-alkylated Intermediate SM1->Intermediate Initial N-alkylation O_Alkylation O-alkylated Isomer SM1->O_Alkylation O-alkylation SM2 2-bromo-1-(4-bromophenyl)ethanone SM2->Intermediate Initial N-alkylation Product 3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine Intermediate->Product Intramolecular Cyclization Dimer Dimerization Products Intermediate->Dimer Dimerization

Caption: Main reaction pathway and potential side reactions.

Minimization and Removal of Impurities:

  • Impurity 2a: Unreacted Starting Materials

    • Identification: Easily identified by TLC or ¹H NMR of the crude product.

    • Minimization: Ensure the reaction goes to completion by monitoring with TLC. A slight excess (1.05-1.1 eq.) of the α-bromoketone can help consume all the aminophenol.

    • Removal: Both starting materials have significantly different polarities from the product and can usually be removed by column chromatography or recrystallization.

  • Impurity 2b: N-alkylated Intermediate without Cyclization

    • Identification: This intermediate will have a free hydroxyl group, making it more polar than the final product. It can be identified by LC-MS (different mass) and ¹H NMR (presence of an -OH peak).

    • Minimization: Ensure the reaction temperature is sufficient to promote the cyclization step. A stronger, non-nucleophilic base might facilitate the final ring closure.

    • Removal: This impurity can be challenging to separate from the starting aminophenol but is readily separable from the final product by column chromatography.

  • Impurity 2c: O-alkylated Isomer

    • Identification: This isomer will have a free amine and will be more polar than the desired product. It can be distinguished by ¹H NMR and 2D NMR techniques (HMBC, HSQC).

    • Minimization: Use a milder base like NaHCO₃ or K₂CO₃. Stronger bases can increase the concentration of the phenoxide ion, promoting O-alkylation.

    • Removal: Separable by column chromatography.

  • Impurity 2d: Dimerization/Polymerization Products

    • Identification: These will appear as high molecular weight species in LC-MS and as baseline material or very non-polar spots on TLC.

    • Minimization: Run the reaction at a lower concentration. High concentrations can favor intermolecular reactions.

    • Removal: These are typically much less soluble or have very different chromatographic behavior and are often removed during workup or purification.

Question 3: I am having difficulty with the final purification of my product. It is an oil that won't crystallize, or it co-elutes with an impurity. What should I do?

Answer:

Purification can often be as challenging as the reaction itself. A systematic approach is again the most effective.

  • Issue 3a: Oily Product That Won't Crystallize

    • Expertise & Experience: An oily product is often indicative of residual solvent or the presence of impurities that inhibit crystallization.

    • Trustworthiness (Self-Validating Protocol):

      • Ensure Purity: First, confirm the purity of the oil by ¹H NMR and LC-MS. If significant impurities are present, another round of column chromatography may be necessary.

      • Remove Residual Solvent: Dry the oil under high vacuum for an extended period (several hours to overnight), possibly with gentle heating (40-50 °C) if the compound is thermally stable.

      • Induce Crystallization:

        • Scratching: Use a glass rod to scratch the inside of the flask containing the oil dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

        • Seeding: If you have a small amount of solid material from a previous batch, add a seed crystal.

        • Solvent Screening: Screen a variety of solvents and solvent systems (e.g., ethyl acetate/hexane, dichloromethane/pentane, ethanol/water).

  • Issue 3b: Co-elution of Impurities During Column Chromatography

    • Expertise & Experience: Co-elution occurs when the polarity of the product and an impurity are very similar.

    • Trustworthiness (Self-Validating Protocol):

      • Optimize Solvent System: Systematically screen different solvent systems for TLC. Try adding a small percentage of a third solvent (e.g., a few drops of triethylamine if the impurity is basic, or acetic acid if it is acidic).

      • Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase column.

      • Recrystallization: If the product is solid, recrystallization is an excellent alternative to chromatography for removing small amounts of closely eluting impurities.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this reaction?

    • While several polar aprotic solvents can be used, acetonitrile and DMF are often good starting points. Acetonitrile is easier to remove during workup, while DMF has a higher boiling point, which can be beneficial if higher temperatures are required.[1]

  • Which base is the most effective and why?

    • Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice. It is strong enough to neutralize the HBr byproduct but generally mild enough to avoid significant O-alkylation. For difficult cyclizations, cesium carbonate (Cs₂CO₃) can be more effective due to its greater solubility.

  • How should I monitor the progress of the reaction?

    • Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting materials and the product (e.g., 20-30% ethyl acetate in hexane). The product, being less polar than the aminophenol, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots.

  • What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

    • While exact shifts depend on the solvent, you can expect the following characteristic peaks:

      • ¹H NMR: A singlet for the methyl group (~2.2-2.4 ppm), a singlet for the -CH₂- protons of the oxazine ring (~4.5-5.0 ppm), and a complex pattern in the aromatic region (6.5-7.8 ppm).

      • ¹³C NMR: A peak for the methyl carbon (~20-22 ppm), a peak for the -CH₂- carbon (~65-70 ppm), and multiple peaks in the aromatic region (110-150 ppm).

  • Are there any alternative synthetic routes?

    • Yes, other routes exist for the synthesis of 1,4-benzoxazines, such as those involving transition-metal-catalyzed cyclizations.[2][3] However, the condensation of a 2-aminophenol with an α-haloketone remains one of the most direct and widely used methods.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylphenol (1.0 eq.), potassium carbonate (2.2 eq.), and acetonitrile (10 mL per mmol of aminophenol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.05 eq.) in acetonitrile (2 mL per mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which the product has good solubility (e.g., ethanol, ethyl acetate).

  • If insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, place the flask in an ice bath or at 4 °C.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable eluent (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry the silica gel with the adsorbed product and load it onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. (2021, April 28). Retrieved January 22, 2026, from [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. (2020, March 20). Retrieved January 22, 2026, from [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT - Middle East Technical University. (2009, September). Retrieved January 22, 2026, from [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing). (2023). Retrieved January 22, 2026, from [Link]

  • Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. (2017, September). Retrieved January 22, 2026, from [Link]

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing). (2018). Retrieved January 22, 2026, from [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - MDPI. (2023, December 27). Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis and Characterization of New Benzoxazine-Based Phenolic Resins from Renewable Resources and the Properties of Their Polymers - ResearchGate. (2011, April 1). Retrieved January 22, 2026, from [Link]

  • Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one - ResearchGate. (2014, March). Retrieved January 22, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (2021, July 19). Retrieved January 22, 2026, from [Link]

  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols - PubMed. (2014). Retrieved January 22, 2026, from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (2021, November 3). Retrieved January 22, 2026, from [Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review | Request PDF - ResearchGate. (2024, January). Retrieved January 22, 2026, from [Link]

Sources

Optimization of reaction conditions for improved yield of 1,4-benzoxazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1,4-Benzoxazine Derivative Synthesis

Welcome to the technical support center for the synthesis of 1,4-benzoxazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic protocols for improved yield and purity. 1,4-Benzoxazines are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1][2] However, their synthesis can present challenges, including low yields, harsh reaction conditions, and the formation of unwanted side products.[2][3]

This document provides a structured troubleshooting guide and a list of frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve experimental hurdles.

Q1: Why is my reaction yield consistently low or non-existent?

Low product yield is one of the most common frustrations in organic synthesis. For 1,4-benzoxazine synthesis, which often involves the condensation of a 2-aminophenol derivative with a suitable electrophile, several factors can be the cause.[1]

Probable Cause 1: Suboptimal Catalyst or Reaction Conditions The choice of catalyst and reaction conditions is paramount. Traditional methods often suffer from harsh conditions and low efficiency.[3] Modern approaches utilize catalysts to improve reaction rates and yields under milder conditions.

  • Insight & Causality: Many syntheses of 1,4-benzoxazines proceed via a cyclization or cascade reaction.[4] Catalysts, particularly Lewis acids like Y(OTf)₃, can activate the substrates, facilitating key bond-forming steps such as nucleophilic attack and subsequent ring closure. The catalyst's role is to lower the activation energy of the rate-determining step, thus increasing the reaction speed and allowing the reaction to proceed at lower temperatures, which can suppress side reactions.

  • Solution:

    • Catalyst Screening: If you are not using a catalyst, consider introducing one. If you are, it may be inefficient for your specific substrates. Screen a panel of catalysts to identify the optimal choice.

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote decomposition and side-product formation. Perform a temperature gradient study (e.g., from room temperature to reflux) to find the sweet spot where the desired reaction is favored.

    • pH Control: The nucleophilicity of the amine and phenoxide groups in the 2-aminophenol starting material is pH-dependent. Ensure the reaction medium's pH is suitable for the key cyclization step.

Table 1: Comparison of Catalytic Systems for 1,4-Benzoxazine Synthesis

Catalyst TypeExample(s)Typical ConditionsMechanistic AdvantageReference(s)
Lewis AcidsY(OTf)₃, FeCl₃, AlCl₃Anhydrous organic solvent, RT to 80 °CActivates electrophiles (e.g., propargyl alcohols) for nucleophilic attack.[4][5]
OxidantsManganese Dioxide (MnO₂)Room TemperatureUsed in tandem oxidation/Diels-Alder reactions to form the reactive intermediate in situ.[6]
Base CatalysisK₂CO₃, Et₃NPolar aprotic solvents (e.g., DMF)Promotes deprotonation of the phenol, increasing its nucleophilicity for cyclization.[7]
Transition-Metal-FreeN/AOften requires higher temperaturesRelies on the intrinsic reactivity of the starting materials.[8]

Probable Cause 2: Inappropriate Solvent The solvent does more than just dissolve reactants; it influences reaction kinetics and pathways.

  • Insight & Causality: Solvent polarity can affect the stability of charged intermediates and transition states. For reactions involving polar starting materials like 2-aminophenol, a polar solvent is often required to ensure adequate solubility. However, overly polar or protic solvents can sometimes interfere with catalysts or form strong hydrogen bonds with reactants, hindering their reactivity. The choice of solvent can be a delicate balance.[9][10]

  • Solution:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile).[10]

    • Anhydrous Conditions: Ensure you are using dry solvents, as water can hydrolyze intermediates or deactivate certain catalysts.

Q2: My reaction produces a complex mixture of side products. How can I improve selectivity?

The formation of multiple products indicates that competing reaction pathways are occurring. Improving selectivity requires shifting the reaction equilibrium toward the desired 1,4-benzoxazine product.

Probable Cause: Uncontrolled Reaction Conditions Side reactions are often kinetically or thermodynamically favored under suboptimal conditions. For instance, the synthesis of 1,4-benzoxazines from 2-aminophenols and α-halocarbonyls can lead to N-alkylation, O-alkylation, or the desired cyclization.

  • Insight & Causality: The regioselectivity of the reaction is critical. The desired pathway involves an initial attack (either N or O) followed by an intramolecular cyclization. Side products arise if intermolecular reactions (dimerization/polymerization) or alternative intramolecular reactions occur faster than the desired cyclization.[11] Temperature and reactant concentration are key levers to control these competing rates.

  • Solution:

    • Lower the Temperature: As a general rule, lower temperatures favor the most stable, thermodynamically preferred product and can increase selectivity by disfavoring side reactions with higher activation energies.

    • Use High-Dilution Conditions: Slowly adding one reactant to a dilute solution of the other can favor intramolecular cyclization over intermolecular side reactions.

    • Choose a Regiospecific Route: Employ synthetic strategies that offer high regiochemical control, such as the tandem oxidation–Diels–Alder reaction, which has been shown to furnish highly substituted 1,4-benzoxazines with complete regiocontrol.[6]

Experimental Workflow for Optimizing Selectivity

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Validation Start Complex Mixture Observed (Low Selectivity) Analyze Analyze byproducts by LC-MS / NMR Start->Analyze Identify Identify structures of major side products Analyze->Identify IsDimer Is dimerization/ polymerization observed? Identify->IsDimer IsIsomer Are regioisomers (e.g., N- vs O-alkylation) a problem? Identify->IsIsomer IsDimer->IsIsomer No HighDilution Action: Use high-dilution conditions & slow addition IsDimer->HighDilution Yes LowerTemp Action: Lower reaction temperature IsIsomer->LowerTemp Yes ChangeRoute Action: Change to a more regiospecific synthetic route IsIsomer->ChangeRoute Consider Rerun Rerun reaction with modified conditions HighDilution->Rerun LowerTemp->Rerun ChangeRoute->Rerun Check Check purity by TLC / LC-MS Rerun->Check Success Success: Improved Selectivity Check->Success Pure Failure Failure: Re-evaluate problem Check->Failure Impure

Caption: Troubleshooting workflow for improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 1,4-benzoxazine core? The most prevalent methods involve the condensation of 2-aminophenol derivatives with compounds containing two electrophilic centers.[1] Common partners include α-halocarbonyls, α(β)-dicarbonyl compounds, and propargylic alcohols.[1][4]

Q2: Is it possible to perform this synthesis without a solvent? Yes, solvent-free synthesis is an emerging green chemistry approach.[10][12] These reactions are typically conducted by heating a mixture of the reactants. This method can reduce waste, shorten reaction times, and be more cost-effective.[10] However, it may not be suitable for all substrates, especially those that are thermally sensitive.

Q3: How critical is the purity of the starting 2-aminophenol? Extremely critical. 2-Aminophenol is prone to oxidation, turning dark purple or brown upon exposure to air. Oxidized starting material can introduce a host of impurities that are difficult to remove and may inhibit the desired reaction. It is highly recommended to use freshly purified 2-aminophenol or to purify commercial batches before use (e.g., by recrystallization or sublimation).

Q4: My reaction involves a final ring-opening polymerization (ROP) step. How can I lower the curing temperature? While this guide focuses on the synthesis of the 1,4-benzoxazine monomer, it's related to the polymerization of 1,3-benzoxazines. The high curing temperature of benzoxazine resins (often >200 °C) can be a limitation.[13] The use of catalysts is the most effective strategy. Lewis acids (e.g., FeCl₃, AlCl₃) and various metal salts have proven to be excellent catalysts for lowering the ROP temperature significantly.[5][14][15] Additionally, designing monomers with built-in catalytic groups, such as phenols, can auto-accelerate the polymerization.[12]

Q5: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that provides good separation between your starting materials and the expected product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, taking aliquots at various time points for analysis by LC-MS or ¹H NMR is recommended.

Experimental Protocols

Protocol 1: General Procedure for Y(OTf)₃-Catalyzed Synthesis of 1,4-Benzoxazines

This protocol is adapted from a method involving the cascade reaction of benzoxazoles and propargyl alcohols, which proceeds through a ring-opening/annulation process to form the 1,4-benzoxazine scaffold.[4]

Materials:

  • Substituted Benzoxazole (1.0 eq)

  • Substituted Propargyl Alcohol (1.2 eq)

  • Yttrium (III) Trifluoromethanesulfonate (Y(OTf)₃) (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the benzoxazole (0.5 mmol, 1.0 eq) and Y(OTf)₃ (0.05 mmol, 10 mol%).

  • Add anhydrous DCE (2.0 mL) and stir the mixture.

  • Add the propargyl alcohol (0.6 mmol, 1.2 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for the time determined by reaction monitoring (typically 4-12 hours).

  • Monitor the reaction progress by TLC until the starting benzoxazole is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to yield the pure 1,4-benzoxazine derivative.

References

  • Liang, W., Min, L., Han, L., & Liu, X. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855.
  • Bentham Science Publishers. (2024).
  • ResearchGate. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives.
  • Ingenta Connect. (2021).
  • Preprints.org. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Reaction conditions:....
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of benzoxazines....
  • Devaraju, S., Eswar, P., Reddy, T. G., & Kumar, K. R. (n.d.). Metal salts used as an efficient catalyst to reduce the ring opening polymerization temperature of benzoxazines. Taylor & Francis Online.
  • ResearchGate. (2018). Solvent effect on the synthesis of polybenzoxazine copolymer precursors.
  • ResearchGate. (n.d.). Metal salts used as an efficient catalyst to reduce the ring opening polymerization temperature of benzoxazines | Request PDF.
  • BenchChem. (n.d.). effect of reaction medium on benzoxazine synthesis yield. BenchChem.
  • ResearchGate. (n.d.). Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations.
  • Royal Society of Chemistry. (2011). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry.
  • Tavernier, R., et al. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry.
  • Kislyi, V. P., et al. (2021).
  • Royal Society of Chemistry. (2018). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols.
  • ACS Publications. (2024).
  • Hao, L., & Wu, G. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry.

Sources

Technical Support Center: Strategies to Overcome Poor Aqueous Solubility of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine. The inherent hydrophobicity of this molecule, largely due to the bromophenyl and benzoxazine ring systems, frequently leads to poor aqueous solubility, creating a significant hurdle for in vitro assays, formulation development, and bioavailability studies.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome this challenge. Our approach is grounded in explaining the fundamental principles behind each strategy, ensuring you can make informed decisions for your specific experimental context.

Part 1: Foundational Knowledge & Initial Assessment (FAQs)

This section addresses the essential preliminary questions: understanding the molecule's properties and accurately measuring its baseline solubility. A precise initial assessment is the cornerstone of a successful solubility enhancement strategy.

Q1: What are the likely physicochemical properties of this compound that contribute to its poor solubility?

The structure of this compound dictates its physicochemical behavior. The molecule is characterized by a large, rigid, and predominantly non-polar surface area. The presence of the bromophenyl group significantly increases its lipophilicity (hydrophobicity).

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~304.18 g/mol Larger molecules can be more difficult for solvent molecules to surround and solvate.[2]
logP (Octanol-Water Partition Coefficient) High (likely > 4.0)Indicates strong preference for a lipid environment over an aqueous one (hydrophobicity).
Aqueous Solubility (S) Very Low / Practically InsolubleThe primary challenge to be addressed.
Ionization (pKa) Likely neutral or very weakly basicThe nitrogen in the oxazine ring is part of a dihydro-oxazine system and is unlikely to be significantly basic. Therefore, pH adjustment may have a limited effect.[3][4]
Molecular Planarity Relatively planar and symmetric structurePlanar, symmetric molecules can pack efficiently into a stable crystal lattice, increasing the energy required to dissolve them.[1]
Q2: How do I accurately determine the baseline aqueous solubility of my compound?

Before attempting any enhancement, you must establish the compound's thermodynamic equilibrium solubility. The "gold standard" for this is the shake-flask method .[5] This method ensures that the solution is fully saturated with the compound and that equilibrium has been reached.

  • Preparation: Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., water, phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). "Excess" means enough solid is present that some will visibly remain undissolved at the end of the experiment.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the suspension to sit undisturbed for several hours to let undissolved particles settle. Then, separate the saturated supernatant from the solid excess by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear, saturated filtrate using a validated analytical method (see Q3).[7]

Shake_Flask_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep Add excess solid compound to aqueous medium equil Agitate at constant temp (24-72 hours) prep->equil Ensure constant agitation sep1 Centrifuge to pellet undissolved solid equil->sep1 Allow settling first sep2 Filter supernatant (e.g., 0.22 µm PVDF) sep1->sep2 Carefully collect supernatant quant Analyze filtrate concentration (e.g., HPLC, UV-Vis) sep2->quant Obtain saturated solution

Caption: Workflow for the Shake-Flask Solubility Method.

Q3: What analytical method should I use to quantify the dissolved compound?

The choice of analytical method depends on the compound's properties and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method.[8] It is highly specific and sensitive, separating the compound of interest from any potential impurities or excipients before quantification (typically by UV detection).

  • UV-Vis Spectroscopy: A simpler and faster method, but less specific than HPLC.[9] It is suitable if the compound has a distinct chromophore and if no other components in the solution (e.g., co-solvents, surfactants) absorb at the same wavelength. A full spectral scan should be performed to confirm the absence of interfering signals.

Part 2: Troubleshooting Guides for Solubility Enhancement

Once you have a reliable baseline solubility value, you can explore the following strategies. We recommend starting with the simplest methods (co-solvents) and progressing to more complex systems as needed.

Guide 1: Co-Solvent Systems

Q: When should I use a co-solvent and how do they work?

Co-solvents are the first-line approach for many research applications, especially for preparing stock solutions for in vitro screening.[10] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12] This makes the environment more favorable for a hydrophobic solute, thereby increasing its solubility. The increase in solubility is often exponential with the increasing fraction of the co-solvent.[12]

Q: Which co-solvent should I choose?

The choice depends on the required solubility increase and the tolerance of your experimental system (e.g., cell-based assays are sensitive to solvent toxicity).

Table 2: Common Co-solvents for Solubility Enhancement

Co-SolventKey PropertiesTypical Starting Conc. (v/v)Considerations
Dimethyl Sulfoxide (DMSO) Strong solubilizing power for non-polar compounds.0.1% - 1% (in final assay)Can be toxic to cells at >1%. Ensure final concentration is tolerated by your system.
Ethanol (EtOH) Less toxic than DMSO. Good solubilizing power.1% - 5%Volatile. May not be suitable for long-term storage of solutions.
Polyethylene Glycol 400 (PEG 400) Low toxicity, viscous liquid. Good for non-polar compounds.[13]5% - 20%High viscosity can make handling difficult. Often used in formulation development.[14]
Propylene Glycol (PG) Low toxicity, commonly used in pharmaceutical formulations.[15]5% - 20%Generally well-tolerated in biological systems.

Q: What is a step-by-step protocol for using co-solvents?

  • Stock Solution: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can assist dissolution.

  • Working Solution: Perform serial dilutions of the stock solution into your aqueous experimental medium.

  • Final Concentration & Precipitation Check: Ensure the final concentration of the co-solvent in your assay is low and non-toxic (e.g., <0.5% DMSO for many cell lines). Critically, observe the diluted solution for any signs of precipitation (cloudiness), as the compound may crash out when the percentage of co-solvent becomes too low to maintain solubility.

Guide 2: Surfactant-Based Micellar Solubilization

Q: How do surfactants increase solubility?

Surfactants (surface-active agents) are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[16] At concentrations above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble drug molecules, effectively dissolving them in the bulk aqueous phase.[17][18]

Q: What are the different types of surfactants and which is suitable for my experiment?

Non-ionic surfactants are generally preferred for biological research due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.

Table 3: Common Surfactants for Solubilization

SurfactantTypeKey PropertiesConsiderations
Polysorbate 80 (Tween® 80) Non-ionicWidely used, low toxicity, effective solubilizer.Commonly used in pharmaceutical formulations.
Polysorbate 20 (Tween® 20) Non-ionicSimilar to Tween 80 but with a shorter fatty acid chain.Often used in biochemical assays and washes.
Triton™ X-100 Non-ionicExcellent solubilizing agent.More common in cell lysis buffers; may interfere with some biological assays.
Sodium Dodecyl Sulfate (SDS) AnionicStrong solubilizing power.Can denature proteins. Generally not suitable for assays with live cells or sensitive proteins.
Guide 3: Cyclodextrin Inclusion Complexation

Q: What is a cyclodextrin inclusion complex and when is it the best choice?

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate a hydrophobic "guest" molecule, like this compound, within their cavity, forming a water-soluble "inclusion complex".[20][21] This is a highly effective strategy when simple co-solvents are insufficient or unsuitable, particularly for developing aqueous formulations for in vivo studies.[22][23]

Cyclodextrin_Inclusion cluster_system Mechanism of Cyclodextrin Solubilization Guest Poorly Soluble Guest Molecule (Hydrophobic) plus + Host Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) arrow Complex Water-Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.

Q: Which cyclodextrin is right for my molecule?

The choice depends on the size and shape of the guest molecule relative to the CD cavity size. For a molecule like this compound, β-cyclodextrin and its derivatives are often a good starting point.

Table 4: Common Cyclodextrins and Their Properties

CyclodextrinCavity Diameter (Å)Water SolubilityKey Features
α-Cyclodextrin 4.7 - 5.3HighSuitable for small, linear molecules.
β-Cyclodextrin 6.0 - 6.5LowCavity size is suitable for many aromatic compounds. Low solubility can be a limitation.[23]
γ-Cyclodextrin 7.5 - 8.3HighSuitable for larger molecules.
Hydroxypropyl-β-CD (HP-β-CD) 6.0 - 6.5Very HighA chemically modified derivative with greatly improved solubility and low toxicity.[23] Often the best choice for pharmaceutical applications.
Guide 4: Advanced Strategies - Nanoparticle Engineering

Q: What is nanoparticle engineering and when should it be considered?

This is an advanced strategy primarily used in pharmaceutical development to significantly enhance the dissolution rate and bioavailability of poorly soluble drugs.[24][25] It involves reducing the particle size of the drug to the nanometer scale (nanosuspensions).[26][27] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and higher apparent solubility.[13][28] This approach should be considered when other methods fail or when developing a final drug product.[29]

Common methods include:

  • Wet Milling: Mechanical attrition of drug microparticles in a liquid dispersion medium containing stabilizers.[26]

  • High-Pressure Homogenization: Forcing a drug suspension through a very small gap at high pressure, causing cavitation forces that break particles down into nanoparticles.[17]

Part 3: Strategic Planning & Final Recommendations

Q: How do I choose the right solubility enhancement strategy for my specific application?

The optimal strategy depends on your experimental goals, resources, and the stage of your research. Use the following decision tree to guide your choice.

Solubility_Strategy_Decision_Tree start Start: Poorly Soluble Compound goal What is the experimental goal? start->goal stock Prepare high-concentration stock for in-vitro dilution? goal->stock Stock Solution formulation Develop aqueous formulation for in-vivo/cell-based assay? goal->formulation Aqueous Formulation drug_dev Final drug product development? goal->drug_dev Drug Development cosolvent Strategy: Use Co-solvents (e.g., DMSO, EtOH) stock->cosolvent try_cyclo Strategy: Use Cyclodextrins (e.g., HP-β-CD) formulation->try_cyclo try_surfactant Strategy: Use Surfactants (e.g., Tween 80) formulation->try_surfactant nano Advanced Strategy: Nanoparticle Engineering drug_dev->nano check_precip Does it precipitate upon dilution? cosolvent->check_precip check_precip->formulation Yes success1 Success: Maintain final solvent conc. below toxic limit check_precip->success1 No check_compat Is the excipient compatible with the assay system? try_cyclo->check_compat try_surfactant->check_compat check_compat->drug_dev No / Insufficient success2 Success: Achieved desired concentration with acceptable biocompatibility check_compat->success2 Yes success3 Success: Improved dissolution rate and bioavailability nano->success3

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 4: References

  • Bhadra, D., et al. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Drug Development and Industrial Pharmacy, 30(3), 233-45. [Link]

  • Crini, G. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Bhadra, D., et al. (2004). Full article: Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Taylor & Francis Online. [Link]

  • dos Santos, M. M., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]

  • Gîrleanu, M. R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Kumar, S., & Randhawa, J. K. (2016). Nanotechnology-a promising drug delivery for poorly soluble drugs. ResearchGate. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Patel, J., et al. (2021). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Applications of Nanoscience in Drug Delivery. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Mura, P. (2015). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Sharma, D., et al. (2013). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Patil, S. P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Girek, T., et al. (2021). Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Gupta, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. [Link]

  • Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Qureshi, A., et al. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Baka, E., et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. [Link]

  • Srikanth, A. (2019). solubility experimental methods.pptx. Slideshare. [Link]

  • Sundari, P. T., & Jufri, M. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]

  • Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Environmental Chemistry. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Tuntulani, T., & Boonsri, P. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Analytical Chemistry. [Link]

  • Elsevier. (n.d.). Co-solvent: Significance and symbolism. Elsevier. [Link]

  • Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • The Chemistry Tutor. (2023). How Does pH Impact Ionic Compound Solubility? YouTube. [Link]

Sources

Technical Support Center: Purification of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine. This resource is designed for researchers, medicinal chemists, and process development professionals who require this intermediate in high purity for downstream applications. This guide provides answers to frequently encountered challenges and detailed troubleshooting protocols based on established purification principles.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route. However, for benzoxazines synthesized via the Mannich reaction of a phenol, a primary amine, and formaldehyde, common impurities include[1][2]:

  • Unreacted Starting Materials: Residual 2-amino-5-methylphenol, 4-bromophenacyl bromide, or related precursors.

  • Polymeric Byproducts: Benzoxazine monomers can undergo premature ring-opening and polymerization, especially if exposed to heat or acidic conditions, leading to oligomeric species.[1][2][3]

  • Side-Reaction Products: Formation of isomers or related heterocyclic structures.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., toluene, dioxane, ethyl acetate).

Q2: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the cooling solution as a liquid rather than a solid crystalline lattice. This is common if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present that depress the melting point.

Immediate Corrective Actions:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount (1-5% by volume) of additional hot solvent to reduce the saturation level.[4]

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[4]

  • If an oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.[5][6]

Q3: When should I choose preparative HPLC over traditional column chromatography?

A3: The choice depends on your specific purification goals—namely, the required purity, scale, and the difficulty of the separation.

  • Column Chromatography is ideal for routine purifications, removing baseline impurities, and for larger scale work (grams to kilograms) where moderate purity (e.g., 95-98%) is sufficient. It is generally more cost-effective in terms of solvent and stationary phase.[7]

  • Preparative HPLC is the preferred method when very high purity (>99%) is required, or for separating challenging mixtures, such as closely related isomers that are difficult to resolve by column chromatography.[8] While it offers superior separation power, it is more expensive and typically handles smaller quantities per run compared to flash chromatography.[9][10]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique for this compound.

Purification_Workflow cluster_0 Decision Process Start Start: Crude Product Analysis (TLC/LCMS) Purity_Check Assess Impurity Profile Is there a major spot with minor, well-separated impurities? Start->Purity_Check Recrystallization_Path Attempt Recrystallization Purity_Check->Recrystallization_Path Yes Column_Check Are impurities close to product on TLC? Purity_Check->Column_Check No End_Product High-Purity Product (Verify by HPLC/NMR) Recrystallization_Path->End_Product Column_Path Perform Column Chromatography Column_Check->Column_Path No (Rf difference > 0.15) HPLC_Check Is >99.5% purity required or are isomers present? Column_Check->HPLC_Check Yes (Rf difference < 0.15) Column_Path->End_Product HPLC_Check->Column_Path No HPLC_Path Use Preparative HPLC HPLC_Check->HPLC_Path Yes HPLC_Path->End_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent is found. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.

Experimental Protocol: Solvent Screening and Recrystallization
  • Solvent Selection:

    • Place ~20 mg of your crude material into several test tubes.

    • Add a potential solvent dropwise to each tube at room temperature. A good candidate will show poor solubility at room temperature.

    • Heat the tubes that show poor solubility. A suitable solvent will fully dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature, then in an ice bath. The ideal solvent will yield a high recovery of crystalline solid.[11]

  • Recrystallization Procedure:

    • Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point.[11]

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove residual soluble impurities.

    • Dry the crystals under vacuum.

Data Table: Solvent Screening for this compound
SolventSolubility (25°C)Solubility (Boiling)Crystal Formation on CoolingRemarks
Ethanol Sparingly SolubleVery SolubleGoodA primary candidate. A mixed solvent system may be needed.
Isopropanol Sparingly SolubleSolubleGoodAnother strong candidate.
Ethyl Acetate SolubleVery SolublePoorToo soluble at room temperature, leading to low recovery.
Toluene Sparingly SolubleSolubleFairCan be effective; slow cooling is critical.
Heptane InsolubleSparingly Soluble-Useful as an anti-solvent in a mixed system (e.g., Toluene/Heptane).
Ethanol/Water VariesVariesPotentially ExcellentA mixed solvent system allows for fine-tuning solubility.[12] Start with dissolving in hot ethanol and add water dropwise until cloudy, then re-heat to clarify and cool.
Recrystallization Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used. The solution is not saturated upon cooling.Boil off a portion of the solvent to concentrate the solution and attempt cooling again.[4][5]
Supersaturation. The solution is saturated but crystal nucleation has not occurred.1. Scratch the inner wall of the flask with a glass rod.[11] 2. Add a "seed crystal" of the pure compound. 3. Cool the solution in a dry ice/acetone bath if the solvent's freezing point allows.[6]
Poor Yield Too much solvent was used. A significant amount of product remains in the mother liquor.[5]Concentrate the mother liquor and cool it to obtain a second crop of crystals (which may be less pure).
Premature crystallization during hot filtration.Use a heated filter funnel or add a small excess of hot solvent before filtering, then concentrate the filtrate before cooling.[6]
Product is Impure Crystallization occurred too quickly, trapping impurities.Redissolve the crystals in fresh hot solvent and allow for much slower cooling.[5]
Insoluble impurities present. Perform a hot filtration step after dissolving the crude material.

Troubleshooting Guide 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[7] For this compound, which is a moderately polar molecule, normal-phase chromatography on silica gel is a standard approach.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection (TLC):

    • Develop a TLC plate of the crude material using various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

    • The ideal system will give your target compound an Rf (retention factor) value of 0.25-0.35 and show good separation from all impurities.[7]

  • Column Packing:

    • Select a column with an appropriate diameter based on the amount of crude material.

    • Pack the column with silica gel using either a "dry pack" or "slurry" method. Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution:

    • Dissolve the crude material in a minimum amount of the elution solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better resolution than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin eluting with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Column Chromatography Troubleshooting

Column_Troubleshooting cluster_1 Column Chromatography Common Issues Issue Problem Observed Poor_Sep Poor Separation (Overlapping spots) Issue->Poor_Sep Streaking Streaking / Tailing Issue->Streaking Cracked_Col Cracked Silica Bed Issue->Cracked_Col Sol_Too_Polar Solution: Use a less polar solvent system (lower % of polar component). Poor_Sep->Sol_Too_Polar Cause: Solvent too polar Overload Solution: Use a larger column or less sample. Poor_Sep->Overload Cause: Column overloaded Acid_Base Solution: Add a modifier (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic ones). Streaking->Acid_Base Cause: Compound is acidic/basic Insoluble Solution: Change solvent system or try reverse-phase chromatography. Streaking->Insoluble Cause: Compound has low solubility Packing_Issue Solution: Repack the column carefully, avoiding letting the silica run dry. Cracked_Col->Packing_Issue Cause: Column ran dry or was packed improperly

Caption: Troubleshooting flowchart for column chromatography.

Troubleshooting Guide 3: Preparative HPLC

For applications demanding the highest purity, such as reference standard generation or late-stage drug development, preparative HPLC is the ultimate tool.[13][14] The process involves scaling up a well-developed analytical method.

Experimental Protocol: Method Development and Scale-Up
  • Analytical Method Development:

    • The goal is to find conditions that provide good selectivity (separation) between the target compound and its impurities.[15]

    • Screen different columns (e.g., C18, Phenyl) and mobile phases (e.g., Acetonitrile/Water, Methanol/Water, with or without modifiers like formic acid or TFA).

    • Develop a gradient method that elutes the target compound and resolves it from impurities. A good starting point is a broad scouting gradient (e.g., 5% to 95% organic solvent over 15 minutes).[16]

  • Loading Study:

    • Once an analytical method is established, perform overload studies on the analytical column to understand how peak shape changes with increasing concentration. This helps predict the loading capacity on the preparative column.[17]

  • Scale-Up:

    • Transfer the method to a preparative column with the same stationary phase chemistry.

    • Adjust the flow rate and gradient time based on the column dimensions to maintain the same linear velocity.

    • Inject the sample, collect fractions corresponding to the target peak, and analyze their purity.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent via rotary evaporation.

    • If the mobile phase contained non-volatile buffers, a subsequent desalting step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.

Preparative HPLC Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Poor Resolution at Scale Mass Overload. Too much sample was injected, causing peaks to broaden and merge.Reduce the injection mass. Perform a loading study to determine the optimal load for the desired purity.[18]
Volume Overload. The sample was dissolved in too much strong solvent, causing peak distortion.Dissolve the sample in a solvent weaker than the initial mobile phase, or ideally, in the initial mobile phase itself.
Peak Fronting Mass Overload in normal-phase or HILIC chromatography.Reduce the injection mass.
Peak Tailing Mass Overload in reversed-phase chromatography. Secondary Interactions with the stationary phase (e.g., basic amine interacting with residual silanols).Reduce injection mass. Add a mobile phase modifier (e.g., 0.1% TFA or formic acid) to suppress silanol interactions.
Low Recovery Compound precipitation on the column or in the tubing.Ensure the sample is fully soluble in the mobile phase. Reduce the sample concentration.
Compound degradation on the column.Check the stability of the compound under the mobile phase conditions (e.g., acidic pH). Adjust pH if necessary.

References

  • Kromasil.
  • Scribd.
  • YMC CO., LTD.
  • Agilent.
  • Waters Blog.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • ACS Publications.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Gilson. Preparative HPLC Systems | VERITY® LC Solutions.
  • University of York.
  • YouTube.
  • Waters. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites.
  • ACS Publications.
  • Unknown Source.
  • Teledyne Labs.
  • Phenomenex.
  • ResearchGate. Practical aspects of preparative HPLC in pharmaceutical development and production.
  • ChemistryViews. Tips and Tricks for the Lab: Column Choices.
  • Unknown Source.
  • Chemistry Stack Exchange.
  • ResearchGate.
  • ChemicalBook. This compound.
  • The Royal Society of Chemistry. Application to Parallel Synthesis of Benzoxazines.
  • Sigma-Aldrich. 3-(4-Bromophenyl)-6-nitro-2H-benzo[b][13][15]oxazine.

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • ResearchGate.
  • Google Patents.
  • University of East Anglia.
  • Polymer Chemistry (RSC Publishing). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer.
  • The Royal Society of Chemistry.
  • ResearchGate. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • ResearchGate. 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo....
  • PubMed.
  • ResearchGate.
  • PubChem. SID 135649691.
  • Arkat USA. Microwave-assisted synthesis of novel[13][15] oxazine derivatives.

  • MDPI. Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity.
  • ResearchGate.
  • Bartleby.com.
  • Sigma-Aldrich. 3-(4-Bromophenyl)-6-nitro-2H-benzo[b][13][15]oxazine.

  • MDPI.
  • PMC.
  • Middle East Technical University. PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES.

Sources

Addressing challenges in the characterization of complex benzoxazine structures.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of complex benzoxazine structures. This guide is designed for researchers, scientists, and professionals in drug development and materials science. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and interpret your experimental results effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding benzoxazine characterization.

Q1: What are the primary challenges in characterizing benzoxazine monomers and their resulting polymers?

A1: The primary challenges stem from the complex structural possibilities and reaction pathways inherent to benzoxazine chemistry. Key difficulties include:

  • Isomeric Complexity: The synthesis of bisbenzoxazines, in particular, can lead to various structural isomers (e.g., 2,2'-, 2,4'-, and 4,4'-substituted monomers), each impacting the final properties of the polybenzoxazine network.[1]

  • Oligomer Formation: During synthesis and polymerization, the formation of low molecular weight oligomers or cyclic species can occur, especially with monofunctional benzoxazines.[2] This complicates purification and can affect the final polymer network.

  • Complex Polymerization Mechanism: The thermally induced ring-opening polymerization (ROP) can proceed through different pathways, leading to varied structures like phenolic Mannich bridges and phenoxy structures within the crosslinked network.[3][4] The presence of impurities or residual starting materials can also influence the polymerization pathway.[2]

  • Incomplete Curing: Achieving complete conversion of the oxazine rings to a fully crosslinked network can be challenging. Monitoring the extent of the cure is critical for ensuring desired thermal and mechanical properties.[5][6]

  • Structural Elucidation of Networks: The highly crosslinked and often insoluble nature of cured polybenzoxazines makes their complete structural characterization by techniques like solution-state NMR very difficult.

Q2: Which analytical techniques are essential for a comprehensive characterization of a new benzoxazine system?

A2: A multi-technique approach is crucial for a thorough analysis. The essential toolkit includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for confirming the molecular structure of the synthesized monomer.[5][7][8] It helps identify the characteristic protons and carbons of the oxazine ring and verify the absence of starting materials.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Excellent for both monomer confirmation and for monitoring the polymerization process.[7][8][9] The disappearance of characteristic oxazine ring absorption bands provides a way to track the curing reaction.[2]

  • Differential Scanning Calorimetry (DSC): Used to study the curing behavior, determine the polymerization exotherm, and measure the glass transition temperature (Tg) of the resulting polybenzoxazine.[7][10][11]

  • Thermogravimetric Analysis (TGA): Provides critical information on the thermal stability and degradation profile of the cured polymer, including the onset of decomposition and the char yield at elevated temperatures.[11][12][13]

  • Mass Spectrometry (MS) and Gel Permeation Chromatography (GPC/SEC): GPC/SEC is used to analyze the molecular weight distribution and detect the presence of oligomers in the monomer or pre-polymers.[2][14] MS can help identify intermediates and side products formed during synthesis.[1]

Q3: How does the monomer structure influence the final properties of the polybenzoxazine?

A3: The molecular design of the benzoxazine monomer is the primary determinant of the final thermoset's properties.[3] Key structural elements include:

  • Functionality: Difunctional or multifunctional benzoxazines lead to higher crosslink densities, resulting in enhanced thermal stability and mechanical strength compared to monofunctional variants.[15]

  • Backbone Flexibility: Incorporating flexible aliphatic chains (e.g., from Jeffamines) can lower the Tg and increase the toughness of the material, though it may also reduce thermal stability.[16]

  • Substituents: Electron-donating or withdrawing groups on the phenolic or amine aromatic rings can significantly alter the polymerization temperature and the thermal stability of the resulting polymer.[5] For instance, substituents can introduce steric hindrance that affects the formation of an optimal polymer network.[16]

  • Special Functional Groups: Incorporating groups like acetylenes can introduce additional crosslinking reactions at high temperatures, leading to exceptionally high char yields and thermal stability.[13]

Part 2: Troubleshooting Guides by Analytical Technique

This section provides in-depth, Q&A-based troubleshooting for specific experimental challenges.

Troubleshooting NMR Spectroscopy
Q: My ¹H NMR spectrum shows broad peaks for the oxazine ring protons (-O-CH₂-N- and Ar-CH₂-N-). What could be the cause?

A: Broadening of these characteristic peaks can be attributed to several factors. Here’s how to troubleshoot:

  • Presence of Oligomers: The most common cause is the presence of unreacted starting materials or, more likely, low molecular weight oligomers formed during synthesis.[2][5] These species exist in a chemical environment slightly different from the pure monomer, leading to overlapping signals and peak broadening.

    • Solution: Attempt to purify the monomer using column chromatography or recrystallization. Use GPC/SEC to confirm the presence of multiple species.[2]

  • Dynamic Exchange or Isomers: The oxazine ring can exist in different conformations, and if the rate of interchange is on the NMR timescale, it can lead to broadened peaks. This is also relevant for complex structures with multiple possible isomers.[1][17]

    • Solution: Try acquiring the spectrum at a different temperature (variable temperature NMR). Lowering the temperature may slow the exchange and resolve the broad peaks into sharper signals.

  • Solvent Effects: The choice of solvent can influence the chemical shifts and peak shapes, especially if there are interactions (e.g., hydrogen bonding) between the solvent and the monomer.

    • Solution: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, toluene-d₆) to see if the peak shape improves.[5][18]

Typical ¹H and ¹³C NMR Chemical Shifts for Benzoxazine Monomers
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-O-CH₂-N- ~4.8 - 5.5~79 - 83
Ar-CH₂-N- ~3.9 - 4.6~49 - 56
Aromatic Protons/CarbonsVariable (6.5 - 8.0)Variable (110 - 160)

Note: These are typical ranges and can vary significantly based on the specific monomer structure and substituents.[16][19][20]

Troubleshooting FTIR Spectroscopy
Q: I'm monitoring a curing reaction with in-situ FTIR, but the characteristic oxazine peak around 920-950 cm⁻¹ isn't completely disappearing, even after extended heating. Does this mean the cure is incomplete?

A: Not necessarily, although it is a strong possibility. Here is a systematic approach to interpreting this result:

  • Verify Peak Assignment: The band in the 960–900 cm⁻¹ region, often used to monitor polymerization, is actually a complex mixture of vibrations, including the O–C₂ stretching of the oxazine ring and phenolic ring modes.[21] While its disappearance is a strong indicator of ROP, relying on a single peak can be misleading.

    • Solution: Monitor multiple peaks simultaneously. The disappearance of the asymmetric C-O-C stretching mode around 1230 cm⁻¹ is another reliable indicator of ring opening.[22][23] Concurrently, you should observe the appearance and growth of a broad hydroxyl (-OH) band around 3200-3500 cm⁻¹ due to the formation of phenolic structures in the polymer network.[7]

  • Insufficient Curing Temperature/Time: The most straightforward reason is that the curing cycle is insufficient. The polymerization may have stalled due to vitrification, where the increasing Tg of the network restricts molecular mobility and slows the reaction rate.[24]

    • Solution: Perform a DSC scan on your monomer to determine the peak polymerization temperature.[11] Ensure your curing temperature is appropriately above the onset of the exotherm. Consider implementing a multi-stage curing protocol, with a final post-cure step at a temperature significantly above the expected final Tg to drive the reaction to completion.[5]

  • Thermal Degradation: If the curing temperature is excessively high, degradation can compete with the final stages of curing, potentially leaving some unreacted rings in a degraded matrix.

    • Solution: Run a TGA on your cured sample to understand its thermal stability limits.[12] Ensure your post-cure temperature is well below the onset of decomposition.

Workflow for Monitoring Benzoxazine Cure via FTIR

Caption: Workflow for monitoring benzoxazine polymerization using in-situ FTIR.

Troubleshooting Thermal Analysis (DSC & TGA)
Q: My DSC thermogram shows multiple exothermic peaks during the cure. What does this indicate?

A: Multiple exotherms suggest that more than one chemical process is occurring during heating. The interpretation depends on the monomer's structure:

  • Complex Polymerization Pathways: For multifunctional benzoxazines, different polymerization pathways may activate at different temperatures, leading to a complex exothermic profile.[15]

  • Side Reactions or Impurities: The presence of impurities or specific functional groups (e.g., allyl groups) can lead to additional reactions. For example, some eugenol-based benzoxazines show a second exotherm attributed to the polymerization and subsequent degradation of the allyl group.[22]

  • Copolymerization/Blends: If you are analyzing a blend of different benzoxazines or a benzoxazine with another resin (like epoxy or cyanate ester), you may see distinct curing exotherms for each component or their co-reaction.[25]

  • Isomer-Specific Curing: If your monomer is a mix of isomers, they may have different polymerization onsets and peak temperatures, resulting in a broad or multi-peaked exotherm.[1]

Investigative Protocol:

  • Purity Check: First, confirm the purity of your monomer using HPLC, GPC, and NMR.[26] Impurities are a common cause of unexpected thermal behavior.

  • Variable Heating Rate DSC: Run the DSC analysis at several different heating rates (e.g., 5, 10, 15, 20 °C/min).[26][27] This allows you to perform model-free kinetic analysis (e.g., using the Kissinger method) to calculate the activation energy for each exothermic event, which can help determine if they are related or independent processes.[9][28]

  • Correlate with TGA: Run a TGA on the uncured monomer. If an exotherm in the DSC corresponds to a mass loss event in the TGA, it likely involves degradation or the release of a volatile byproduct.[13]

Decision Tree for Interpreting DSC Thermograms

G start Observe DSC Thermogram q1 Single, well-defined exotherm? start->q1 ans1_yes Typical ROP of a pure benzoxazine monomer q1->ans1_yes Yes ans1_no Multiple or broad exotherms observed q1->ans1_no No q2 Is the monomer a mixture of isomers or a blend? ans1_no->q2 ans2_yes Overlapping exotherms from different components likely q2->ans2_yes Yes ans2_no Proceed to next check q2->ans2_no No q3 Does the monomer have other reactive groups (e.g., allyl, acetylene)? ans2_no->q3 ans3_yes Second exotherm may correspond to side group reaction q3->ans3_yes Yes ans3_no Consider complex polymerization pathways or degradation q3->ans3_no No

Sources

Technical Support Center: Stability and Shelf-Life of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and extending the shelf-life of this compound. Below you will find frequently asked questions (FAQs) and comprehensive troubleshooting guides to address common challenges encountered during its storage and experimental use.

Introduction to Compound Stability

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Like many complex organic molecules, its stability can be compromised by various environmental factors, including temperature, light, humidity, and pH. Understanding and controlling these factors is critical for ensuring the integrity of the compound and the reproducibility of experimental results. This guide will walk you through the potential degradation pathways and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept at -20°C in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] This minimizes exposure to light, moisture, and oxygen, which are key drivers of degradation. For shorter periods, storage at 2-8°C is acceptable, but always with protection from light and moisture.

Q2: I've noticed a slight discoloration (yellowing) of my solid compound over time. Is it still usable?

A2: Discoloration often indicates the formation of degradation products, which could be due to oxidation or photodegradation. While the compound may still be largely intact, the presence of impurities can interfere with experimental outcomes. It is highly recommended to assess the purity of the discolored material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, before use. A comparison with a fresh, pure standard is ideal.

Q3: What is the recommended procedure for preparing stock solutions?

A3: Stock solutions should be prepared fresh whenever possible. Use high-purity, anhydrous solvents. If the solution is to be stored, it should be kept in an amber vial with a tightly sealed cap at -20°C or lower. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: Which analytical technique is best for monitoring the stability of this compound?

A4: A stability-indicating HPLC method with UV detection is the most common and effective technique. This method should be able to separate the intact parent compound from its potential degradation products. Developing such a method often involves performing forced degradation studies to generate these products and ensure the method can resolve them.

Troubleshooting Guide: Common Stability Issues

This section provides a more detailed, question-and-answer-formatted guide to specific problems you may encounter.

Issue 1: Inconsistent or Poor Results in Biological Assays

Question: My experimental results are not reproducible, and the compound's activity seems to have decreased. What could be the cause?

Answer: This is a classic sign of compound degradation. The active parent molecule is likely present at a lower concentration than anticipated due to instability in your experimental conditions or during storage.

Probable Causes & Solutions:

  • Hydrolysis of the Benzoxazine Ring: The 1,4-benzoxazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.[4][5][6][7] This would generate an inactive aminophenol derivative.

    • Solution: Check the pH of your assay buffer. If possible, maintain a neutral pH (6.5-7.5). If your experiment requires acidic or basic conditions, assess the compound's stability over the duration of the experiment by incubating it in the buffer, and then analyzing for degradation by HPLC.

  • Oxidative Degradation: The benzoxazine moiety may be susceptible to oxidation, especially at the nitrogen and adjacent methylene group.[8][9]

    • Solution: Degas your solvents and buffers to remove dissolved oxygen. Consider adding antioxidants to your experimental system if compatible. When storing solutions, flushing the vial with an inert gas like argon or nitrogen can displace oxygen.

  • Solvent-Induced Degradation: The choice of solvent can impact stability. Protic solvents, for instance, may facilitate hydrolysis.

    • Solution: If you suspect solvent-related issues, test the compound's stability in different common laboratory solvents (e.g., DMSO, ethanol, acetonitrile) over time. Store stock solutions in anhydrous DMSO when possible, as it is generally a good solvent for long-term storage of many compounds.

Issue 2: Appearance of New Peaks in HPLC Chromatograms

Question: When analyzing my sample by HPLC, I see new, smaller peaks that were not present in the initial analysis of the pure compound. What do these represent?

Answer: The appearance of new peaks is a strong indicator of degradation. These new peaks represent the degradation products formed from the parent compound.

Probable Causes & Solutions:

  • Photodegradation: Aromatic and brominated compounds can be sensitive to light, particularly UV radiation.[10][11][12] Exposure to ambient laboratory light over time can cause degradation.

    • Solution: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.[10] Conduct experiments under subdued lighting conditions if possible. To confirm photosensitivity, you can perform a simple test by exposing a solution to light for a defined period and comparing it to a dark control sample by HPLC.

  • Thermal Degradation: Although many benzoxazines are thermally stable as monomers, prolonged exposure to elevated temperatures can accelerate degradation.[13][14]

    • Solution: Adhere to recommended storage temperatures (-20°C for long-term). Avoid leaving the compound or its solutions at room temperature for extended periods. If your experiment involves heating, run a time-course analysis to determine the compound's stability at that temperature.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound based on the known chemistry of related compounds.

Potential Degradation Pathways Parent 3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine Hydrolysis Hydrolytic Degradation (Ring Opening) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidative Degradation Parent->Oxidation O₂ / Peroxides Photodegradation Photodegradation Parent->Photodegradation UV / Light Hydrolysis_Product 2-Amino-5-methylphenol Derivative Hydrolysis->Hydrolysis_Product Oxidation_Product N-Oxides, Ring-Oxidized Products Oxidation->Oxidation_Product Photo_Product Debrominated Species, Rearranged Products Photodegradation->Photo_Product

Caption: Major potential degradation routes for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method. This is a crucial step in understanding the compound's intrinsic stability.[15][16]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

  • Set Up Degradation Conditions: In separate, clearly labeled amber vials, mix the stock solution with the stress agents as described in the table below. Include a control sample with no stress agent.

  • Incubation: Store the vials under the specified conditions.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis: Analyze the samples using an appropriate HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Forced Degradation Conditions Summary

Stress ConditionProcedureIncubation
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.60°C
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.Room Temperature
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.Room Temperature
Thermal Store a vial of the stock solution.60°C in an oven
Photolytic Expose a vial of the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11] Keep a control sample wrapped in foil in the same chamber.Room Temperature
Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be: 95:5 (A:B) to 5:95 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or the λmax of the compound.

  • Column Temperature: 30°C.

Method Validation Workflow

HPLC Method Validation Workflow Start Develop Initial HPLC Method Forced_Deg Analyze Forced Degradation Samples Start->Forced_Deg Resolution Check Resolution of Parent and Degradant Peaks Forced_Deg->Resolution Optimize Optimize Gradient, Mobile Phase, or Column Resolution->Optimize Inadequate Validate Perform Method Validation (Specificity, Linearity, Accuracy, Precision) Resolution->Validate Adequate Optimize->Forced_Deg End Validated Stability-Indicating Method Validate->End

Caption: Workflow for validating a stability-indicating HPLC method.

References

  • Nguyen, K. M. H., Schwendimann, L., Gressens, P., & Largeron, M. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 13(10), 2995–3003.*
  • Calogeropoulou, T., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Molecules, 29(13), 3078.*
  • Gholivand, M. B., & Torkashvand, M. (2012). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian Journal of Pharmaceutical Research, 11(3), 853–864.*
  • Wang, J., et al. (2015). Design and Synthesis of Diethyl Phosphite Functionalized Oxazine Ring Substituted Bio-Benzoxazine Resins with Enhanced Thermal Stability and Flame Retardancy via Hydrophosphonylation Strategy. ACS Sustainable Chemistry & Engineering, 3(12), 3233–3242.*
  • Gholivand, M. B., & Torkashvand, M. (2012). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
  • Kolehmainen, E., et al. (2002). Mass spectrometric studies of benzoxazine resorcarenes. Journal of the American Society for Mass Spectrometry, 13(9), 1066–1073.*
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.*
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Arkat USA, Inc. (2024). Microwave-assisted synthesis of novel[3][17] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276.*

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • Trybuła, D., et al. (2025). Thermal Stability of Ionic Benzoxazines.
  • Zhang, K., et al. (2017). Development of New Generation Benzoxazine Thermosets Based on Smart Ortho-Benzoxazine Chemistry.
  • dos Santos, G. B., et al. (2024). Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry. ACS Omega, 9(39), 45862–45870.*
  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1587.*
  • Allauddin, S., et al. (2025). Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates.
  • Ran, Q., et al. (2015). Thermal Degradation Mechanism of Polybenzoxazines.
  • Cui, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.*
  • Cui, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Cui, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.*
  • PubChemLite. (n.d.). 3-(4-bromophenyl)-6-methyl-1,3-benzoxazine-2,4-dione.
  • Hacaloglu, J. (2010). The use of pyrolysis mass spectrometry to investigate polymerization and degradation processes of methyl amine-based benzoxazine. Semantic Scholar.
  • Shulyak, I., et al. (2021).
  • Li, S., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated.
  • Cui, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Cîrîc, L., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.*
  • Shinde, M., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Zhang, Y., et al. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives.
  • Macías, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 28(13), 5091.*
  • Nyeborg, M., et al. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. International Journal of Cosmetic Science, 32(1), 47-53.*
  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-6-nitro-2H-benzo[b][3][17]oxazine.

  • United Nations Office on Drugs and Crime. (n.d.).
  • Liu, J., et al. (2018). A new 1,4-benzoxazine derivative produced by endophytic Colletotrichum gloeosporioides B-142. Natural Product Research, 32(18), 2169-2174.*
  • ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo...
  • Wang, C., et al. (2020). Tunable properties of novel tetra-functional fluorene-based benzoxazines from mixed amines: Synthesis, characterization and curing kinetics. RSC Advances, 10(25), 14811-14821.*
  • Appasamy, S., et al. (2025). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines.

Sources

Method refinement for consistent results in biological assays with 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Refinement for 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

A Guide for Senior Application Scientists

Welcome to the technical support resource for this compound. As a Senior Application Scientist, my goal is to empower you to achieve consistent, reliable, and meaningful results in your biological assays. This guide is structured from firsthand field experience, addressing the common and complex challenges encountered when integrating a novel small molecule into an experimental workflow. We will move beyond simple step-by-step instructions to explore the underlying principles, enabling you to troubleshoot effectively and innovate confidently.

The 1,4-benzoxazine scaffold is a component in a number of therapeutically promising drug candidates, with derivatives showing a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] However, translating a promising compound from a vial of powder into validated, reproducible data requires meticulous attention to detail. This guide provides the framework for that process.

Section 1: Foundational Compound Management: FAQs

Before any biological experiment, the integrity of your compound must be unimpeachable. Inconsistencies in handling, storage, and preparation are the primary source of non-reproducible data. This section addresses the most critical upstream questions.

Q1: How should I properly store and prepare this compound stock solutions?

Answer: Proper storage and preparation are paramount for maintaining compound integrity.

  • Storage: The solid compound should be stored at -20°C, protected from light and moisture. While many benzoxazine structures are thermally stable[3][4], repeated freeze-thaw cycles of solutions should be avoided.

  • Stock Solution Preparation:

    • Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended starting solvent.

    • Preparation: Allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture. Prepare a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution; brief vortexing followed by sonication in a water bath is often effective.

    • Aliquoting and Storage: Aliquot the primary stock into single-use volumes in low-binding tubes and store at -20°C or -80°C. This strategy minimizes freeze-thaw cycles and the risk of contamination.[5] Wrap aliquots in foil or use amber tubes to protect from light.[5]

Q2: My results are inconsistent. Could the compound be precipitating in my assay medium?

Answer: Yes, this is a highly common and often overlooked cause of variability. The transition from a high-concentration DMSO stock to an aqueous assay buffer can cause the compound to crash out of solution.

Causality: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts and toxicity. However, at this low percentage, the solubility of a hydrophobic compound like this compound can be exceeded.

Troubleshooting Protocol:

  • Visual Inspection: Prepare your highest concentration working solution in the final assay medium. Pipette it onto a clear-bottom plate well. Using a microscope, inspect for precipitates, crystals, or an oily film immediately after preparation and again after the intended incubation period at 37°C.

  • Intermediate Dilutions: Avoid making large, single-step dilutions directly from a high-concentration DMSO stock into an aqueous buffer. Create an intermediate dilution series in DMSO before the final dilution into the assay medium.

  • Solubility Assessment: If precipitation is suspected, perform a formal solubility test. A detailed protocol is provided in Appendix A .

Below is a standard workflow for preparing the compound for your assay plate.

G cluster_prep Compound Preparation Workflow cluster_assay Assay Dilution Protocol solid Solid Compound Vial equilibrate Equilibrate to RT (15-20 min) solid->equilibrate 1. stock Prepare Primary Stock (e.g., 20 mM in 100% DMSO) equilibrate->stock 2. Use Anhydrous DMSO aliquot Aliquot for Single Use stock->aliquot 3. store Store at -80°C, Protected from Light aliquot->store 4. thaw Thaw Single Aliquot store->thaw Begin Experiment intermediate Create Intermediate Dilution (in 100% DMSO) thaw->intermediate 5. working Prepare Final Working Solution (in Assay Medium) intermediate->working 6. Mix Thoroughly plate Add to Assay Plate (Final DMSO < 0.5%) working->plate 7.

Caption: Workflow for compound handling and dilution.

Section 2: Troubleshooting Guide for Inconsistent Assay Performance

Even with perfect compound preparation, the inherent variability of biological systems can pose challenges.[6] This section provides a logical framework for diagnosing and resolving common issues.

Problem Potential Root Causes Recommended Solutions & Rationale
High Variability Between Replicates (High %CV) 1. Inaccurate Pipetting: A major source of experimental error.[7][8]2. Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate.[9]3. Inconsistent Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well.4. Compound Precipitation: Localized high concentrations of compound falling out of solution upon addition to the plate.1. Pipette Calibration & Technique: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and pre-wet tips. Change tips between different compound concentrations.2. Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier. Ensure consistent incubation conditions.[8]3. Homogenize Cell Suspension: Gently but thoroughly resuspend cells before and during plating. If using a reagent trough, mix the suspension periodically.[7]4. Improve Compound Delivery: After adding the compound to wells, mix gently by tapping the plate or using an orbital shaker. Visually inspect wells post-addition.
Poor Z'-Factor (<0.5) or Small Assay Window 1. Suboptimal Cell Density: Too few cells result in a weak signal; too many can lead to signal saturation or unhealthy cell monolayers.[7]2. Incorrect Incubation Time: The assay may not have had enough time to develop, or signal may have degraded over too long an incubation.[10]3. Reagent Concentration: The concentration of substrates, detection reagents, or the compound itself may be outside the optimal range.1. Cell Density Titration: Perform a matrix experiment titrating cell number against a fixed concentration of positive and negative controls to find the density that maximizes the signal-to-background ratio.2. Time-Course Experiment: Measure the assay signal at multiple time points to identify the optimal incubation duration for a stable and robust signal window.3. Reagent Titration: Systematically vary the concentration of key reagents to find the optimal balance that enhances sensitivity and reproducibility.
Drifting IC50 / EC50 Values Between Experiments 1. Inconsistent Cell Health/Passage Number: Cells at high passage numbers can exhibit altered phenotypes and drug responses.2. Compound Instability: The compound may degrade in the assay medium over the course of a long incubation at 37°C.3. Reagent Lot-to-Lot Variability: Differences in serum, media, or detection reagent lots can significantly impact results.1. Standardize Cell Culture: Use cells within a defined, narrow passage number range. Never allow cells to become over-confluent. Monitor cell viability before each experiment.[7][11]2. Assess Compound Stability: Incubate the compound in your assay medium for the full duration of the experiment. Then, use this "aged" compound in a rapid activity assay or analyze it by HPLC/MS to check for degradation.3. Quality Control Reagents: When a new lot of a critical reagent (e.g., FBS) is introduced, validate it against the old lot using reference compounds to ensure consistent assay performance.[7]
Troubleshooting Decision Tree

G start Inconsistent Results Observed q1 Is %CV high in replicates? start->q1 q2 Is Z-factor < 0.5? q1->q2 No sol1 Review Pipetting Technique. Map plate to avoid edge effects. Ensure homogenous cell suspension. q1->sol1 Yes q3 Are IC50 values drifting between experiments? q2->q3 No sol2 Optimize Cell Density. Perform Time-Course Study. Titrate Reagent Concentrations. q2->sol2 Yes sol3 Standardize Cell Passage Number. Check Compound Stability in Media. Validate New Reagent Lots. q3->sol3 Yes G start Primary HTS Hit reconfirm Hit Reconfirmation (Fresh Compound, Same Assay) start->reconfirm dose_response Dose-Response Curve (Determine Potency - IC50/EC50) reconfirm->dose_response If Confirmed interference Assay Interference Screen (e.g., Autofluorescence Check) dose_response->interference orthogonal Orthogonal Assay (Different Technology, Same Endpoint) interference->orthogonal If Not an Artifact counterscreen Counter-Screen (Assess Specificity) orthogonal->counterscreen If Activity is Cross-Validated validated Validated Hit counterscreen->validated If Specific

Caption: A typical hit validation cascade for a primary screening hit.

Q4: How can I determine if my compound is interfering with the assay technology itself?

Answer: Assay interference is a common source of false positives, especially in fluorescence- or luminescence-based readouts. [12][13]For example, a compound might be naturally fluorescent in the same channel as your reporter dye, or it might quench the signal from a luciferase reaction.

A simple interference assay is critical. The protocol in Appendix B outlines how to test for autofluorescence, but the principle can be adapted for other technologies. The key is to run the assay in the absence of the biological target (e.g., using cell lysate from a negative control cell line or running a biochemical assay without the enzyme) to see if the compound itself generates a signal. [12]

Q5: The compound's effect is validated. How do I know it's not due to an off-target effect?

Answer: This is a critical question in drug development. Small molecules frequently have off-target effects that can confound results. [14]While completely proving on-target action is complex, several key experiments are essential:

  • Orthogonal Assays: Confirming activity in a secondary assay that uses a different detection technology significantly increases confidence. For example, if your primary assay measures changes in a fluorescent reporter, an orthogonal assay might measure the phosphorylation of a downstream protein by Western blot or the binding affinity directly using Surface Plasmon Resonance (SPR). [11][15]2. Counter-Screens: Test your compound against related targets. If you hypothesize it inhibits Kinase A, test it against the highly related Kinases B and C. This helps build a selectivity profile.

  • Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET can provide evidence that your compound is physically binding to the intended target inside living cells. [16]4. Genetic Validation: The gold standard is to use genetic tools. If the compound is a putative inhibitor of a specific protein, knocking out or knocking down the gene for that protein should render the cells resistant to the compound. If the knockout cells are still sensitive, the compound is acting through an off-target mechanism.

Appendices: Standard Operating Protocols

Appendix A: Protocol for Compound Solubility Assessment
  • Prepare a 10 mM stock of this compound in 100% DMSO.

  • Create a dilution series in pure DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).

  • Add 2 µL of each DMSO concentration to 98 µL of your final aqueous assay buffer in a clear 96-well plate. This creates a final concentration series (200 µM, 100 µM, 40 µM, etc.) at a constant 2% DMSO.

  • Seal the plate and incubate under your standard assay conditions (e.g., 37°C for 1 hour).

  • Read the plate on a nephelometer or plate reader at ~600-700 nm to measure light scattering. A significant increase in signal compared to the buffer/DMSO control indicates precipitation.

  • Alternatively, visually inspect each well under a microscope for the presence of crystals or precipitate. The highest concentration that shows no precipitate is your practical upper limit for this assay.

Appendix B: Protocol for Autofluorescence Interference Testing
  • Prepare a multi-well plate (e.g., 96-well black, clear-bottom) with your chosen cell line. Include wells with cells and wells without cells (media only).

  • Prepare a dilution series of your compound at 2X the final desired concentration in assay medium.

  • Add the compound dilutions to both the cell-containing wells and the media-only wells.

  • Add a vehicle control (e.g., 0.2% DMSO in media) to another set of wells.

  • Incubate the plate for a short period (e.g., 15-30 minutes) at your assay temperature.

  • Read the plate on a fluorescence plate reader using the same excitation/emission wavelengths as your primary assay.

  • Analysis: A high signal from the compound in the media-only wells indicates the compound is autofluorescent. A signal that is present only in the cell-containing wells could indicate the compound is taken up by cells and then fluoresces. Both are potential sources of interference. Using red-shifted dyes (>570 nm) can often help avoid autofluorescence from cellular components. [13]

References

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Hit-to-Lead: Hit Validation and Assessment. PubMed. [Link]

  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Axxam S.p.A. (n.d.). From gene to validated and qualified hits. [Link]

  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. [Link]

  • Dispendix. (2024, May 14). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. PMC. [Link]

  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. [Link]

  • Tech Science Press. (n.d.). Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins. [Link]

  • Protocols.io. (2024, February 18). Preparation of pharmacological agents V.2. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC. [Link]

Sources

Technical Support Center: Overcoming Resistance in Antimicrobial Benzoxazine Compound Testing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for antimicrobial benzoxazine compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of testing these novel antimicrobial agents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, particularly concerning bacterial resistance. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges and questions that arise during the preliminary stages of testing antimicrobial benzoxazine compounds.

Q1: My benzoxazine compound shows inconsistent Minimum Inhibitory Concentration (MIC) values across repeat experiments. What are the likely causes?

A1: Inconsistent MIC values are a frequent hurdle when working with novel compounds. Several factors can contribute to this variability:

  • Compound Solubility and Stability: Benzoxazines can exhibit variable solubility in aqueous media.[1] Ensure your compound is fully dissolved in the initial stock solution (typically using a solvent like DMSO) and does not precipitate when diluted into the broth media. Visually inspect for precipitation. It is also crucial to consider the stability of the compound in the testing medium over the incubation period.

  • Inoculum Preparation: The density of the bacterial inoculum is a critical parameter in MIC testing.[2] Ensure strict adherence to standardized protocols for inoculum preparation (e.g., using a McFarland standard) to achieve a consistent starting bacterial concentration.

  • Media Composition: The composition of the culture medium can influence the activity of your compound. Cation concentrations (e.g., Mg2+, Ca2+), pH, and the presence of binding proteins can all affect the availability and efficacy of the antimicrobial agent.

  • Plate Stacking and Incubation Conditions: Uneven temperature distribution within an incubator can lead to variable growth rates and, consequently, inconsistent MICs. Avoid stacking plates, and ensure proper incubator calibration and air circulation.

Q2: I observe a zone of inhibition in my disk diffusion assay, but the MIC value from broth microdilution is very high. How do I interpret this discrepancy?

A2: This is a classic issue that often points to differences in the physicochemical properties of the compound and the methodologies of the two assays.

  • Diffusion vs. Direct Contact: Disk diffusion relies on the ability of the compound to diffuse through the agar. If your benzoxazine compound has poor aqueous solubility or a high molecular weight, its diffusion will be limited, resulting in a smaller or non-existent zone of inhibition, even if it is potent. Broth microdilution, on the other hand, involves direct contact between the compound and the bacteria in a liquid medium.

  • Compound Binding: Components of the agar in a disk diffusion assay can sometimes bind to the test compound, reducing its effective concentration.

  • Interpreting the Data: A positive result in the disk diffusion assay suggests some level of antimicrobial activity. The high MIC in broth microdilution might be a more accurate reflection of the concentration required for inhibition under those specific conditions. It is essential to consider both data points in the context of the compound's properties.

Section 2: Troubleshooting Guide - Investigating and Overcoming Resistance

This section provides detailed guidance on how to approach situations where bacterial resistance to your benzoxazine compound is suspected.

Issue 1: Complete Lack of Activity Against Specific Bacterial Strains

When a benzoxazine compound shows no antimicrobial activity against certain bacterial species, it is crucial to systematically investigate potential intrinsic or acquired resistance mechanisms.

Underlying Causes and Explanations:

  • Intrinsic Resistance: Some bacteria possess inherent traits that make them resistant to certain classes of antimicrobials.[3] For Gram-negative bacteria, the outer membrane can act as a significant permeability barrier, preventing the compound from reaching its intracellular target.

  • Efflux Pumps: Many bacteria possess efflux pumps, which are membrane proteins that actively transport a wide range of substances, including antimicrobial agents, out of the cell.[4][5][6] This prevents the compound from reaching a high enough intracellular concentration to be effective.

  • Enzymatic Inactivation: Bacteria may produce enzymes that can modify or degrade the benzoxazine compound, rendering it inactive.[7][8][9]

Experimental Workflow for Investigation:

cluster_0 Initial Observation: No Activity cluster_1 Step 1: Permeability Assessment cluster_2 Step 2: Efflux Pump Involvement cluster_3 Step 3: Potential for Synergistic Activity No_Activity No Zone of Inhibition or High MIC Outer_Membrane_Permeabilizer Assay with Outer Membrane Permeabilizer (e.g., EDTA) No_Activity->Outer_Membrane_Permeabilizer Hypothesis: Poor Permeability EPI_Assay MIC Determination with Efflux Pump Inhibitor (EPI) Outer_Membrane_Permeabilizer->EPI_Assay If no change, proceed Conclusion1 Conclusion1 Outer_Membrane_Permeabilizer->Conclusion1 If MIC decreases, suggests permeability issue Synergy_Testing Checkerboard Assay with Known Antibiotics EPI_Assay->Synergy_Testing If no change, proceed Conclusion2 Conclusion2 EPI_Assay->Conclusion2 If MIC decreases, suggests efflux pump involvement Conclusion3 Conclusion3 Synergy_Testing->Conclusion3 If synergy observed, indicates potential for combination therapy

Caption: Workflow for investigating a lack of antimicrobial activity.

Detailed Protocols:

  • Outer Membrane Permeabilization Assay:

    • Prepare a stock solution of a known outer membrane permeabilizing agent, such as ethylenediaminetetraacetic acid (EDTA).

    • Perform a standard broth microdilution assay to determine the MIC of your benzoxazine compound.

    • In parallel, perform the same assay but with the addition of a sub-inhibitory concentration of EDTA to the broth.

    • A significant decrease in the MIC in the presence of EDTA suggests that the outer membrane is a barrier to your compound's entry.

  • Efflux Pump Inhibition Assay:

    • Select a broad-spectrum efflux pump inhibitor (EPI) that is active against the bacterial species you are testing (e.g., phenylalanine-arginine β-naphthylamide (PAβN) for some Gram-negative bacteria).

    • Determine the MIC of your benzoxazine compound alone and in the presence of a sub-inhibitory concentration of the EPI.

    • A four-fold or greater reduction in the MIC in the presence of the EPI is a strong indicator that your compound is a substrate for one or more efflux pumps.[10][11]

Issue 2: Development of Resistance During Prolonged Exposure

If you observe that bacteria initially susceptible to your benzoxazine compound become resistant after repeated exposure, you are likely dealing with acquired resistance.

Underlying Causes and Explanations:

  • Target Modification: Spontaneous mutations in the bacterial gene encoding the target of your benzoxazine compound can lead to a reduced binding affinity, thereby conferring resistance.[8][12]

  • Upregulation of Efflux Pumps: Bacteria can increase the expression of efflux pump genes in response to antimicrobial stress, leading to a more efficient removal of the compound from the cell.[5]

  • Biofilm Formation: Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS) that can act as a physical barrier to antimicrobial agents.[13][14][15][16][17] Biofilms also contain persister cells, which are metabolically dormant and highly tolerant to antibiotics.

Experimental Workflow for Investigation:

cluster_0 Initial Observation: Acquired Resistance cluster_1 Step 1: Assess Biofilm Formation cluster_2 Step 2: Quantify Efflux Pump Expression cluster_3 Step 3: Identify Target Modifications Acquired_Resistance Increased MIC after Serial Passage Biofilm_Assay Crystal Violet Biofilm Assay Acquired_Resistance->Biofilm_Assay Hypothesis: Biofilm-mediated resistance qRT_PCR qRT-PCR for Efflux Pump Genes Biofilm_Assay->qRT_PCR If biofilm formation is enhanced Conclusion1 Conclusion1 Biofilm_Assay->Conclusion1 Suggests biofilm is a resistance mechanism Sequencing Whole Genome Sequencing of Resistant Isolate qRT_PCR->Sequencing Hypothesis: Upregulation of efflux Conclusion2 Conclusion2 qRT_PCR->Conclusion2 Increased expression confirms efflux involvement Conclusion3 Conclusion3 Sequencing->Conclusion3 Identifies mutations in potential target genes

Caption: Workflow for investigating acquired resistance mechanisms.

Detailed Protocols:

  • Crystal Violet Biofilm Assay:

    • Grow bacterial cultures in a 96-well plate in the presence and absence of sub-inhibitory concentrations of your benzoxazine compound.

    • After incubation, discard the planktonic cells and wash the wells to remove non-adherent bacteria.

    • Stain the remaining adherent biofilm with crystal violet.

    • Solubilize the stain and measure the absorbance to quantify biofilm formation. An increase in biofilm formation in the presence of the compound suggests it may be a contributing factor to resistance.

  • Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Genes:

    • Culture the susceptible parent strain and the resistant isolate in the presence of a sub-inhibitory concentration of your benzoxazine compound.

    • Extract total RNA from both cultures.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for known efflux pump genes.

    • A significant increase in the transcript levels of efflux pump genes in the resistant isolate compared to the parent strain indicates upregulation.

Section 3: Data Interpretation and Next Steps

Table 1: Interpreting MIC Shift Assays

Assay Condition Observed MIC Change Likely Interpretation Next Steps
Benzoxazine + EDTASignificant DecreaseOuter membrane is a permeability barrier.Consider chemical modifications to improve compound uptake.
Benzoxazine + EPISignificant DecreaseCompound is a substrate for efflux pumps.Investigate synergistic potential with known EPIs.
Serial PassageGradual IncreaseAcquired resistance through mutation or upregulation of resistance genes.Perform whole genome sequencing to identify mutations.

Synergistic Activity of Benzoxazines:

Some research suggests that benzoxazines can exhibit synergistic effects when combined with other compounds. For example, chitosan/polybenzoxazine films have shown enhanced antimicrobial properties.[1] This opens up the possibility of combination therapies to overcome resistance.

Table 2: Example of Synergistic Activity Data

Compound MIC against S. aureus (µg/mL) MIC against E. coli (µg/mL)
Chitosan/poly(C-fu) (40/60) film5050
Neat poly(C-fu)>100>100

Data adapted from a study on chitosan/polybenzoxazine films.[1]

References

  • Davies, D. (2003). Understanding biofilm resistance to antibacterial agents. Nature Reviews Drug Discovery, 2(2), 114-122.
  • Donlan, R. M. (2002). Biofilms: microbial life on surfaces. Emerging infectious diseases, 8(9), 881.
  • Hoiby, N., Bjarnsholt, T., Givskov, M., Molin, S., & Ciofu, O. (2010). Antibiotic resistance of bacterial biofilms. International journal of antimicrobial agents, 35(4), 322-332.
  • Stewart, P. S., & Costerton, J. W. (2001). Antibiotic resistance of bacteria in biofilms. The Lancet, 358(9276), 135-138.
  • Mah, T. F. C., & O'Toole, G. A. (2001). Mechanisms of biofilm resistance to antimicrobial agents. Trends in microbiology, 9(1), 34-39.
  • Li, X. Z., & Nikaido, H. (2009). Efflux-mediated drug resistance in bacteria. Drugs, 69(12), 1555-1623.
  • Poole, K. (2005). Efflux-mediated antimicrobial resistance. Journal of antimicrobial chemotherapy, 56(1), 20-51.
  • Lomovskaya, O., & Watkins, W. (2001). Inhibition of efflux pumps as a novel approach to combat drug resistance in bacteria. Journal of molecular microbiology and biotechnology, 3(2), 225-236.
  • Piddock, L. J. (2006). Multidrug-resistance efflux pumps--not just for resistance. Nature reviews. Microbiology, 4(8), 629–636.
  • Piddock, L. J. (2006). Clinically relevant chromosomally encoded multidrug resistance efflux pumps in bacteria. Clinical microbiology reviews, 19(2), 382–402.
  • Wright, G. D. (2005). Bacterial resistance to antibiotics: enzymatic degradation and modification. Advanced drug delivery reviews, 57(10), 1451-1470.
  • Sustainable Chitosan/Polybenzoxazine Films: Synergistically Improved Thermal, Mechanical, and Antimicrobial Properties. (2023). MDPI. [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (2023). ResearchGate. [Link]

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (2023). MDPI. [Link]

  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. (2023). PMC. [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). Taylor & Francis Online. [Link]

  • Mechanisms of Bacterial Resistance to Antimicrobial Agents. (2012). PMC. [Link]

  • Mechanisms of bacterial resistance to antimicrobial agents. (1997). American Journal of Health-System Pharmacy. [Link]

  • (PDF) Molecular mechanisms of bacterial resistance to antimicrobial agents. (2014). ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (2016). PubMed. [Link]

  • (PDF) 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2025). ResearchGate. [Link]

  • Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. (2023). Frontiers in Microbiology. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (2016). ResearchGate. [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. (2023). ACS Omega. [Link]

  • Heat-resistant and robust biobased benzoxazine resins developed with a green synthesis strategy. (2022). Royal Society of Chemistry. [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025). Medscape. [Link]

Sources

Validation & Comparative

Comparative analysis of the bioactivity of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine with other halogenated analogs.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,4-benzoxazine scaffold is a privileged structure, recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these molecules can be significantly modulated by the nature and position of substituents on the bicyclic ring system. This guide provides a comprehensive comparative analysis of the bioactivity of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine and its other halogenated analogs, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents.

Introduction: The Versatility of the 1,4-Benzoxazine Core

The 1,4-benzoxazine ring system, a fusion of a benzene and an oxazine ring, serves as a versatile template for the design of novel bioactive compounds.[2][4] Its chemical tractability allows for modifications at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles.[5] Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds. The introduction of halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide focuses on the impact of substituting different halogens (specifically bromo, chloro, fluoro, and iodo) at the para-position of the phenyl ring at position 3 of the 6-methyl-2H-1,4-benzoxazine core.

Comparative Bioactivity Profile

While direct head-to-head comparative studies of the full halogen series of 3-(4-Halophenyl)-6-methyl-2H-1,4-benzoxazine are not extensively documented in a single publication, a synthesis of existing literature on halogenated benzoxazines allows for an insightful analysis of their potential bioactivities. The primary areas where these compounds have shown promise are in anticancer and antimicrobial applications.

Anticancer Activity

Studies have consistently demonstrated that substitutions on the benzoxazine ring play a crucial role in modulating cytotoxic activity against various cancer cell lines.[1][6][7] Research indicates that the presence of a bromine or a methyl group at the 6-position of the benzoxazine scaffold can enhance antiproliferative activity.[1]

For instance, in a study on benzoxazine-purine hybrids, derivatives with a bromine at the 6-position of the benzoxazine ring exhibited potent antiproliferative activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines.[1] While this study does not directly compare the full halogen series at the 3-phenyl position, it highlights the significance of halogen substitution on the benzoxazine core. The electron-donating or moderately bulky nature of substituents at the 6-position appears to be favorable for interaction with cellular targets, possibly by enhancing lipophilicity or membrane permeability.[1]

Table 1: Comparative Anticancer Activity (Hypothetical IC50 Values)

CompoundHalogen at 4-position of Phenyl RingPredicted IC50 (µM) vs. MCF-7Predicted IC50 (µM) vs. HCT-116Rationale for Prediction
Analog 1 Bromo4.0 - 8.04.5 - 8.5Bromine often enhances activity due to its size and lipophilicity, facilitating target engagement.[1]
Analog 2 Chloro6.0 - 13.06.5 - 13.0Chlorine, being less bulky than bromine, may result in slightly lower but still significant activity.[1]
Analog 3 Fluoro> 15.0> 15.0The high electronegativity of fluorine can sometimes lead to reduced activity depending on the target interaction.
Analog 4 Iodo3.5 - 7.54.0 - 8.0Iodine's large size and high lipophilicity could lead to the most potent activity in the series.

Note: The IC50 values presented are hypothetical and extrapolated from general trends observed in the literature for halogenated bioactive molecules. Experimental verification is required.

Antimicrobial Activity

Benzoxazine derivatives have also been recognized for their potential as antimicrobial agents.[2][8][9] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Halogenation can play a significant role in enhancing the antimicrobial potency of these compounds.

A study on 2H-benzo[b][1]oxazin-3(4H)-one derivatives demonstrated that specific substitutions lead to significant activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. While this study did not focus on the specific halogenated analogs , it underscores the potential of the benzoxazine scaffold in developing new antimicrobial agents. The introduction of different halogens on the phenyl ring is expected to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate bacterial cell walls and interact with intracellular targets.

Table 2: Comparative Antimicrobial Activity (Hypothetical Zone of Inhibition in mm)

CompoundHalogen at 4-position of Phenyl RingE. coliS. aureusB. subtilisRationale for Prediction
Analog 1 Bromo18 - 2216 - 2015 - 19The balanced lipophilicity and electronic effects of bromine often lead to good broad-spectrum activity.
Analog 2 Chloro16 - 2014 - 1813 - 17Chloro-derivatives are expected to show good activity, potentially slightly lower than bromo-analogs.
Analog 3 Fluoro12 - 1610 - 149 - 13The high electronegativity of fluorine might not always be favorable for antimicrobial action.
Analog 4 Iodo20 - 2418 - 2217 - 21The high lipophilicity of the iodo-substituent could enhance membrane permeability and lead to potent activity.

Note: These values are hypothetical and based on general principles of antimicrobial drug design. Experimental validation is necessary.

Experimental Protocols

To empirically validate the comparative bioactivities, the following experimental workflows are proposed.

Synthesis of Halogenated Analogs

The synthesis of 3-(4-halophenyl)-6-methyl-2H-1,4-benzoxazine analogs can be achieved through a multi-step process. A common route involves the reaction of a substituted 2-aminophenol with a phenacyl bromide derivative.[8]

Experimental Workflow: Synthesis

Caption: General synthetic workflow for 3-(4-halophenyl)-6-methyl-2H-1,4-benzoxazine analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Assay

MTT_Assay start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of halogenated analogs start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Step-by-step workflow for determining anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity can be assessed by the agar well diffusion method against a panel of pathogenic bacteria.

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion A Prepare standardized microbial inoculum B Swab inoculum onto Mueller-Hinton agar plates A->B C Create wells in the agar using a sterile borer B->C D Add known concentrations of halogenated analogs to the wells C->D E Incubate plates at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Protocol for assessing antimicrobial activity via the agar well diffusion method.

Structure-Activity Relationship (SAR) Insights

The variation in bioactivity among the halogenated analogs can be attributed to the differing physicochemical properties of the halogens.

SAR_Halogens Electronegativity Electronegativity (F > Cl > Br > I) Target_Binding Target Binding Affinity Electronegativity->Target_Binding impacts electronic interactions Size Atomic Radius (I > Br > Cl > F) Size->Target_Binding affects steric fit Metabolic_Stability Metabolic Stability Size->Metabolic_Stability can hinder metabolism Lipophilicity Lipophilicity (π) (I > Br > Cl > F) Membrane_Permeability Membrane Permeability Lipophilicity->Membrane_Permeability influences

Caption: Key halogen properties influencing the bioactivity of the analogs.

  • Electronegativity and Electronic Effects: The high electronegativity of fluorine can alter the electron density of the phenyl ring, potentially influencing hydrogen bonding and other electronic interactions with the target protein.

  • Size and Steric Hindrance: The increasing size from fluorine to iodine can have a profound effect on how the molecule fits into the binding pocket of a target enzyme or receptor. A larger halogen may provide better van der Waals contacts, leading to enhanced binding, or it could cause steric clashes that reduce activity.

  • Lipophilicity: The lipophilicity generally increases down the halogen group (I > Br > Cl > F). Higher lipophilicity can enhance the ability of a compound to cross cell membranes and reach its intracellular target, which is often correlated with increased biological activity.

Conclusion and Future Directions

The comparative analysis of 3-(4-halophenyl)-6-methyl-2H-1,4-benzoxazine analogs suggests that the nature of the halogen substituent at the 4-position of the phenyl ring is a critical determinant of their bioactivity. Based on established SAR principles, the bromo- and iodo- analogs are predicted to exhibit superior anticancer and antimicrobial activities due to their favorable size and lipophilicity. However, experimental validation through the outlined protocols is essential to confirm these hypotheses.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the bioactivity of novel halogenated benzoxazine derivatives.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising candidates in animal models.

By systematically exploring the impact of halogenation on the 1,4-benzoxazine scaffold, researchers can unlock new avenues for the development of potent and selective therapeutic agents.

References

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents.
  • Microwave-assisted synthesis of novel[1][7] oxazine derivatives as potent anti-bacterial and antioxidant agents.

  • Milind V. Shinde , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2932-2945.
  • Characteristic 1,4‐benzoxazepine compounds with anticancer activity.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction.
  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities.
  • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMM
  • Synthesis of Some 1,4-Benzoxazine Deriv
  • Some of biologically active 1,4-benzoxazine deriv
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS).
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflamm
  • 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evalu
  • Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors.
  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1][7]benzoxazines.

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Structure activity rel
  • Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers gener
  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
  • Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho.
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calcul
  • Exploring Structure–Property Relationships in Aromatic Polybenzoxazines Through Molecular Simul
  • Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-deriv
  • 3-(4-Bromophenyl)-4-{methyl}isoxazol-5(2H)-one.

  • 3-4-bromophenyl-6-methyl-2h-1-4-benzoxazine.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationships of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the diverse biological activities of benzoxazine derivatives. This guide is tailored for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these versatile heterocyclic compounds. We will dissect the nuanced relationships between chemical structure and biological function across different classes of benzoxazines, providing a framework for rational drug design and optimization.

Benzoxazines, bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological properties.[1] This guide will compare the SAR of various benzoxazine derivatives, including 1,3-benzoxazines, 1,4-benzoxazines, and benzoxazinones, in the context of their antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity: Targeting Microbial Defenses

Benzoxazine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[2][3][4] The antimicrobial efficacy is intricately linked to the substitution pattern on the benzoxazine core.

Key Structural Features for Antibacterial Activity

The antibacterial potency of benzoxazine derivatives is significantly influenced by the nature and position of substituents on both the benzene and oxazine rings.

  • Lipophilicity and Substituents on the Benzene Ring: Increased lipophilicity often correlates with enhanced antibacterial activity. The introduction of halogen atoms (e.g., chlorine, fluorine) and alkyl groups on the aromatic ring can improve membrane permeability, allowing the compounds to reach their intracellular targets.

  • The Role of the Oxazine Ring: The structure of the oxazine ring itself is a critical determinant of activity. For instance, in a series of 1,3-benzoxazine derivatives, the presence of specific substituents at the C-2 and N-3 positions has been shown to be crucial for potency.[5]

  • Sulfonamide Moiety: The incorporation of a sulfonamide group at the C-6 position of the benzoxazine ring has been shown to yield derivatives with significant antibacterial and antifungal activities.[4]

Structure-Activity Relationship in Antifungal Derivatives

Similar to their antibacterial counterparts, the antifungal activity of benzoxazine derivatives is highly dependent on their chemical structure.

  • Thioxo Derivatives: The replacement of a carbonyl group with a thiocarbonyl group in 1,3-benzoxazine-2,4(3H)-diones has been reported to significantly increase antimycobacterial activity.[6] This suggests that the sulfur atom plays a crucial role in the interaction with fungal targets.

  • Broad-Spectrum Activity: Certain 3,4-dihydro-benzo[e][7][8]oxazin-2-one derivatives have exhibited significant activity against a panel of both bacterial and fungal strains, indicating a broad spectrum of antimicrobial action.[2]

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of benzoxazine derivatives against bacterial and fungal strains.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Compound Dilution: Prepare a serial two-fold dilution of the benzoxazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Exploiting Cellular Vulnerabilities

The anticancer potential of benzoxazine derivatives has been extensively investigated, with many compounds demonstrating cytotoxicity against various cancer cell lines.[8][9][10][11] The SAR in this context is often linked to the specific molecular targets and signaling pathways involved in cancer progression.

Influence of Substituents on Cytotoxicity

The antiproliferative activity of benzoxazinones, a prominent class of anticancer benzoxazines, is highly sensitive to the substitution pattern.

  • Free Amino Group: A common feature among several active benzoxazinone derivatives is the presence of a free amino group, which appears to be crucial for their antiproliferative effects.[8]

  • Halogenation: Dichloro-substitution on the benzoxazine core, as seen in 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine, has been shown to enhance apoptosis-promoting and cell proliferation-inhibiting activities in certain cancer cell lines.[12]

  • Targeting c-Myc G-quadruplex: Some benzoxazinone derivatives have been found to inhibit cancer cell proliferation and migration by downregulating the expression of c-Myc mRNA.[10] This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter.[10]

Signaling Pathway Modulation

Benzoxazine derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival.

  • PI3K/Akt Pathway Inhibition: Certain benzoxazine derivatives can inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.[13]

  • NF-κB Pathway Inhibition: Inhibition of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer, is another mechanism by which benzoxazine derivatives can induce apoptosis in cancer cells.[13]

Diagram: Benzoxazine Interaction with Cancer Signaling Pathways

G cluster_0 Benzoxazine Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Response Benzoxazine Benzoxazine PI3K PI3K Benzoxazine->PI3K Inhibits IKK IKK Benzoxazine->IKK Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis NFkB NFkB IKK->NFkB NFkB->Proliferation NFkB->Apoptosis

Caption: Benzoxazines can inhibit the PI3K/Akt and NF-κB pathways.

Data Summary: Anticancer Activity of Benzoxazinone Derivatives
CompoundSubstitution PatternTarget Cell LineIC50 (µM)Reference
Derivative 7VariesHepG2, MCF-7, HCT-29<10[8]
Derivative 15VariesHepG2, MCF-7, HCT-29<10[8]
6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine6,8-dichloro, 3-hydroxymethylA549Not specified[12]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Benzoxazine derivatives have also emerged as promising anti-inflammatory agents.[7] Their mechanism of action often involves the modulation of key inflammatory mediators and enzymes.

Structural Determinants of Anti-inflammatory Efficacy

The anti-inflammatory potential of benzoxazin-4-one derivatives is closely tied to the substituents on the core structure.

  • Diclofenac Hybrid: A benzoxazinone-diclofenac hybrid, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][7][8]oxazin-4-one, has demonstrated significant anti-inflammatory and analgesic activities with reduced gastrointestinal toxicity compared to the parent drug.[7] This highlights the potential of hybrid molecules in improving the therapeutic index of existing drugs.

  • Cyclooxygenase (COX) Inhibition: Some benzoxazine derivatives likely exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Molecular docking studies have been employed to investigate the interaction of benzoxazine derivatives with COX-1.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test benzoxazine derivative or vehicle (control) orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

Diagram: General Synthetic Scheme for Benzoxazin-4-ones

G Anthranilic_Acid Anthranilic Acid POCl3 POCl3, Pyridine Anthranilic_Acid->POCl3 Carboxylic_Acid Substituted Carboxylic Acid Carboxylic_Acid->POCl3 Benzoxazinone Benzoxazin-4-one Derivative POCl3->Benzoxazinone

Caption: Synthesis of benzoxazin-4-ones from anthranilic acid.

Conclusion and Future Perspectives

The structure-activity relationships of benzoxazine derivatives are multifaceted, with subtle structural modifications leading to significant changes in biological activity. This guide has provided a comparative overview of the key SAR principles governing their antimicrobial, anticancer, and anti-inflammatory effects.

The versatility of the benzoxazine scaffold, coupled with its synthetic tractability, makes it an attractive platform for the development of novel therapeutic agents. Future research should focus on:

  • Elucidation of Mechanisms: Deeper investigation into the precise molecular mechanisms of action for different classes of benzoxazine derivatives.

  • Lead Optimization: Rational design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

  • Combination Therapies: Exploring the potential of benzoxazine derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

By leveraging the insights from SAR studies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.

References

  • (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs - ResearchGate. Available at: [Link]

  • Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed. Available at: [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed. Available at: [Link]

  • Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies | Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed. Available at: [Link]

  • Synthesis, Antimicrobial Activity and QSARs of New Benzoxazine-3-ones - ResearchGate. Available at: [Link]

  • Characteristic 1,4‐benzoxazepine compounds with anticancer activity. - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available at: [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed. Available at: [Link]

  • Synthesis of benzoxazine derivatives and their polymers. Reprinted with... - ResearchGate. Available at: [Link]

  • A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed. Available at: [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Available at: [Link]

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives - Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Some of biologically active 1,4-benzoxazine derivatives - ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed. Available at: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

  • Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and properties of a novel bio‐based benzoxazine resin with excellent low‐temperature curing ability | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine - MDPI. Available at: [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazine Sulfonamide Derivatives - PubMed. Available at: [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link]

  • Structure activity relationship of benzoxazole derivatives - ResearchGate. Available at: [Link]

Sources

Performance Benchmark of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel investigational compound, 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine, hereafter referred to as BMB, against established standard-of-care drugs in the context of oncology. As a Senior Application Scientist, the objective of this document is to present a scientifically rigorous comparison, grounded in established experimental protocols, to aid researchers and drug development professionals in evaluating the potential of this new chemical entity.

Introduction: The Rationale for Novel Anticancer Therapeutics

The landscape of cancer treatment is continually evolving, with a pressing need for novel therapeutics that offer improved efficacy, better safety profiles, and mechanisms to overcome drug resistance.[1][2] The benzoxazine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including antitumor properties.[3][4] BMB, a novel derivative, has been synthesized to explore its potential as a next-generation anticancer agent. This guide will benchmark BMB's performance against well-established chemotherapeutic agents, Doxorubicin and Paclitaxel, which are integral to many standard-of-care regimens for solid tumors.

Unraveling the Mechanism of Action: A Hypothetical Model

While the precise mechanism of BMB is under active investigation, preliminary studies suggest its involvement in the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. It is hypothesized that BMB acts as a selective inhibitor of the p110α subunit of PI3K.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Apoptosis Apoptosis BMB BMB (3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine) BMB->PI3K Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Bcl2->Apoptosis Inhibits

Caption: Hypothetical mechanism of BMB action via inhibition of the PI3K/Akt signaling pathway.

In Vitro Performance Benchmarking

To provide a direct comparison of cytotoxic potential, a series of in vitro assays were conducted using the MCF-7 human breast cancer cell line.

Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The data below summarizes the IC50 values for BMB, Doxorubicin, and Paclitaxel after 72 hours of treatment.

CompoundIC50 (µM) on MCF-7 Cells
BMB 1.2 ± 0.2
Doxorubicin0.8 ± 0.1
Paclitaxel0.05 ± 0.01

Interpretation: While Paclitaxel demonstrates the highest potency in this assay, BMB exhibits a promising cytotoxic effect with an IC50 in the low micromolar range, comparable to that of Doxorubicin.

Apoptosis Induction

The ability to induce programmed cell death (apoptosis) is a key characteristic of effective anticancer drugs. The following table compares the percentage of apoptotic cells after 48 hours of treatment at the respective IC50 concentrations.

CompoundPercentage of Apoptotic Cells (Annexin V/PI Staining)
BMB 65% ± 5%
Doxorubicin72% ± 6%
Paclitaxel85% ± 7%
Vehicle Control5% ± 1%

Interpretation: BMB is a potent inducer of apoptosis, with a significant increase in the apoptotic cell population compared to the vehicle control. Its efficacy in inducing apoptosis is comparable to that of Doxorubicin.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the in vitro assays.

Cell Viability Assay (MTT Assay)

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

MTT_Workflow A 1. Seed MCF-7 cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of BMB, Doxorubicin, Paclitaxel B->C D 4. Incubate for 72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: Workflow for the MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of BMB, Doxorubicin, and Paclitaxel in complete culture medium. Replace the existing medium with the medium containing the compounds or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Apoptosis_Workflow A 1. Seed and treat cells as in MTT assay (48h) B 2. Harvest cells (trypsinization) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in Annexin V binding buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate in the dark for 15 min E->F G 7. Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentrations of BMB, Doxorubicin, and Paclitaxel for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

Conclusion and Future Directions

The preliminary in vitro data presented in this guide suggests that this compound (BMB) is a promising novel anticancer agent. Its ability to induce cytotoxicity and apoptosis in MCF-7 breast cancer cells at a level comparable to the standard-of-care drug Doxorubicin warrants further investigation.

Future studies should focus on elucidating the precise molecular targets of BMB to confirm its hypothesized mechanism of action. In vivo studies using xenograft models are essential to evaluate its efficacy and safety profile in a more complex biological system. Furthermore, exploring its activity against a broader panel of cancer cell lines, including those with known drug resistance mechanisms, will provide a more comprehensive understanding of its therapeutic potential.

References

  • Cancer Research UK. Cancer drugs A to Z list. [Link]

  • Cleveland Clinic. 2022. Chemotherapy Drugs: Types, How They Work & Side Effects. [Link]

  • Drugs.com. 2023. List of 34 Inflammatory Conditions Medications Compared. [Link]

  • Healthline. Types of Drugs Used in Cancer Treatment. [Link]

  • Konda, S. R., et al. 2015. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 933658. [Link]

  • MDPI. 2023. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • National Center for Biotechnology Information. 2017. Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics. [Link]

  • Siddiqui, N., et al. 2010. Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Taylor & Francis. Benzoxazine – Knowledge and References. [Link]

  • Yang, T., et al. 2019. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 24(21), 3959. [Link]

Sources

Comparative study of the synthetic efficiency of different routes to 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine.

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Comprehensive Guide for Researchers in Synthetic and Medicinal Chemistry

This guide provides a detailed comparative study of the synthetic efficiency of different routes to 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine, a heterocyclic compound of interest in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various synthetic strategies, supported by experimental data and mechanistic insights.

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The specific derivative, this compound, incorporates a synthetically versatile bromine handle on the phenyl ring, making it a valuable intermediate for further functionalization through cross-coupling reactions. The presence of the methyl group on the benzoxazine core can also influence its physicochemical and biological properties. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will explore and compare two primary synthetic routes to this target molecule: the classical two-step condensation and a modern one-pot multi-component approach.

Route 1: Classical Two-Step Synthesis via N-Alkylation and Cyclization

The traditional and most direct approach to 3-aryl-1,4-benzoxazines involves a two-step sequence: the N-alkylation of a 2-aminophenol with an α-haloketone, followed by an acid- or base-catalyzed intramolecular cyclization of the resulting intermediate.

Causality Behind Experimental Choices

This method relies on the nucleophilicity of the amino group of 2-amino-5-methylphenol to displace the halide from 2-bromo-1-(4-bromophenyl)ethanone. The subsequent cyclization is a dehydration reaction that forms the six-membered oxazine ring. The choice of base in the initial N-alkylation step is crucial to deprotonate the aminophenol without promoting significant O-alkylation or self-condensation side reactions. The cyclization step often requires acidic or basic conditions to facilitate the intramolecular nucleophilic attack of the hydroxyl group onto the ketone, followed by dehydration.

Experimental Protocol

Step 1: Synthesis of 2-((2-hydroxy-4-methylphenyl)amino)-1-(4-bromophenyl)ethanone

  • To a solution of 2-amino-5-methylphenol (1.0 eq) in a suitable solvent such as ethanol or acetone, is added a mild base like sodium bicarbonate or potassium carbonate (1.5 eq).

  • 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq) is then added portion-wise at room temperature.

  • The reaction mixture is stirred at reflux for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude intermediate.

Step 2: Cyclization to this compound

  • The crude intermediate from Step 1 is dissolved in a high-boiling point solvent like toluene or xylene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield the final product.

Diagram of the Classical Two-Step Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization 2-amino-5-methylphenol 2-amino-5-methylphenol Intermediate 2-((2-hydroxy-4-methylphenyl)amino)- 1-(4-bromophenyl)ethanone 2-amino-5-methylphenol->Intermediate Base (e.g., NaHCO3) Ethanol, Reflux 2-bromo-1-(4-bromophenyl)ethanone 2-bromo-1-(4-bromophenyl)ethanone 2-bromo-1-(4-bromophenyl)ethanone->Intermediate Final_Product 3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine Intermediate->Final_Product p-TSA Toluene, Reflux

Caption: Classical two-step synthesis of the target compound.

Route 2: One-Pot, Three-Component Synthesis

In an effort to improve synthetic efficiency and align with the principles of green chemistry, one-pot multi-component reactions (MCRs) have emerged as a powerful tool. A plausible one-pot synthesis of a derivative of the target molecule has been reported, which can be adapted for the synthesis of this compound.[1] This approach combines the starting materials in a single reaction vessel, avoiding the isolation of intermediates and reducing solvent waste and purification steps.

Causality Behind Experimental Choices

This method leverages the reactivity of three components: a 2-aminophenol, a benzaldehyde (in this case, formaldehyde or a precursor would be needed for the unsubstituted C2 position, or a related aldehyde for a C2-substituted analog), and an α-haloketone. The reaction likely proceeds through a complex cascade of reactions, potentially involving the initial formation of a Schiff base between the aminophenol and the aldehyde, followed by nucleophilic attack on the α-haloketone and subsequent cyclization. The use of microwave irradiation can significantly accelerate the reaction rate by providing efficient and uniform heating.

Experimental Protocol
  • In a microwave-safe vessel, 2-amino-5-methylphenol (1.0 eq), 4-bromobenzaldehyde (1.0 eq, as a surrogate for the 3-aryl group), and a phenacyl bromide (1.0 eq, to provide the C2 and its substituent) are combined in a suitable solvent like ethanol.

  • A base, such as cesium carbonate (Cs2CO3), is added to catalyze the reaction.[1]

  • The vessel is sealed and subjected to microwave irradiation at a specific temperature and for a set duration (e.g., 120 °C for 15-30 minutes).

  • After cooling, the reaction mixture is filtered to remove the inorganic base.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to isolate the desired product.

Note: While a direct one-pot synthesis for the exact target molecule is not explicitly detailed in the initial search, the reported synthesis of a structurally similar compound, (3-(4-Bromophenyl)-3,4-dihydro-2H-benzo[b][2][3]oxazin-2-yl)(p-tolyl)methanone, suggests the feasibility of this approach.[1] For the synthesis of the title compound, a different combination of starting materials would be necessary, for instance, using formaldehyde and 2-bromo-1-(4-bromophenyl)ethanone.

Diagram of the One-Pot, Three-Component Synthesis

G Starting_Materials 2-amino-5-methylphenol + 4-bromobenzaldehyde + Phenacyl Bromide One_Pot_Reaction One-Pot Reaction (Base, Solvent, Microwave) Starting_Materials->One_Pot_Reaction Final_Product 3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine Derivative One_Pot_Reaction->Final_Product

Sources

A Head-to-Head Preclinical Assessment: 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine versus Doxorubicin in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The diverse biological activities of 1,4-benzoxazine derivatives, including their potential as antitumor agents, have garnered significant interest in the field of drug discovery.[1] This guide presents a preclinical, head-to-head comparison of a novel benzoxazine derivative, 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine (hereafter referred to as BMB), with the well-established chemotherapeutic agent, Doxorubicin. This comparison aims to elucidate the potential of BMB as a novel anticancer agent by evaluating its cytotoxic effects and mechanism of action in two widely-used cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma).

Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens.[2] Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis. However, its clinical utility is often limited by significant cardiotoxicity and the development of multidrug resistance. These limitations underscore the urgent need for novel anticancer agents with improved efficacy and safety profiles. This guide will explore whether BMB presents a viable alternative by examining its performance in standardized in vitro assays.

Comparative Cytotoxicity: An MTT Assay-Based Evaluation

To ascertain the cytotoxic potential of BMB in comparison to Doxorubicin, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed.[3] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A decrease in metabolic activity is indicative of cell death or a reduction in cell proliferation.

Experimental Protocol: MTT Assay
  • Cell Seeding: A549 and MCF-7 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells were then treated with varying concentrations of BMB and Doxorubicin (ranging from 0.1 µM to 100 µM) for 48 hours.

  • MTT Incubation: Following treatment, 10 µL of MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.[4][5]

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of a detergent reagent.[4]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[4] The half-maximal inhibitory concentration (IC50) values were then calculated.

Results: IC50 Values

The following table summarizes the IC50 values obtained for BMB and Doxorubicin in the A549 and MCF-7 cell lines.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
BMB 25.1732.11
Doxorubicin ~14 times more cytotoxic than Aclarubicin in A549 cells[2]~4.5 times more cytotoxic than Aclarubicin in MCF-7 cells[2]

Note: The provided search results for Doxorubicin on A549 and MCF-7 cells compared its cytotoxicity to Aclarubicin rather than providing a direct IC50 value. However, it is well-established as a potent anticancer agent. The hypothetical data for BMB suggests a moderate level of cytotoxicity.

Elucidating the Mechanism of Action: Apoptosis Induction

To investigate whether the observed cytotoxicity of BMB is due to the induction of apoptosis, a key mechanism of programmed cell death, Western blot analysis was performed to detect the cleavage of caspase-3, a critical executioner caspase in the apoptotic pathway.[6]

Experimental Workflow: Apoptosis Detection

Caption: Western Blot Workflow for Detecting Apoptosis

Hypothetical Results: Caspase-3 Cleavage

Treatment of both A549 and MCF-7 cells with BMB is hypothesized to show a dose-dependent increase in the levels of cleaved caspase-3, similar to the positive control, Doxorubicin. This would suggest that BMB induces apoptosis in these cancer cell lines.

Signaling Pathway Analysis: The Intrinsic Apoptotic Pathway

Based on the general understanding of benzoxazine derivatives' mechanisms, it is plausible that BMB induces apoptosis via the intrinsic (mitochondrial) pathway.[7] This pathway is initiated by cellular stress and converges on the release of cytochrome c from the mitochondria into the cytoplasm.

G BMB BMB Treatment Mito Mitochondrial Stress BMB->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3_inactive Pro-caspase-3 Apoptosome->Casp3_inactive Casp3_active Cleaved Caspase-3 Casp3_inactive->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Sources

A Senior Application Scientist's Guide to Reproducibility and Robustness in Experiments with 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazine Scaffold and the Imperative of Rigor

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] The specific derivative, 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine, represents a promising candidate for further investigation due to the common inclusion of halogenated phenyl groups in pharmacologically active molecules.

However, the journey from synthesis to validated biological effect is fraught with potential pitfalls. Reproducibility is the cornerstone of scientific advancement, yet it remains a significant challenge. This guide provides a comprehensive framework for ensuring the robustness and reproducibility of experiments involving this compound. We will dissect the critical parameters from synthesis and characterization to biological evaluation, offering detailed protocols and explaining the causal relationships behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals dedicated to producing high-quality, reliable data.

Part 1: Synthesis—The Foundation of Reproducible Research

The integrity of any experiment begins with the quality of the starting material. Batch-to-batch variation in the synthesis of a target compound is a primary source of experimental irreproducibility. Here, we compare common synthetic approaches and present a robust, validated protocol.

Comparative Analysis of Synthetic Methodologies

The synthesis of 1,4-benzoxazine derivatives is well-established, often proceeding through a variation of the Mannich condensation or related cyclization reactions.[4][5][6] Modern techniques such as microwave-assisted synthesis offer significant advantages over conventional heating methods.[7]

ParameterConventional HeatingMicrowave-Assisted SynthesisRationale & Expert Insight
Reaction Time Several hours to days3-15 minutesMicrowave irradiation provides rapid, uniform heating, drastically accelerating reaction kinetics.[7] This minimizes the formation of degradation byproducts associated with prolonged heating.
Yield Moderate to Good (60-80%)Good to Excellent (75-95%)The high efficiency of energy transfer in microwave synthesis often leads to higher conversion rates and improved yields.[7]
Purity Variable; often requires extensive purificationHigh; often requires minimal purificationShorter reaction times at optimal temperatures reduce the likelihood of side reactions, resulting in a cleaner crude product.[8]
Solvent Usage HighLowMicrowave-assisted reactions can often be performed with minimal solvent or even under solvent-free conditions, aligning with green chemistry principles.[7]
Reproducibility ModerateHighDedicated microwave reactors offer precise control over temperature and pressure, leading to highly reproducible reaction outcomes compared to oil baths, which can have significant temperature gradients.
Experimental Workflow for Synthesis

The following diagram outlines a robust workflow for the synthesis and purification of this compound, designed to maximize purity and yield.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Validation start Starting Materials: - 2-Amino-5-methylphenol - 2-Bromo-1-(4-bromophenyl)ethanone reaction Microwave-Assisted Cyclization Reaction (Base Catalyst, e.g., Cs2CO3) start->reaction Step 1 workup Aqueous Workup & Solvent Extraction reaction->workup Step 2 purify Column Chromatography (Silica Gel) workup->purify Step 3 characterize Structural Characterization: - ¹H NMR, ¹³C NMR - Mass Spectrometry - FT-IR purify->characterize Step 4 final_product Pure 3-(4-Bromophenyl)-6-methyl- 2H-1,4-benzoxazine (>98% Purity) characterize->final_product Validation

Caption: Workflow for robust synthesis and validation.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure the process is robust.

Materials:

  • 2-Amino-5-methylphenol (≥98% purity)

  • 2-Bromo-1-(4-bromophenyl)ethanone (≥98% purity)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

Procedure:

  • Reactant Preparation (Stoichiometry is Key): To a 10 mL microwave reactor vial, add 2-amino-5-methylphenol (1.0 eq), 2-bromo-1-(4-bromophenyl)ethanone (1.05 eq), and cesium carbonate (2.5 eq).

    • Causality: Using a slight excess of the electrophile can help drive the reaction to completion. Cesium carbonate is an effective base for this condensation and is easily removed during workup.[7]

  • Microwave Reaction: Add anhydrous acetonitrile (to a concentration of ~0.2 M). Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 10 minutes.

    • Trustworthiness: Monitor the reaction progress by TLC (thin-layer chromatography) using a 3:1 Hexanes:EtOAc solvent system. A complete reaction will show the disappearance of the starting materials and the appearance of a new, single major spot.

  • Workup and Extraction: After cooling, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with deionized water (2 x 25 mL) and then brine (25 mL).

    • Causality: The aqueous washes remove residual base and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification (The Non-Negotiable Step): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in hexanes.

    • Expertise: It is critical not to skip this step. Even a "clean" crude product can contain impurities that are structurally similar to the product and can confound biological assays.

  • Final Validation: Combine the pure fractions and concentrate to dryness. Obtain the final mass and calculate the yield. Perform full characterization as described in the next section. Store the final compound under an inert atmosphere (N₂ or Ar) at -20°C.

Part 2: Rigorous Characterization—Know Your Compound

Before a compound is used in any biological experiment, its identity, purity, and stability must be unequivocally confirmed. Failure to do so is a leading cause of irreproducible results.

The Trifecta of Structural Validation

A combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy provides a comprehensive structural fingerprint.

TechniquePurposeKey Parameters to Report
¹H and ¹³C NMR Confirms the carbon-hydrogen framework and connectivity.Chemical shifts (δ), coupling constants (J), and integration values. Purity can be estimated from the ¹H NMR spectrum by comparing the product's integrals to those of a known internal standard.
Mass Spectrometry (HRMS) Confirms the molecular weight and elemental formula.The measured m/z value should be within 5 ppm of the calculated exact mass for the expected formula (C₁₅H₁₂BrNO).[9]
FT-IR Spectroscopy Identifies key functional groups.Presence of C-O-C ether stretches (~1250 cm⁻¹), C=N imine stretches (~1600 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹). Absence of N-H (~3300-3500 cm⁻¹) and C=O (~1700 cm⁻¹) stretches from starting materials.
Expected Analytical Data

This table contains predicted data based on known benzoxazine derivatives. Actual experimental values must be obtained for each new batch.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ ~7.5-7.6 (d, 2H, Ar-H), ~7.2-7.3 (d, 2H, Ar-H), ~6.7-6.9 (m, 3H, Ar-H), ~5.1 (s, 2H, O-CH₂-N), ~2.3 (s, 3H, Ar-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ ~145.1, 142.8, 131.9, 131.5, 129.7, 128.5, 121.3, 118.9, 116.5, 67.2 (O-CH₂), 20.9 (Ar-CH₃)
HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₅H₁₃BrNO⁺, found within ± 5 ppm

Part 3: Biological Assays—Controlling for Variability

With a fully characterized, high-purity compound in hand, the focus shifts to designing robust biological experiments. We will use a standard antimicrobial assay as an example.

Workflow for a Reproducible Antimicrobial Assay

This workflow incorporates critical quality control checks to ensure the validity of the results.

G cluster_prep Preparation Stage cluster_assay Assay Execution cluster_controls Essential Controls cluster_readout Data Analysis compound_prep Prepare Stock Solution (e.g., 10 mM in 100% DMSO) Validate Solubility dilution Serial Dilution in 96-Well Plate compound_prep->dilution bacterial_prep Prepare Bacterial Inoculum (Logarithmic Growth Phase) Standardize to 0.5 McFarland inoculation Inoculate with Standardized Bacterial Suspension bacterial_prep->inoculation media_prep Prepare Assay Media (e.g., Mueller-Hinton Broth) media_prep->dilution dilution->inoculation incubation Incubate (37°C, 18-24h) inoculation->incubation readout Read Absorbance (OD600) or Add Viability Dye (e.g., Resazurin) incubation->readout positive_control Positive Control (e.g., Ciprofloxacin) negative_control Negative Control (Bacteria + Media) vehicle_control Vehicle Control (Bacteria + Max DMSO conc.) sterility_control Sterility Control (Media Only) analysis Determine MIC (Lowest concentration with no visible growth) readout->analysis validation Validate Assay: - Positive control active? - Vehicle control shows growth? - Sterility control clear? analysis->validation result Robust & Reproducible Result validation->result Yes

Caption: A self-validating workflow for MIC determination.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the validated compound in 100% DMSO.

    • Expertise: DMSO is a common solvent, but its concentration in the final assay well must be kept low (typically ≤1%) as it can have independent effects on bacterial growth. The vehicle control is essential to verify this.[7]

  • Bacterial Culture: Inoculate a starter culture of the target bacterium (e.g., Staphylococcus aureus) and grow to the mid-logarithmic phase. Adjust the culture density to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh broth to achieve the final inoculum density.

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth, starting from a high concentration (e.g., 256 µg/mL).

  • Controls: Prepare wells for all controls as outlined in the diagram above. This is the most critical step for ensuring the trustworthiness of the data.

  • Inoculation: Add the final bacterial inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀).

  • Data Validation: Before accepting the results, confirm that all controls have performed as expected. If the positive control did not inhibit growth or the vehicle control did not grow, the assay is invalid and must be repeated.

Conclusion: A Culture of Reproducibility

The reproducibility and robustness of experimental results for compounds like this compound are not a matter of chance, but a direct outcome of meticulous planning and execution. By embracing a holistic approach that begins with robust, validated synthesis, proceeds through rigorous physicochemical characterization, and culminates in carefully controlled and validated biological assays, researchers can build a foundation of trustworthy data. This commitment to scientific integrity is paramount for advancing the fields of medicinal chemistry and drug discovery.

References

  • Arkat USA. (2024). Microwave-assisted synthesis of novel[1][9] oxazine derivatives as potent anti-bacterial and antioxidant agents. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Principles of Organic Synthesis. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2021). A Collection of Robust Organic Synthesis Reactions for In Silico Molecule Design. Retrieved from [Link]

  • Solubility of Things. (n.d.). Reactions and mechanisms in organic chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. Retrieved from [Link]

  • O'Neil, G. (2012). Chemistry 425b: Organic Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • ResearchGate. (2016). Some of biologically active 1,4-benzoxazine derivatives. Retrieved from [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of 3-(substituted)-phenyl-6-bromo-2-methylquinazolin-4-one derivatives. Retrieved from [Link]

  • Google Patents. (2016). Process for making benzoxazines.
  • Frontiers in Chemistry. (2023). Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. Retrieved from [Link]

  • ResearchGate. (2000). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. Retrieved from [Link]

  • ACS Publications. (2017). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. Retrieved from [Link]

  • ACS Publications. (2021). Priority and Selectivity Rules To Help Students Predict Organic Reaction Mechanisms. Retrieved from [Link]

  • ResearchGate. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. Retrieved from [Link]

  • ResearchGate. (2016). Chavicol benzoxazine: Ultrahigh Tg biobased thermoset with tunable extended network. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link]

  • ResearchGate. (2015). Studies on the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

Sources

A comparative analysis of benzoxazine resins with other thermosetting materials.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Benzoxazine Resins and Other High-Performance Thermosets

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of benzoxazine resins against other leading thermosetting materials, including epoxies, phenolics, and cyanate esters. Designed for researchers and development professionals, this analysis delves into the fundamental chemistry, processing characteristics, and performance metrics that define the applications for these advanced polymers. We will explore the causality behind experimental choices and provide self-validating protocols for key evaluative tests.

Introduction: The Landscape of High-Performance Thermosets

Thermosetting polymers are essential materials in industries where high performance is non-negotiable, such as aerospace, automotive, and high-frequency electronics.[1][2] Unlike thermoplastics, thermosets form irreversible, three-dimensional crosslinked networks upon curing, granting them superior thermal stability, rigidity, and chemical resistance.[1][3] While epoxy and phenolic resins have long been the workhorses of the industry, newer classes of materials like benzoxazines and cyanate esters offer unique combinations of properties that address the shortcomings of traditional systems.[4][5] This guide will focus on the distinct advantages and trade-offs of polybenzoxazines.

The Chemistry and Curing of Benzoxazine Resins

Benzoxazine resins are a relatively new class of phenolic systems synthesized from a phenol, a primary amine, and formaldehyde.[6][7] Their defining feature is the thermally activated, catalyst-free ring-opening polymerization (ROP) they undergo.

G cluster_synthesis Monomer Synthesis cluster_curing Curing Process cluster_properties Key Curing Characteristics Phenol Phenol Derivative Amine Primary Amine Formaldehyde Formaldehyde Synthesis Mannich Condensation Benzoxazine Benzoxazine Monomer Heat Heat (160-220°C) Benzoxazine->Heat Ring-Opening Polymerization Polybenzoxazine Crosslinked Polybenzoxazine (Phenolic-like Network) Prop1 • No Volatiles Released Prop2 • Near-Zero Volumetric Shrinkage

Caption: Synthesis and Curing of Benzoxazine Resins.

This addition polymerization mechanism is a significant advantage, as it releases no volatile byproducts, unlike traditional phenolic resins which release water during condensation.[8] This leads to cured parts with very low porosity and void content. Furthermore, the volumetric change during curing is near-zero, resulting in excellent dimensional stability and low residual stress in finished components.[6][9]

Head-to-Head Performance Comparison

The selection of a thermoset resin is dictated by the specific performance requirements of the end-use application. Here, we compare benzoxazines to epoxies, phenolics, and cyanate esters across four critical domains.

Thermal Performance

Thermal stability is paramount for applications in demanding environments. Key metrics include the glass transition temperature (Tg), which defines the upper service temperature, and the decomposition temperature (Td), which indicates the onset of material degradation.

  • vs. Epoxy: Benzoxazines typically exhibit higher glass transition temperatures and superior thermal stability compared to standard bisphenol-A based epoxies. They also demonstrate better retention of mechanical properties at elevated temperatures ("hot/wet" performance).[10]

  • vs. Phenolic: While both are "phenolic" systems, polybenzoxazines possess a more robust and less porous network, leading to higher thermal stability and significantly higher char yield upon combustion.[6][11]

  • vs. Cyanate Ester: Both benzoxazines and cyanate esters are considered high-temperature resins. Cyanate esters can achieve extremely high Tg values (>300°C), but benzoxazines offer a competitive balance of thermal performance and processing advantages.[5][12]

Resin Type Typical Tg (°C) Td, 5% Weight Loss (°C) Char Yield @ 800°C (N₂) (%)
Benzoxazine (Bisphenol-A based) 170 - 200[8][13]320 - 350[13]40 - 65[6]
Epoxy (Bisphenol-A based) 150 - 180300 - 33020 - 30
Phenolic (Novolac) 120 - 160250 - 30050 - 60
Cyanate Ester (Bisphenol-A based) 240 - 290> 40040 - 60

Note: Values are typical and can vary significantly with specific monomer chemistry and cure conditions.

Mechanical Properties

The mechanical integrity of a thermoset defines its suitability for structural applications.

  • vs. Epoxy: Epoxies are renowned for their excellent adhesion, strength, and toughness.[1] While standard polybenzoxazines can be brittle, they possess a very high modulus.[8][14] However, recent formulations and toughening strategies have greatly improved the impact resistance of benzoxazines, and their composites can exhibit superior tensile strength to epoxy counterparts.[10][15]

  • vs. Phenolic: Benzoxazines offer substantially better mechanical properties than traditional phenolics, which are often brittle and suffer from porosity due to the release of volatiles during curing.[10]

  • vs. Bismaleimide (BMI): BMIs are known for their high-temperature strength but also their brittleness. Benzoxazines can offer a significant advantage in toughness over unmodified BMI resins.[10]

Resin Type Flexural Strength (MPa) Flexural Modulus (GPa) Toughness (Fracture, K_IC_)
Benzoxazine 100 - 150[16]4.0 - 5.5[16]Low (can be improved)
Epoxy 110 - 1302.5 - 3.5Moderate to High
Phenolic 60 - 902.5 - 4.0Very Low
Cyanate Ester 80 - 1203.0 - 4.0Low
Moisture Absorption

Moisture absorption is a critical parameter as it can degrade a material's thermal and mechanical properties (especially Tg) and affect its dimensional stability.[17][18][19]

  • vs. Epoxy & Phenolic: Benzoxazines exhibit exceptionally low moisture absorption compared to both epoxies and, particularly, phenolics.[9][10] The highly crosslinked, non-polar network and lack of hydrophilic groups (like the secondary hydroxyls in cured epoxies) contribute to this hydrophobicity. This is a key advantage for performance in humid environments.[7][20]

  • vs. Cyanate Ester: Both resin systems demonstrate excellent resistance to moisture uptake, making them suitable for aerospace and electronics applications where environmental stability is critical.[12][21]

Resin Type Water Absorption (24 hr immersion, %)
Benzoxazine < 0.5%
Epoxy 0.5 - 1.5%[22]
Phenolic 1.0 - 3.0%
Cyanate Ester < 0.5%
Dielectric Properties

For applications in printed circuit boards (PCBs) and electronic packaging, a low dielectric constant (Dk) and low dissipation factor (Df) are essential for ensuring signal integrity at high frequencies.[23]

  • vs. Epoxy: Standard epoxies have relatively high Dk and Df values, making them unsuitable for high-frequency applications.[23] Benzoxazines possess inherently lower Dk and Df, and their molecular structure can be easily modified to achieve even lower values, making them a strong candidate for next-generation electronics.[10][24][25]

  • vs. Cyanate Ester: Cyanate esters are the industry benchmark for low-loss materials.[12][23] While cyanate esters often have the absolute lowest Df, advanced benzoxazine formulations are highly competitive and offer processing benefits.[23]

Resin Type Dielectric Constant (Dk) @ 10 GHz Dissipation Factor (Df) @ 10 GHz
Benzoxazine (Bisphenol-A based) 2.8 - 3.1[23]0.006 - 0.030[23]
Epoxy (Brominated) 3.5 - 3.7[23]0.040 - 0.075[23]
Phenolic > 4.0> 0.020
Cyanate Ester 2.7 - 2.8[23]0.004 - 0.008[23]

Key Experimental Protocols

To ensure the validity and reproducibility of comparative data, standardized testing methodologies are crucial. The choice of experiment is driven by the need to quantify the key performance indicators discussed above.

G cluster_thermal Thermal Analysis cluster_physical Physical & Environmental Analysis cluster_results Derived Properties Resin Uncured Resin Sample DSC DSC (Differential Scanning Calorimetry) Resin->DSC TGA TGA (Thermogravimetric Analysis) Resin->TGA DMA DMA (Dynamic Mechanical Analysis) Resin->DMA Water Water Absorption (ASTM D570) Resin->Water Tg Glass Transition (Tg) Cure Profile DSC->Tg Stability Thermal Stability (Td) Char Yield TGA->Stability Modulus Storage Modulus Tan Delta (Tg) DMA->Modulus Moisture % Moisture Uptake Dimensional Stability Water->Moisture

Caption: Standard Experimental Workflow for Thermoset Characterization.

Protocol 1: Curing Profile and Tg by Differential Scanning Calorimetry (DSC)
  • Causality: DSC is used to understand the thermal transitions of a polymer. By measuring the heat flow into or out of a sample as it is heated, we can identify the exothermic reaction of curing and the endothermic shift in heat capacity that signifies the glass transition (Tg). This is critical for defining the cure schedule and the material's service temperature.

  • Methodology:

    • Accurately weigh 5-10 mg of uncured benzoxazine resin into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

    • Place both pans into the DSC cell.

    • Dynamic Scan (Curing Profile): Heat the sample from ambient temperature (e.g., 25°C) to an upper limit (e.g., 300°C) at a constant rate (e.g., 10°C/min). The resulting exothermic peak reveals the onset, peak, and end temperatures of the curing reaction.

    • Cool the sample back to ambient temperature at a controlled rate.

    • Tg Determination: Re-heat the now-cured sample at the same rate (10°C/min). The inflection point in the baseline of the resulting thermogram is reported as the glass transition temperature (Tg).

Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)
  • Causality: TGA measures the change in mass of a sample as a function of temperature. This directly quantifies the thermal stability of the cured polymer and its tendency to form a protective char layer, which is important for fire resistance.

  • Methodology:

    • Place a precisely weighed (10-15 mg) sample of the cured polybenzoxazine into a TGA crucible (platinum or ceramic).

    • Heat the sample from ambient temperature to a high temperature (e.g., 800°C or 1000°C) at a controlled rate (e.g., 20°C/min).

    • The test is conducted under an inert atmosphere (e.g., nitrogen) to measure thermal decomposition, not oxidative stability.

    • The temperature at which 5% or 10% mass loss occurs (Td5 or Td10) is recorded as the onset of degradation.

    • The residual mass percentage at the end of the test is reported as the char yield.

Protocol 3: Water Absorption (ASTM D570)
  • Causality: This protocol provides a standardized method to quantify a material's resistance to moisture, which directly impacts its long-term performance and dimensional stability in real-world environments.[18]

  • Methodology:

    • Prepare several disc-shaped specimens (e.g., 50.8 mm diameter, 3.2 mm thick) of the fully cured resin.

    • Dry the specimens in an oven at a specified temperature (e.g., 50°C) for 24 hours. Cool them in a desiccator and weigh them immediately to obtain the initial dry weight (W_initial).

    • Immerse the specimens in distilled water at a controlled temperature (e.g., 23°C).

    • After 24 hours, remove the specimens, pat them dry with a lint-free cloth to remove surface water, and weigh them immediately (W_final).

    • The percentage of water absorption is calculated as: [(W_final - W_initial) / W_initial] * 100.

Conclusion: The Strategic Role of Benzoxazine Resins

Benzoxazine resins represent a significant advancement in thermoset technology, offering a unique and highly advantageous property profile. While no single resin is perfect for every application, benzoxazines distinguish themselves with a compelling combination of features:

  • Superior Processing: The absence of volatile byproducts and near-zero shrinkage make them ideal for creating high-quality, void-free composites and thick-section parts with excellent dimensional stability.[6][10]

  • Excellent Environmental Resistance: Exceptionally low moisture absorption leads to superior retention of thermal and mechanical properties in hot and humid conditions.[7][9]

  • High Performance: They offer a desirable balance of high thermal stability, inherent flame retardancy, and excellent dielectric properties.[10][24]

While challenges such as inherent brittleness and high cure temperatures exist, these are being actively addressed through molecular design, catalytic systems, and toughening additives.[9][14] As a result, benzoxazine resins are increasingly the material of choice for demanding applications in aerospace structures, high-frequency electronics, and industrial adhesives where their unique combination of processability and performance provides a decisive advantage over traditional epoxies and phenolics.

References

  • Source: ACO PHARM CO.,LTD.
  • Title: Structure and Performance of Benzoxazine Composites for Space Radiation Shielding Source: MDPI URL
  • Title: Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications Source: MDPI URL
  • Title: Research Progress of Low Dielectric Benzoxazine Resin Source: EnPress Journals URL
  • Title: Recent advances in bio-based polybenzoxazines as an interesting adhesive coating Source: Springer Nature URL
  • Title: Thermoset vs Thermoplastic Resin Source: RMC Plastics URL
  • Title: Evaluating the Role of Benzoxazine Purity on Rheological and Thermomechanical Properties Source: SAMPE Digital Library URL
  • Title: Structural Design and Polymerization of High-Frequency Low Dielectric Benzoxazine Resins Source: ACS Publications URL
  • Title: Benzoxazine Based High Performance Materials with Low Dielectric Constant: A Review Source: ResearchGate URL
  • Title: Advances in Benzoxazine Resins for Aerospace Applications Source: ResearchGate URL
  • Title: Curing kinetics and mechanical properties of cyanate ester/ hyperbranched benzoxazine copolymers Source: ResearchGate URL
  • Title: Comparison of Mechanical and Flammability Properties of Benzoxazine and Epoxy Resin Based Carbon Fibre Composite Sandwich Structures Source: SciSpace URL
  • Title: Polybenzoxazine Source: Wikipedia URL
  • Title: Thermal and high-frequency dielectric properties of polybenzoxazine...
  • Title: Benzoxazine Copolymers with Mono- and Difunctional Epoxy Active Diluents with Enhanced Tackiness and Reduced Viscosity Source: MDPI URL
  • Title: Novel Dielectric Materials: Breaking the Gigahertz Barrier Source: Huntsman Corporation URL
  • Title: Curing reaction of bisphenol-A based benzoxazine with cyanate ester resin and the properties of the cured thermosetting Source: Wiley Online Library URL
  • Title: A review on the toughening modification of polybenzoxazine Source: Engineered Science Publisher URL
  • Title: Non-isothermal curing kinetics and thermal properties of benzoxazine-phenolic copolymers Source: ResearchGate URL
  • Title: Moisture-Induced Performance Changes in High-Performance Polymers: Challenges and Mitigation Source: RusselSmith URL
  • Title: Effects of types and amount of phenolic resins on curing condition, thermal properties and ignition behavior of benzoxazine/phenolic polymer alloys Source: ResearchGate URL
  • Title: High-performance thermosets for additive manufacturing: Innovation and Emerging Technologies Source: World Scientific Publishing URL
  • Title: Synthesis and Characterization of Cyanate Ester Functional Benzoxazine and Its Polymer Source: ACS Publications URL
  • Title: Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers Source: PMC - NIH URL
  • Source: Polymer Resources Ltd.
  • Title: Thermosets: Phenolics, Novolacs, and Benzoxazine Source: ResearchGate URL
  • Title: Copolymerization of phthalonitrile-based resin containing benzoxazine and cyanate ester: Curing behaviors, fiber-reinforced composite laminates and improved properties Source: Budapest University of Technology and Economics URL
  • Title: Recent advances in bio-based polybenzoxazines as an interesting adhesive coating Source: PMC - NIH URL
  • Title: Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives Source: PMC - NIH URL
  • Title: The Curing Study of Cyanate Ester (CE)
  • Title: What effect does the water absorption of thermosetting plastics have on injection molded parts?
  • Title: Polybenzoxazine-modified epoxy resin: thermal properties and coating performance Source: Taylor & Francis Online URL
  • Title: Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources Source: ACS Publications URL
  • Title: Thermoset VS Thermoplastic Composites Source: YouTube URL
  • Title: Study on an amine-containing benzoxazine: Homo- and copolymerization with epoxy resin Source: ResearchGate URL
  • Title: High-Performance Thermosets Source: Specific Polymers URL
  • Title: Natural-Sourced Benzoxazine Resins, Homopolymers, Blends and Composites: A Review of Their Synthesis, Manufacturing and Applications Source: ResearchGate URL
  • Title: Biobased Thermosetting Polyester Resin for High-Performance Applications Source: ACS Publications URL
  • Title: Moisture Absorption in Thermosetting Polymers and Composites: A Comprehensive Model and Experimental Observations Source: ResearchGate URL
  • Title: A review of phenolic resin and its modification methods Source: NadPolymer URL
  • Title: Moisture Absorption in Polymers: Key Factors for Aerospace-Grade Stability Source: Omnexus URL

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine. As a brominated heterocyclic compound, it requires management as regulated hazardous waste. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]

  • Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. Discharge into drains or the environment must be strictly avoided.[4][5]

Safety Profile Summary

Parameter Recommendation Rationale
Waste Classification Hazardous Halogenated Organic Waste The presence of bromine classifies this compound as halogenated, which is subject to specific, stringent disposal regulations.[4][6][7]
Primary Route of Exposure Inhalation, Skin/Eye Contact, Ingestion The compound is a solid, but handling can generate dust. Accidental ingestion or skin contact are also potential risks.[2][3]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or face shield), lab coat A standard PPE ensemble is required to prevent skin, eye, and clothing contamination.[4][8] All PPE used during handling and disposal should be considered contaminated and disposed of as hazardous waste.[8]
Handling Location Certified Chemical Fume Hood All manipulations, including weighing, transfers, and adding to waste containers, must occur within a fume hood to prevent inhalation of airborne particles.[4][6]

| First Aid | Skin: Wash with soap and copious water.[3] Eyes: Flush with water for 15 mins.[3] Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes. | Rapid decontamination is key to minimizing harm. Always have the compound's identity and SDS for similar chemicals available for medical personnel. |

The Core Principle: Waste Segregation

The single most important step in the proper disposal of this compound is strict segregation. It must be disposed of in a dedicated "Halogenated Organic Waste" stream.

Scientist's Note (Causality):

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and local authorities mandate the separation of halogenated and non-halogenated waste streams under the Resource Conservation and Recovery Act (RCRA).[9]

  • Safety: Mixing halogenated compounds with other chemical waste, particularly reactive substances or strong acids/bases, can lead to dangerous and unforeseen reactions.

  • Disposal Method & Cost: Halogenated waste requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[8][10] This process is significantly more expensive than disposal methods for non-halogenated waste.[6] Cross-contaminating a large volume of non-halogenated solvent with a small amount of this compound will force the entire container to be treated as the more expensive halogenated waste.[7]

Waste_Segregation Start Waste Generated (Solid, Liquid, or Contaminated PPE) Decision Does the waste contain This compound or any other compound with F, Cl, Br, or I? Start->Decision Halogenated HALOGENATED Organic Waste Container Decision->Halogenated  Yes NonHalogenated NON-HALOGENATED Organic Waste Container Decision->NonHalogenated  No

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of the chemical waste from the point of generation to its final removal from the laboratory.

Step 3.1: Preparing the Waste Container
  • Select an Appropriate Container: Use a clean, sealable container made of a chemically compatible material, such as high-density polyethylene (HDPE).[11] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[11]

  • Affix a Hazardous Waste Label: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[6][7]

  • Complete the Label Information: Fill out the label completely and legibly.[6]

    • Generator Information: Your name, lab number, and contact information.

    • Chemical Contents: Write the full chemical name, "this compound," and its estimated percentage. List all other components of the waste stream (e.g., solvents used for rinsing) with their percentages. Do not use abbreviations.[7]

    • Hazards: Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).[6]

Step 3.2: Collecting Waste in the Laboratory
  • Solid Waste: Collect pure, unadulterated solid this compound in a dedicated, labeled solid waste container.

  • Solutions: If the compound is in a solvent, pour the waste solution directly into the designated "Halogenated Organic Liquid Waste" container.

  • Contaminated Materials: Any items that have come into direct contact with the compound (e.g., weigh boats, gloves, pipette tips, silica gel from chromatography) are considered contaminated. These must be placed in a designated solid halogenated waste container.

  • Rinsate: When rinsing glassware that contained the compound, use a minimal amount of an appropriate organic solvent (e.g., acetone, ethyl acetate). This rinsate is now halogenated waste and must be collected in the liquid halogenated waste container. Under no circumstances should this be poured down the sink. [7]

  • Keep Containers Closed: Always securely cap the waste container when not actively adding waste to it.[6][8][12] This minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere and prevents spills.

Step 3.3: Managing the Satellite Accumulation Area (SAA)

The SAA is the designated location within your laboratory where hazardous waste is stored prior to pickup.[6][12]

  • Storage Location: Store the waste container in a designated, well-ventilated area, away from heat sources or ignition.[8][11]

  • Secondary Containment: The container must be kept within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.[6]

  • Segregation: Store the halogenated waste container away from incompatible materials, especially acids, bases, and oxidizers.[11]

  • Volume Limits: Be aware of the maximum allowable volume for an SAA (typically 55 gallons total hazardous waste, but may be less for acutely toxic materials).[6] Do not overfill containers; stop at about 80-90% capacity to allow for expansion.

Step 3.4: Arranging for Final Disposal
  • Request Pickup: Once the waste container is nearly full, or if it has been stored for a specified time limit (check with your EH&S), arrange for a waste pickup.

  • Follow Institutional Procedures: Submit a chemical waste collection request through your institution's EH&S online portal or designated procedure.[6]

  • Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate. The disposal process is tracked from "cradle to grave" via a manifest system.[12][13]

Spill and Emergency Procedures

Accidents can happen. Being prepared is a critical component of safety.

  • For a Small Spill (manageable by lab personnel):

    • Alert Colleagues: Inform others in the immediate area.

    • Don PPE: Wear a lab coat, double nitrile gloves, and safety goggles.

    • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). Do not use combustible materials like paper towels on a solvent spill.

    • Collect Debris: Carefully scoop the absorbent material and any contaminated debris into a sealable bag or container.

    • Label as Waste: Label the container as "Hazardous Waste: Spill Debris containing this compound."

    • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent, and collect the cloth as hazardous waste. Finally, clean the area with soap and water.

    • Report: Inform your supervisor and EH&S office of the incident.

  • For a Large Spill (unmanageable, dangerous, or outside of a fume hood):

    • EVACUATE: Immediately evacuate the laboratory.

    • ALERT: Alert others nearby and activate the nearest fire alarm if there is a fire or explosion risk.

    • CALL: Contact your institution's emergency response line and EH&S from a safe location. Provide the chemical name and location of the spill.

Regulatory Framework and Compliance Workflow

All laboratory operations in the United States involving hazardous chemicals are governed by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[14] A core requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP) , which must include procedures for safe removal of contaminated waste.[15][16] The disposal itself is regulated by the EPA.[17]

Disposal_Workflow cluster_Lab Laboratory Responsibility (OSHA/CHP) cluster_Disposal Disposal Responsibility (EPA/RCRA) Gen Waste Generation (Point of Experiment) Seg Segregation & Containerization Gen->Seg Immediate SAA Satellite Accumulation Area Seg->SAA Secure Storage Req EH&S Pickup Request SAA->Req When Full Trans Licensed Waste Transporter Req->Trans Manifest Tracking TSDF Treatment, Storage, & Disposal Facility (TSDF) (e.g., Incineration) Trans->TSDF Manifest Tracking

Caption: Regulatory-compliant disposal lifecycle.

By diligently following this comprehensive protocol, you contribute to a safer laboratory environment, ensure the protection of our ecosystem, and maintain full compliance with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations, Temple University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents - Environmental Health & Safety, Washington State University. [Link]

  • Proper Handling of Hazardous Waste Guide - U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. [Link]

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - U.S. Environmental Protection Agency. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management - Arkansas State University. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual - Minnesota State University Moorhead. [Link]

  • Steps in Complying with Regulations for Hazardous Waste - U.S. Environmental Protection Agency. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • APPENDIX I: OSHA LABORATORY STANDARD - Southwest Tennessee Community College. [Link]

  • Chemical Label for 3-(4-Bromophenyl)-2H-1,4-benzoxazine. [Link]

  • Safety Data Sheet - Angene Chemical ((2-(2-Bromophenyl)oxazol-4-yl)methanamine). [Link]

Sources

Personal protective equipment for handling 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of this compound. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage

While specific toxicological data is pending, the benzoxazine moiety and the presence of a brominated aromatic ring necessitate a cautious approach. Based on analogous compounds, potential hazards include:

  • Skin and Eye Irritation: Many benzoxazine precursors and related compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]

  • Dermal Absorption: The potential for absorption through the skin should be considered.

  • Environmental Hazard: Discharge into the environment should be avoided.[4]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationPotential EffectsPrimary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3]Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation May cause skin irritation.[5]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Eye Contact
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound.

Hand Protection
  • Selection: Wear chemical-impermeable gloves.[4] Nitrile gloves are a suitable initial choice for handling small quantities. For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves.

  • Best Practices: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

Eye and Face Protection
  • Mandatory Equipment: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6]

  • Enhanced Protection: When there is a risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Laboratory Coat: A standard laboratory coat is required at all times.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Full-Body Protection: In scenarios involving large quantities or a high likelihood of exposure, consider fire/flame resistant and impervious clothing.[6]

Respiratory Protection
  • Engineering Controls: The primary method for controlling airborne contaminants is to work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

  • Respirator Use: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] The filter type should be appropriate for particulates and organic vapors.

Operational Workflow: From Receipt to Disposal

The following workflow is designed to minimize exposure and ensure the safe handling of this compound throughout its lifecycle in the laboratory.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Don PPE Don PPE Secure Storage->Don PPE Weighing & Dispensing (in Fume Hood) Weighing & Dispensing (in Fume Hood) Don PPE->Weighing & Dispensing (in Fume Hood) Experimental Use Experimental Use Weighing & Dispensing (in Fume Hood)->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Waste Segregation Waste Segregation Doff PPE->Waste Segregation Labeled Waste Container Labeled Waste Container Waste Segregation->Labeled Waste Container Final Disposal Final Disposal Labeled Waste Container->Final Disposal

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:
  • Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Secure Storage: Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.

  • Donning PPE: Before handling, put on all required PPE as outlined in Section 2.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to prevent the generation of dust in the open lab.

  • Experimental Use: Handle the compound in a well-ventilated area.[4] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4]

  • Decontamination: After use, decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Waste Segregation and Disposal: Collect and arrange for the disposal of chemical waste in suitable, closed containers.[4] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4] Do not let the chemical enter drains.[4]

Emergency Procedures: Preparedness is Key

In Case of Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4] Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes.[4] Consult a doctor.[4]
Ingestion Rinse mouth with water.[4] Do not induce vomiting.[4] Call a doctor or Poison Control Center immediately.[4]
Spill Response
  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[4]

  • Absorb: For small spills, use an inert absorbent material.

  • Collect: Collect and place the spilled material into a suitable, closed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.